molecular formula C11H16N2O2S B183910 1-(Benzenesulfonyl)-1,4-diazepane CAS No. 125398-82-5

1-(Benzenesulfonyl)-1,4-diazepane

Cat. No.: B183910
CAS No.: 125398-82-5
M. Wt: 240.32 g/mol
InChI Key: OWUWJUWAQBNHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-1,4-diazepane is a diazepane-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,4-diazepane core is a privileged structure in pharmacology, known for its versatility and presence in compounds interacting with various biological targets . This specific benzenesulfonyl derivative serves as a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. Its structure is related to compounds investigated for their potential to interfere with bacterial efflux pumps, a major mechanism of antimicrobial resistance . For instance, the closely related compound 1-benzyl-1,4-diazepane has been demonstrated to act as an efflux pump inhibitor (EPI) in Escherichia coli, potentiating the effects of antibiotics like levofloxacin by reducing AcrAB efflux pump activity and increasing membrane permeability . Furthermore, the 1,4-diazepane ring system is a key building block in developing potential therapeutics for cardiovascular and allergic diseases, as studies on 1,4-diazepane-2,5-diones have shown their importance as inhibitors of enzymes like chymase . Researchers utilize this compound to explore structure-activity relationships (SAR) and to create diverse molecular libraries, particularly for targeting complex biological systems such as oxidative phosphorylation (OXPHOS) and G-protein coupled receptors . The benzenesulfonyl group is a common motif that can influence the compound's binding affinity and metabolic stability, making it a critical feature for optimizing lead compounds in preclinical research .

Properties

IUPAC Name

1-(benzenesulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUWJUWAQBNHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Benzenesulfonyl)-1,4-diazepane synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of 1-(Benzenesulfonyl)-1,4-diazepane

Introduction: Significance and Application

This compound is a key heterocyclic compound featuring a seven-membered diazepane ring. The 1,4-diazepane scaffold is recognized by medicinal chemists as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including agents with anticonvulsant, anxiolytic, sedative, and antipsychotic properties[1][2].

The benzenesulfonyl group serves a critical role, often as a protecting group for one of the nitrogen atoms in the diazepane ring. This strategic protection allows for selective functionalization of the second nitrogen atom, making the title compound a versatile intermediate in the synthesis of more complex pharmaceutical agents and drug candidates[3]. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles, experimental causality, and robust validation.

Core Synthesis Strategy: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is the reaction of 1,4-diazepane with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism for the formation of sulfonamides from amines and sulfonyl chlorides[4][5].

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary or secondary amine nitrogen atom from 1,4-diazepane on the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling a chloride ion (a good leaving group) to form a protonated sulfonamide.

  • Deprotonation: A base, typically a tertiary amine like triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ[4]. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The mechanism is visualized in the diagram below.

G Diazepane 1,4-Diazepane (Nucleophile) Intermediate Tetrahedral Intermediate Diazepane->Intermediate + BsCl Benzenesulfonyl Chloride (Electrophile) BsCl->Intermediate Base Triethylamine (Base, Et3N) Base->Intermediate Product_HCl This compound + Et3N·HCl Intermediate->Product_HCl - Cl⁻ + Et3N

Caption: Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents
  • 1,4-Diazepane

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)[4]

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Tabulated Reaction Parameters

For a typical laboratory-scale synthesis, the following parameters are recommended. Precise control over stoichiometry is crucial to favor mono-sulfonylation and minimize the formation of the 1,4-bis(benzenesulfonyl)-1,4-diazepane byproduct[7].

ParameterValue/CompoundMolar Eq.Notes
Limiting Reagent1,4-Diazepane1.0Should be of high purity.
ElectrophileBenzenesulfonyl chloride1.0 - 1.1A slight excess can be used to ensure full conversion of the limiting reagent.
BaseTriethylamine1.2 - 1.5Sufficient excess is required to neutralize the HCl byproduct effectively[4].
SolventDichloromethane (DCM)-A concentration of ~0.1-0.2 M with respect to the limiting reagent is typical.
Temperature0 °C to Room Temp.-The initial addition is performed at 0 °C to control the exothermic reaction.
Reaction Time2 - 5 hours-Progress should be monitored by Thin Layer Chromatography (TLC).
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-5 hours. Monitor the reaction's progress by TLC until the starting material (1,4-diazepane) is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid or oil[6].

Synthesis Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve 1,4-Diazepane & Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Benzenesulfonyl Chloride (dropwise at 0 °C) B->C D 4. Stir at Room Temperature (2-5h, Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I Pure Product This compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Rationale for Key Process Parameters

Stoichiometry and Selectivity

1,4-Diazepane possesses two secondary amine functionalities. The use of approximately one equivalent of benzenesulfonyl chloride is critical for achieving mono-substitution. Using a large excess of the sulfonylating agent would lead to the formation of the undesired 1,4-bis(benzenesulfonyl)-1,4-diazepane side product[7]. If the bis-substituted product is desired, at least two equivalents of both the sulfonyl chloride and the base would be required.

The Essential Role of the Base

The reaction generates one equivalent of HCl for every equivalent of sulfonamide formed. In the absence of a non-nucleophilic base, this HCl would protonate the highly basic 1,4-diazepane, forming an ammonium salt. The resulting positively charged nitrogen is no longer nucleophilic, effectively halting the reaction. Triethylamine is an ideal choice as it is a strong enough base to scavenge the HCl but is sterically hindered, which prevents it from competing with the diazepane as a nucleophile[4].

Solvent Selection

Aprotic solvents like dichloromethane (DCM) or chloroform are preferred for this reaction. They are excellent at dissolving the reactants and do not participate in the reaction (unlike protic solvents like alcohols, which could potentially react with the sulfonyl chloride). Using an anhydrous solvent is important to prevent the hydrolysis of the highly reactive benzenesulfonyl chloride.

Purification and Characterization

Work-up and Purification Strategy

The aqueous wash steps are crucial for removing the byproducts and excess reagents. The sodium bicarbonate wash neutralizes any remaining HCl and removes any unreacted benzenesulfonyl chloride (via hydrolysis to benzenesulfonic acid). The final purification via silica gel chromatography separates the desired mono-substituted product from any unreacted starting material and the more non-polar bis-substituted byproduct.

Spectroscopic Validation

The identity and purity of the final product, this compound (C₁₁H₁₆N₂O₂S, M.W. 240.32 g/mol )[8], must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons of the benzenesulfonyl group (typically in the δ 7.5-7.9 ppm region) and multiple signals for the seven-membered diazepane ring protons (typically in the δ 2.8-3.6 ppm region).

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the diazepane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 241.1.

Conclusion

The synthesis of this compound via the reaction of 1,4-diazepane with benzenesulfonyl chloride is a reliable and scalable method. Success hinges on the careful control of stoichiometry to ensure mono-substitution, the use of an appropriate base to neutralize the acid byproduct, and execution under anhydrous conditions. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the efficient and reproducible synthesis of this valuable chemical intermediate.

References

  • Ramajayam, R.; Giridhar, R.; Yadav, M.R. (2006). Synthesis of novel substituted diaryl-1, 4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901-906. Available at: [Link]

  • Kato, S.; Harada, H.; Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1997, 3219-3226. Available at: [Link]

  • Molbase. (n.d.). Preparation of 6-benzensulfonylamino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine. Available at: [Link]

  • Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6). Available at: [Link]

  • Silva, E. M. P. (2022). 1,4‐Diazepane Ring‐Based Systems. In More Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 559-584). Wiley. Available at: [Link]

  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]

  • Wikipedia. (n.d.). Triethylamine. Available at: [Link]

  • Cox, C. D., et al. (2010). A new synthetic route to suvorexant, an orexin receptor antagonist. Journal of Organic Chemistry, 75(15), 5173-5176. Available at: [Link]

  • Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31569-31592. Available at: [Link]

  • Ramajayam, R.; Giridhar, R.; Yadav, M.R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The process of structure elucidation, therefore, is not merely a procedural step but a cornerstone of scientific integrity. This guide provides a comprehensive, technically-grounded framework for the definitive structure determination of 1-(Benzenesulfonyl)-1,4-diazepane, a molecule of interest within contemporary medicinal chemistry. Our approach is rooted in a multi-technique, synergistic strategy, where each analytical method provides a unique and complementary piece of the structural puzzle. We will delve into the "why" behind each experimental choice, ensuring a logical and self-validating workflow that culminates in an unassailable structural assignment.

Introduction to this compound: A Molecule of Interest

This compound belongs to the class of N-sulfonylated nitrogen heterocycles. The diazepine ring is a seven-membered heterocycle with two nitrogen atoms, a scaffold that is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The benzenesulfonyl group, a common pharmacophore, can significantly influence the molecule's polarity, solubility, and binding characteristics. Given the potential for various isomeric forms and the conformational flexibility of the seven-membered ring, a rigorous and multi-faceted approach to structure elucidation is paramount.

The Strategic Workflow: An Integrated Analytical Approach

The definitive elucidation of this compound's structure relies on the convergence of data from several powerful analytical techniques. No single method provides the complete picture; rather, it is the collective evidence that builds an irrefutable case.[3] Our strategy is designed to move from foundational molecular formula determination to detailed connectivity and, finally, to the three-dimensional arrangement of atoms.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Provides Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) FTIR->NMR Confirms Functional Groups for NMR XRay Single Crystal X-Ray Crystallography (Absolute Structure) NMR->XRay Defines Connectivity for Crystal Structure Solution

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and indispensable tool in structure elucidation, providing the precise molecular weight and, with high-resolution instruments, the elemental composition.[4][5] For a novel compound like this compound, this is the first piece of concrete evidence.

Trustworthiness: The self-validating nature of high-resolution mass spectrometry (HRMS) lies in its ability to provide a molecular formula with a high degree of confidence, significantly narrowing down the possibilities for the unknown structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Given the presence of nitrogen atoms, positive ion mode (ESI+) is typically effective for generating the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this accurate mass, constraining the search to C, H, N, O, and S.

Expected Data & Interpretation

For this compound (C₁₁H₁₆N₂O₂S), the expected data is summarized below.

ParameterExpected Value
Molecular Formula C₁₁H₁₆N₂O₂S
Monoisotopic Mass 240.0932 Da
[M+H]⁺ (Exact Mass) 241.1005 Da

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural clues. Key expected fragments would arise from the cleavage of the benzenesulfonyl group and fragmentation of the diazepane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] For this compound, the characteristic vibrations of the sulfonamide group are of primary interest.

Trustworthiness: The presence of characteristic absorption bands for the S=O and S-N bonds provides strong, corroborating evidence for the proposed structure.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

Expected Data & Interpretation

The key vibrational frequencies for this compound are outlined in the following table.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂) ** Asymmetric Stretching~1320-1310
Sulfonamide (SO₂) **Symmetric Stretching~1155-1143
S-N Stretching~914-895
C-H (Aromatic) Stretching~3100-3000
C-H (Aliphatic) Stretching~2950-2850
N-H (Secondary Amine) Stretching~3350-3310

The presence of strong bands in the 1320-1140 cm⁻¹ region is a hallmark of the sulfonamide group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of small molecules in solution.[3] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's connectivity.

Trustworthiness: The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a self-consistent and highly detailed picture of the molecular framework.[9][10]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for identifying adjacent protons in the diazepane ring.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as the benzenesulfonyl group to the diazepane ring.

NMR_Logic_Flow H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Complete Molecular Connectivity COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of NMR experiments for establishing molecular connectivity.

Expected Data & Interpretation
  • ¹H NMR: Expect signals for the aromatic protons of the benzenesulfonyl group (typically in the 7.5-8.0 ppm region) and multiple signals for the aliphatic protons of the diazepane ring (likely in the 2.5-4.0 ppm range). The N-H proton will likely be a broad singlet.

  • ¹³C NMR: Expect signals for the aromatic carbons (120-140 ppm) and the aliphatic carbons of the diazepane ring (40-60 ppm).

  • 2D NMR: COSY will show correlations between adjacent CH₂ groups in the diazepane ring. HMBC will be critical to show the correlation from the protons on the diazepane ring adjacent to the sulfonamide nitrogen to the carbons of the phenyl ring, definitively linking the two moieties.

Single Crystal X-Ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS, FTIR, and NMR can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Trustworthiness: This technique provides a complete molecular connection table and stereochemical assignment, leaving no room for ambiguity.[12]

Experimental Protocol: X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays.[11]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Expected Outcome

The successful structure solution will yield a 3D model of this compound, confirming the connectivity established by NMR and revealing the conformation of the diazepane ring and the relative orientation of the benzenesulfonyl group in the crystalline state.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-pronged analytical strategy. Each technique, from the initial molecular formula determination by mass spectrometry to the detailed connectivity mapping by NMR and the ultimate 3D structure confirmation by X-ray crystallography, provides essential and cross-verifiable data points. This integrated workflow ensures the highest level of scientific rigor and confidence, delivering an unambiguous and definitive structural assignment that is crucial for any further research and development endeavors.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. Retrieved from [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2022). ResearchGate. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. (2001). Semantic Scholar. Retrieved from [Link]

  • Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. (2020). PubMed. Retrieved from [Link]

  • CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (n.d.). Google Patents.
  • X-ray diffraction pattern of a) diazepam, b) HPβCD, c) physical mixture, d) inclusion complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzenesulfonic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • X-ray diffraction pattern of A pure diazepam, B bulk Compritol® ATO... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Retrieved from [Link]

  • Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray diffraction patterns on powder of diazepam (green line), PEG (red... (n.d.). ResearchGate. Retrieved from [Link]

  • 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-[[4-(Phenylmethyl)-1,4-diazepan-1-yl]carbonyl]benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved from [Link]

  • 1,4-Dibenzyl-6-(phenylsulfonyl)-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

  • 2-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for a Novel CNS Modulator

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The novel compound, 1-(Benzenesulfonyl)-1,4-diazepane, represents an intriguing but mechanistically uncharacterized molecule. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action. In the absence of direct empirical data, we will leverage established knowledge of analogous structures to postulate a primary hypothesis: This compound acts as a modulator of GABAergic neurotransmission, potentially through allosteric modulation of GABAA receptors. This document outlines a structured, multi-stage experimental plan to rigorously test this hypothesis, from initial binding assays to in vivo behavioral studies. Each proposed step is designed to be self-validating, ensuring a logical and scientifically sound progression of inquiry.

Introduction: The Enigma of this compound

The 1,4-diazepane ring system is most famously associated with the benzodiazepine class of drugs, which exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[1][2][3] This potentiation leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. While this compound shares the core diazepine structure, the presence of the benzenesulfonyl group at the N1 position significantly alters its electronic and steric properties compared to classic benzodiazepines like diazepam.

Currently, the public domain lacks specific studies detailing the mechanism of action for this particular molecule. This guide, therefore, serves as a proactive roadmap for its systematic investigation. We will proceed with the primary hypothesis that its structural similarity to known GABAA receptor modulators is a strong indicator of its potential biological target.

Postulated Mechanism of Action: GABAA Receptor Modulation

We hypothesize that this compound binds to a site on the GABAA receptor complex, distinct from the GABA binding site itself, and allosterically modulates the receptor's response to GABA. This is the hallmark mechanism of benzodiazepines. The benzenesulfonyl moiety may influence the binding affinity and efficacy at the benzodiazepine binding site or a novel site on the receptor complex.

To visualize this proposed interaction, consider the following signaling pathway:

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA_A Receptor (with BZD site) GABA->GABA_A_Receptor Binds Compound 1-(Benzenesulfonyl) -1,4-diazepane Compound->GABA_A_Receptor Binds (Hypothesized) Allosteric Modulation Cl_channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Experimental_Workflow cluster_phase2 cluster_phase3 cluster_phase4 Phase1 Phase 1: Initial Target Screening & Binding Affinity Receptor_Binding Radioligand Binding Assays (GABA_A, Sigma, etc.) Phase1->Receptor_Binding Phase2 Phase 2: In Vitro Functional Assays Electrophysiology Patch-Clamp Electrophysiology (Xenopus oocytes or HEK293 cells) Phase2->Electrophysiology Phase3 Phase 3: Ex Vivo & In Vivo Target Engagement Brain_Slice Brain Slice Electrophysiology Phase3->Brain_Slice Phase4 Phase 4: Behavioral Pharmacology Behavioral_Models Anxiolytic & Sedative Models (Elevated Plus Maze, Open Field) Phase4->Behavioral_Models Receptor_Binding->Phase2 Electrophysiology->Phase3 Brain_Slice->Phase4

Sources

A Technical Guide to the Discovery and Synthesis of Novel Diazepane Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the strategies and methodologies central to the development of novel diazepane sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to delve into the causal reasoning behind synthetic choices, the importance of robust, self-validating protocols, and the critical interplay between chemical structure and biological function.

Introduction: The Diazepane Sulfonamide Scaffold in Medicinal Chemistry

The diazepane sulfonamide scaffold represents a privileged structure in modern drug discovery. It is characterized by a seven-membered 1,4-diazepane ring system covalently linked to a sulfonamide moiety. This unique combination merges the conformational flexibility and stereochemical richness of the diazepine ring with the potent and versatile pharmacophoric properties of the sulfonamide group.

Diazepines, most famously represented by benzodiazepines like diazepam, are well-established modulators of the central nervous system, primarily through their interaction with γ-aminobutyric acid (GABA) receptors.[1][2][3] The sulfonamide group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] The fusion of these two motifs has yielded compounds with promising therapeutic potential, including potent 5-HT₆ antagonists for cognitive disorders and monoacylglycerol acyltransferase 2 (MGAT2) inhibitors with antitumor activity.[4][7]

The core challenge and opportunity in this field lie in efficiently navigating the vast chemical space to produce diverse libraries of these molecules. While traditional multi-step syntheses have been valuable, they are often hampered by long reaction sequences and potential for low overall yields.[8] Modern synthetic strategies, particularly multicomponent and catalyzed reactions, have become essential tools for accelerating the discovery of novel, biologically active diazepane sulfonamides.[8][9]

Strategic Synthesis of the Diazepane Core

The construction of the seven-membered diazepine ring is the foundational step. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for efficiency and diversity.

Classical Linear Approaches

Historically, benzodiazepine-type structures were assembled through linear, multi-step sequences. A common approach involves the reaction of a substituted 2-aminobenzophenone with a glycine derivative, followed by cyclization.[10][11] Another established route begins with isatoic anhydrides, which react with amino acids like glycine to form an intermediate that is subsequently cyclized.[12]

Causality Behind the Method: These methods are robust and well-documented, making them reliable for producing specific, known analogs. However, their linear nature means that the overall yield decreases with each step, and the synthesis of a diverse library requires the individual, and often arduous, synthesis of numerous starting materials.[8]

Modern Convergent and Catalytic Strategies

To overcome the limitations of linear synthesis, modern chemistry favors more convergent and efficient methodologies.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful for building molecular complexity in a single step.[9][13][14] In a typical MCR approach for diazepine synthesis, bifunctional starting materials are used in a one-pot reaction, followed by a subsequent intramolecular cyclization step to form the seven-membered ring.[14][15]

Expertise & Experience: The power of MCRs lies in their convergence and diversity. By simply varying any of the four starting components (an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid), a large library of structurally diverse products can be generated rapidly. This "fail-fast, succeed-fast" approach is invaluable in early-stage drug discovery.

Catalytic Cyclizations: Transition metal catalysis offers another elegant solution for diazepine synthesis. Palladium- and copper-catalyzed reactions have been developed for intramolecular cyclizations to form the core ring structure with high efficiency.[16][17] Notably, copper-catalyzed asymmetric reductive cyclizations can produce dibenzo[b,d]azepines with excellent control over both central and axial stereochemistry, which is critical as biological activity is often stereospecific.[16][18]

Visualizing Synthetic Efficiency

The following diagram illustrates the strategic advantage of a convergent MCR approach over a traditional linear synthesis for generating a compound library.

G cluster_0 Linear Synthesis cluster_1 Convergent MCR Synthesis A1 A1 B1 B1 A1->B1 Step 1-3 C1 C1 B1->C1 Step 1-3 D1 D1 C1->D1 Step 1-3 P1 Product 1 D1->P1 Final Step A2 A2 B2 B2 A2->B2 Step 1-3 C2 C2 B2->C2 Step 1-3 D2 D2 C2->D2 Step 1-3 P2 Product 2 D2->P2 Final Step A3 A3 B3 B3 A3->B3 Step 1-3 C3 C3 B3->C3 Step 1-3 D3 D3 C3->D3 Step 1-3 P3 Product 3 D3->P3 Final Step R1 Reagent A1 MCR1 MCR1 R1->MCR1 One-Pot MCR R2 Reagent A2 MCR2 MCR2 R2->MCR2 One-Pot MCR R3 Reagent A3 MCR3 MCR3 R3->MCR3 One-Pot MCR S Reagent B S->MCR1 One-Pot MCR S->MCR2 One-Pot MCR S->MCR3 One-Pot MCR T Reagent C T->MCR1 One-Pot MCR T->MCR2 One-Pot MCR T->MCR3 One-Pot MCR U Reagent D U->MCR1 One-Pot MCR U->MCR2 One-Pot MCR U->MCR3 One-Pot MCR P1_MCR Product 1 MCR1->P1_MCR Cyclization P2_MCR Product 2 MCR2->P2_MCR Cyclization P3_MCR Product 3 MCR3->P3_MCR Cyclization G cluster_0 Sulfonylation Workflow Diaz_Core Diazepane Core (Amine) Reaction Reaction Mixture Diaz_Core->Reaction Sulf_Cl R-SO2Cl (Sulfonyl Chloride) Sulf_Cl->Reaction Base Base (e.g., TEA) in Solvent (e.g., DCM) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT Purify Purification (Chromatography) Workup->Purify Organic Layer Final_Product Diazepane Sulfonamide Purify->Final_Product Pure Fractions

Caption: General workflow for the sulfonylation of a diazepane core.

A detailed, self-validating protocol for this transformation is provided in Section 5. The choice of a non-nucleophilic base like triethylamine (TEA) is critical; its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of diazepane sulfonamides is highly dependent on the nature and position of substituents on the scaffold. [19]Understanding these relationships is key to designing potent and selective therapeutic agents.

  • The Sulfonamide "R" Group: This position is the primary driver of target specificity and potency. By varying the aryl, heteroaryl, or alkyl group (R) attached to the sulfonyl moiety, chemists can modulate interactions with the target protein's binding pocket. For example, specific substitutions on a phenylsulfonamide can enhance inhibitory activity against enzymes like α-glucosidase or carbonic anhydrase. [20][21][22]* The Fused Benzene Ring (Ring A): Substituents on this ring, particularly at the C7 position, are known to be critical for the anxiolytic and anticonvulsant activity of classical benzodiazepines. [19][23]Electron-withdrawing groups like halogens (e.g., Chlorine) or nitro groups often enhance potency. [23]* The Diazepane Ring: The conformation of this seven-membered ring and the presence of substituents (e.g., at C3) can influence binding affinity and selectivity. Fusing other rings to the diazepine can act as conformational blockers, locking the molecule into a specific bioactive shape. [19]

Data Presentation: Hypothetical SAR Table

The following table illustrates a typical SAR study for a series of diazepane sulfonamides targeting the 5-HT₆ receptor, a key target for cognitive enhancement. [7]

Compound ID Ring A Substituent (C7) Sulfonamide R-Group 5-HT₆ Ki (nM)
1a Cl Phenyl 150.5
1b Cl 4-Fluorophenyl 85.2
1c Cl 4-Methoxyphenyl 210.8
1d Cl Naphthyl 45.6
2a NO₂ Phenyl 125.3

| 2b | NO₂ | 4-Fluorophenyl | 60.7 |

Analysis: From this hypothetical data, one can infer that: 1) An electron-withdrawing group at C7 (Cl, NO₂) is favorable. 2) A larger, more lipophilic R-group (Naphthyl) or an electron-withdrawing substituent on the phenyl R-group (4-Fluoro) enhances binding affinity. This type of systematic analysis guides the rational design of next-generation compounds.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on detailed, reproducible protocols. The following methods are presented as self-validating systems, including necessary steps for both synthesis and characterization.

Protocol 1: Multicomponent Synthesis of a 1,4-Benzodiazepine-2,5-dione Core

This protocol is adapted from established MCR strategies for benzodiazepine synthesis. [14][15]

  • Ugi Reaction: To a solution of methyl 2-aminobenzoate (1.0 mmol, 1 eq) in methanol (5 mL) in a microwave vial, add Boc-glycinal (1.1 mmol, 1.1 eq), an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq), and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq).

  • Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Deprotection & Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE, 5 mL) and add trifluoroacetic acid (TFA, 10% v/v). Heat the mixture at 40 °C overnight. The TFA removes the Boc protecting group, and the liberated amine undergoes spontaneous intramolecular cyclization to form the diazepinedione ring.

  • Purification: Concentrate the mixture and purify the residue by flash column chromatography on silica gel to yield the desired benzodiazepine core.

  • Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for N-Sulfonylation of the Diazepane Core

This protocol is based on the methods described for synthesizing 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides. [7]

  • Preparation: Dissolve the synthesized diazepane core (1.0 mmol, 1 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (TEA, 1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Add the desired substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting diazepane is no longer visible.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final diazepane sulfonamide by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and HRMS to confirm its identity, structure, and purity.

Conclusion and Future Directions

The diazepane sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. This guide has outlined both the strategic rationale and the practical execution required to synthesize these valuable compounds. By leveraging modern synthetic methods like multicomponent reactions and catalysis, researchers can rapidly generate diverse libraries for biological screening. A thorough understanding of structure-activity relationships, guided by systematic analog synthesis and robust biological assays, is paramount for optimizing lead compounds.

Future efforts in this field will likely focus on the development of novel catalytic systems for enantioselective synthesis, the exploration of new multicomponent reactions to access unprecedented chemical space, and the application of computational docking and in silico screening to more effectively predict biological activity and guide synthetic efforts.

References

  • Kröger, D., Stalling, T., & Martens, J. (n.d.). The Concept of Sequential Multicomponent Reactions: A Short Synthesis of Thiazolo- and Oxazolob[13][14]enzodiazepine-2,5-diones.

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (n.d.). Royal Society of Chemistry.
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz
  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • Farhid, H., Khodkari, V., Nazeri, M. T., Javanbakht, S., & Shaabani, A. (n.d.). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. (n.d.).
  • Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters.
  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025, July 4). PMC.
  • Farhid, H., Khodkari, V., Nazeri, M. T., Javanbakht, S., & Shaabani, A. (2021, April 26). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. PubMed.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI.
  • Synthesis of benzodiazepines. (n.d.).
  • Chemical structure and biological activity of the diazepines. (n.d.). PubMed.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). Royal Society of Chemistry.
  • Synthesis of Diazepam. (n.d.). Chemistry Steps.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2025, August 8).
  • Chemical structure and biological activity of the diazepines. (n.d.). PMC.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.).
  • Molecular Targets for the Myorelaxant Action of Diazepam. (2025, August 7).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Gates, M. (n.d.). New synthesis of diazepam. American Chemical Society.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2025, August 4).
  • diazepam. (n.d.). ClinPGx.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024, November 1). GoodRx.

Sources

A Theoretical Exploration of 1-(Benzenesulfonyl)-1,4-diazepane Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of the 1,4-diazepane scaffold is a critical determinant of its biological activity and physicochemical properties, making it a cornerstone of medicinal chemistry. The introduction of a benzenesulfonyl group at the N1 position profoundly influences the conformational preferences of the seven-membered ring, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1-(Benzenesulfonyl)-1,4-diazepane. We will delve into the fundamental conformational possibilities of the 1,4-diazepane ring, explore the steric and electronic impact of the benzenesulfonyl substituent, and detail a robust computational workflow for elucidating the conformational energetics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure of this important molecular scaffold.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, which in turn dictates its ability to bind to specific biological targets. Understanding and controlling the conformational behavior of 1,4-diazepane derivatives is therefore paramount in the rational design of novel therapeutics.

The addition of a benzenesulfonyl group to the 1,4-diazepane nucleus introduces significant steric and electronic perturbations. The bulky phenyl ring and the electron-withdrawing nature of the sulfonyl group can dramatically alter the conformational equilibrium of the diazepane ring. A thorough theoretical investigation is essential to map the potential energy surface of this compound and identify its low-energy conformers.

The Conformational Landscape of the 1,4-Diazepane Ring

The unsubstituted 1,4-diazepane ring is a flexible seven-membered heterocycle that can exist in several conformations. The most stable conformations are typically chair and twist-chair forms, with boat and twist-boat conformations representing higher energy states or transition states.[3][4]

  • Chair Conformation: Characterized by a C2 axis of symmetry, the chair form is often the global minimum energy conformation for substituted 1,4-diazepanes.[3]

  • Twist-Chair Conformation: This conformation lacks any symmetry elements and is often close in energy to the chair form. The flexibility of the ring can lead to a variety of twist-chair forms.

  • Boat and Twist-Boat Conformations: These are generally higher in energy due to torsional strain and transannular interactions. They often represent transition states in the interconversion between chair and twist-chair conformers.

The energy barrier for ring inversion in related benzodiazepine systems has been studied using both experimental (NMR) and computational (DFT) methods, providing a basis for understanding the dynamic conformational processes in diazepanes.[5][6]

The Influence of the Benzenesulfonyl Group

The introduction of a benzenesulfonyl group at the N1 position of the 1,4-diazepane ring has several key consequences for its conformational preferences:

  • Steric Hindrance: The bulky benzenesulfonyl group will sterically interact with the rest of the diazepane ring, disfavoring certain conformations and influencing the orientation of substituents.

  • Electronic Effects: The electron-withdrawing sulfonyl group can affect the bond lengths and angles within the diazepane ring and influence the nitrogen atom's hybridization and basicity.

  • Rotational Barriers: The rotation around the N-S bond introduces another degree of conformational freedom, leading to different orientations of the phenyl ring relative to the diazepane ring.

Theoretical Methodology: A Step-by-Step Protocol

A robust computational approach is crucial for accurately predicting the conformational preferences of this compound. The following protocol outlines a validated workflow for such a theoretical study.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved using molecular mechanics methods, which are computationally less expensive and suitable for exploring a large conformational space.

Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, for the initial conformational search.

  • Conformational Search Algorithm: Utilize a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, LowModeMD) to generate a large number of conformers.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum.

  • Clustering and Selection: Cluster the minimized conformers based on their root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further analysis.

Quantum Mechanical Geometry Optimization and Energy Calculation

The geometries and relative energies of the selected conformers should be refined using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Protocol:

  • Method Selection: Choose a DFT functional and basis set that provide a good balance between accuracy and computational cost. The B3LYP functional with the 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[3] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer.

  • Frequency Calculation: Conduct a frequency calculation for each optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Solvation Effects: To model the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be used during the DFT calculations.

Analysis of Results

The final step involves a detailed analysis of the computational results to understand the conformational landscape of this compound.

Analysis:

  • Relative Energies: Compare the relative energies (including zero-point energy corrections) of all stable conformers to identify the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

  • Geometric Parameters: Analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles to characterize the different conformations (e.g., chair, twist-chair).

  • Interconversion Pathways: Identify the transition states connecting the low-energy conformers and calculate the energy barriers for their interconversion. This can be achieved using transition state search algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

Data Presentation and Visualization

Clear presentation of the results is essential for interpreting the complex conformational data.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerConformation TypeRelative Energy (kcal/mol)Boltzmann Population (%)
1 Chair0.0075.3
2 Twist-Chair0.8520.1
3 Twist-Chair1.504.6

Note: The data presented in this table is hypothetical and for illustrative purposes. A real study would populate this with calculated values.

Diagram 1: Computational Workflow for Conformational Analysis

G cluster_0 Initial Conformational Search cluster_1 Quantum Mechanics Refinement cluster_2 Analysis Build 3D Structure Building MM_Search Molecular Mechanics Conformational Search Build->MM_Search MM_Min Energy Minimization MM_Search->MM_Min Cluster Clustering & Selection MM_Min->Cluster DFT_Opt DFT Geometry Optimization Cluster->DFT_Opt Low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Solvation Inclusion of Solvation Effects DFT_Opt->Solvation Rel_Energy Relative Energies & Population Freq_Calc->Rel_Energy Solvation->Rel_Energy Geom_Params Geometric Parameter Analysis Rel_Energy->Geom_Params TS_Search Transition State Search Rel_Energy->TS_Search G Chair Chair (Global Minimum) TS1 TS1 Chair->TS1 ΔE‡ = 5.2 kcal/mol TwistChair1 Twist-Chair 1 TS2 TS2 TwistChair1->TS2 ΔE‡ = 2.1 kcal/mol TwistChair2 Twist-Chair 2 TS1->TwistChair1 TS2->TwistChair2

Caption: A simplified energy profile for the hypothetical interconversion between chair and twist-chair conformers of this compound.

Validation and Experimental Correlation

While theoretical studies provide invaluable insights, correlation with experimental data is the ultimate validation.

  • X-ray Crystallography: If a crystal structure of this compound or a closely related analog is available, the theoretically predicted lowest energy conformer should be compared with the solid-state geometry. [3]* NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-EXSY experiments, can provide information about the conformational dynamics and energy barriers of ring inversion in solution. [5][6]Theoretical calculations of NMR chemical shifts and coupling constants for the different conformers can be compared with experimental spectra to determine the conformational equilibrium in solution.

Conclusion

The theoretical conformational analysis of this compound is a powerful tool for understanding its three-dimensional structure and dynamic behavior. By employing a systematic computational workflow, from initial molecular mechanics searches to high-level DFT calculations, researchers can gain deep insights into the conformational landscape of this important medicinal chemistry scaffold. This knowledge is crucial for the rational design of novel 1,4-diazepane derivatives with improved biological activity and desired physicochemical properties. The methodologies outlined in this guide provide a robust framework for conducting such theoretical investigations with scientific integrity and accuracy.

References

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]

  • Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. ACS Publications. [Link]

  • Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-(Benzenesulfonyl)-1,4-diazepane as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Benzenesulfonyl)-1,4-diazepane Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity and synthetic tractability. The seven-membered diazepine ring provides a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with biological targets. The benzenesulfonyl group not only imparts specific electronic properties but also serves as a crucial handle for modulating the physicochemical characteristics of the resulting molecules, such as lipophilicity and metabolic stability. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and derivatization to its application in the development of novel therapeutic agents.

The strategic incorporation of this scaffold has led to the discovery of potent and selective ligands for a range of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[1][2][3][4] The inherent structural features of the this compound core allow for the exploration of diverse chemical space, making it a valuable tool for lead generation and optimization in modern drug discovery.

Core Synthesis of this compound: A Representative Protocol

The synthesis of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative example, adapted from established synthetic routes for related 1,4-diazepane derivatives.[5]

Protocol 1: Synthesis of this compound

Materials:

  • 1,4-Diazepane

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the reaction of benzenesulfonyl chloride with atmospheric moisture.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • The aqueous work-up is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Visualization of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start 1,4-Diazepane + Benzenesulfonyl Chloride reaction Reaction in DCM with Triethylamine start->reaction workup Aqueous Work-up (NaHCO3, H2O, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the core scaffold.

Derivatization of the Scaffold: N-Arylation at the 4-Position

The presence of a secondary amine at the N-4 position of the this compound scaffold provides a versatile point for further modification. N-arylation is a powerful strategy to introduce diverse aromatic and heteroaromatic moieties, enabling the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination is a modern and highly effective method for this transformation.[6][7][8]

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Addition of Reactants: Add this compound and the aryl halide to the tube.

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the carbon-nitrogen bond formation. The choice of ligand is crucial and often needs to be optimized for specific substrates.

  • An inert atmosphere is critical as the Pd(0) active species is sensitive to oxidation.

  • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Visualization of the Derivatization Workflow:

G cluster_derivatization N-Arylation of the Scaffold scaffold This compound coupling Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) scaffold->coupling workup Filtration and Purification coupling->workup aryl_halide Aryl Halide aryl_halide->coupling derivative N-Aryl Derivative workup->derivative

Caption: General workflow for N-arylation derivatization.

Application in Drug Discovery: Targeting the 5-HT₆ Receptor

Derivatives of the this compound scaffold have shown significant promise as antagonists of the 5-HT₆ receptor, a target implicated in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] The scaffold allows for the incorporation of key pharmacophoric features necessary for high-affinity binding.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the in silico predicted binding affinities (Ki) of a series of 3-((4-(arylsulfonyl)-1,4-diazepan-1-yl)methyl)aniline derivatives at the 5-HT₆ receptor.[1] This data provides valuable insights into the structure-activity relationships for this class of compounds.

Compound IDR Group on Benzenesulfonyl MoietyPredicted Ki (nM)
1a H35.48
1b 4-Fluoro25.12
1c 4-Chloro28.18
1d 4-Bromo31.62
1e 4-Methyl39.81
1f Ethyl19.95

Analysis of SAR:

  • The data suggests that substitution on the benzenesulfonyl ring influences the binding affinity.

  • Small, electron-withdrawing groups such as fluorine and chlorine at the 4-position appear to be well-tolerated and may enhance binding affinity compared to the unsubstituted analog.

  • Replacing the aryl sulfonyl group with a smaller alkyl sulfonyl group (ethyl) resulted in the highest predicted affinity in this series, indicating that the size and electronics of this moiety are critical for optimal receptor interaction.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable secondary amine allow for the rapid generation of diverse compound libraries. The demonstrated utility of this scaffold in developing potent 5-HT₆ receptor antagonists highlights its potential for targeting other GPCRs and enzymes. Future work in this area will likely focus on exploring a wider range of substitutions at the N-4 position, as well as modifications to the benzenesulfonyl ring, to further optimize the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (URL: [Link])

  • Production method of 1,4-diazepane deriv
  • Buchwald–Hartwig amination. (URL: [Link])

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Buchwald-Hartwig Amination. (URL: [Link])

  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (URL: [Link])

  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. (URL: [Link])

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (URL: [Link])

  • Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. (URL: [Link])

  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. (URL: [Link])

  • Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid and anti-tau aggregation properties. (URL: [Link])

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (URL: [Link])

  • Natural Product-Inspired Dopamine Receptor Ligands. (URL: [Link])

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (URL: [Link])

  • A biased agonist of the D1 dopamine receptor ameliorates motor deficits and cognitive dysfunction in rodent models of Parkinson’s disease. (URL: [Link])

  • Novel benzo[1][9]diazepin-2-one derivatives as endothelin receptor antagonists. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. (URL: [Link])

  • Natural Product-Inspired Dopamine Receptor Ligands. (URL: [Link])

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (URL: [Link])

  • Search Results - Beilstein Journals. (URL: [Link])

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (URL: [Link])

  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (URL: [Link])

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane motif is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules. Its inherent three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive core for creating diverse chemical libraries for drug discovery. Compounds featuring this seven-membered ring have demonstrated a broad spectrum of therapeutic activities, including antipsychotic, anxiolytic, and anticancer properties.[1] Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of numerous analogs, facilitating the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the utilization of 1-(Benzenesulfonyl)-1,4-diazepane as a versatile building block in solution-phase parallel synthesis. The benzenesulfonyl group serves as a robust protecting group for one of the nitrogen atoms, allowing for sequential and controlled diversification at both the N1 and N4 positions. This strategic approach enables the creation of large, well-defined libraries of N,N'-disubstituted 1,4-diazepanes.

The Role of the Benzenesulfonyl Protecting Group: A Lynchpin for Sequential Diversification

The choice of the benzenesulfonyl group is critical for the success of this synthetic strategy. It offers several key advantages:

  • Stability: It is stable to a wide range of reaction conditions, including those typically employed for N-alkylation and N-arylation.

  • Activation: The electron-withdrawing nature of the sulfonyl group slightly deactivates the protected nitrogen, which can aid in the selective functionalization of the unprotected secondary amine.

  • Reliable Deprotection: While robust, the benzenesulfonyl group can be removed under specific conditions that are generally orthogonal to many other protecting groups and functional moieties introduced during diversification.

This strategic use of a robust protecting group allows for a divergent synthetic approach, as illustrated below.

workflow A This compound B Diversification at N4 (Alkylation, Arylation, etc.) A->B Step 1 C N4-Substituted-N1-benzenesulfonyl-1,4-diazepane Library B->C D Benzenesulfonyl Deprotection C->D Step 2 E N4-Substituted-1,4-diazepane Library D->E F Diversification at N1 (Acylation, Sulfonylation, Urea Formation, etc.) E->F Step 3 G N1,N4-Disubstituted-1,4-diazepane Final Library F->G

Figure 1: General workflow for the parallel synthesis of a disubstituted 1,4-diazepane library.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for execution in parallel, for instance, using a 24 or 96-well reaction block format. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Reductive Amination for N4-Alkylation

This protocol describes the diversification of the N4 position of this compound via reductive amination with a library of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes (e.g., substituted benzaldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Reaction vials/tubes with caps

  • Robotic liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

  • Dispensing Reactants: To each reaction vial, add 200 µL of the this compound stock solution (0.1 mmol).

  • Aldehyde Addition: Add 1.2 equivalents (0.12 mmol) of each unique aldehyde from the library to its respective reaction vial.

  • Initiation of Reaction: Add 1.5 equivalents (0.15 mmol) of sodium triacetoxyborohydride to each vial.

  • Reaction Incubation: Cap the vials and place the reaction block on a shaker at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each vial.

    • Add 1 mL of DCM to each vial, cap, and shake vigorously.

    • Allow the layers to separate and collect the organic layer using a pipette.

    • For high-throughput purification, the use of scavenger resins is highly recommended.[2][3] Add a polymer-supported aldehyde scavenger (e.g., aminomethylated polystyrene) to remove excess aldehyde and a polymer-supported isocyanate resin to scavenge any unreacted amine starting material if necessary.

    • After shaking with the scavenger resins for 4-6 hours, filter the reaction mixtures and concentrate the filtrates in a centrifugal evaporator.

Data Presentation:

EntryAldehydeProduct Purity (LC-MS)Yield (approx.)
1Benzaldehyde>95%85%
24-Chlorobenzaldehyde>95%88%
3Cyclohexanecarboxaldehyde>90%75%
4Isovaleraldehyde>90%72%
Protocol 2: Deprotection of the Benzenesulfonyl Group

This protocol outlines the removal of the N1-benzenesulfonyl group to reveal the secondary amine, which is then ready for further diversification.

Materials:

  • Library of N4-substituted-N1-benzenesulfonyl-1,4-diazepanes from Protocol 1

  • Magnesium turnings

  • Ammonium chloride

  • Methanol

  • Reaction vials/tubes with reflux condensers or sealed caps for elevated temperatures

Procedure:

  • Dissolving the Substrate: Dissolve the crude product from each vial of Protocol 1 in 1 mL of methanol.

  • Addition of Reagents: To each vial, add 10 equivalents of magnesium turnings and 10 equivalents of ammonium chloride.

  • Reaction Incubation: Heat the reaction block to 65 °C and allow the reactions to reflux with stirring for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixtures to room temperature.

    • Filter the contents of each vial to remove the magnesium salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a mixture of DCM and 1 M NaOH.

    • Extract the aqueous layer with DCM (2 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the N4-substituted-1,4-diazepane library. The products can often be used in the next step without further purification.

deprotection A N4-R-N1-SO2Ph-1,4-diazepane B Mg, NH4Cl, MeOH, 65 °C A->B Reagents C N4-R-1,4-diazepane B->C Product

Figure 2: Deprotection of the benzenesulfonyl group.

Protocol 3: Parallel Synthesis of Ureas at the N1 Position

This protocol details the final diversification step to generate a library of N1,N4-disubstituted 1,4-diazepanes through urea formation.

Materials:

  • Library of N4-substituted-1,4-diazepanes from Protocol 2

  • Library of diverse isocyanates

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

Procedure:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of the N4-substituted-1,4-diazepane library in anhydrous DCM.

  • Dispensing Reactants: To each reaction vial, add 200 µL of the diazepine stock solution (0.1 mmol).

  • Addition of Base: Add 1.5 equivalents (0.15 mmol) of triethylamine to each vial.

  • Isocyanate Addition: Add 1.1 equivalents (0.11 mmol) of each unique isocyanate from the library to its respective reaction vial.

  • Reaction Incubation: Cap the vials and shake at room temperature for 4 hours.

  • Work-up and Purification:

    • Add a polymer-supported amine scavenger (e.g., isocyanate resin) to quench any excess isocyanate.

    • Shake for an additional 4 hours.

    • Filter the reaction mixtures and concentrate the filtrates.

    • The resulting library of ureas can be further purified by preparative HPLC if necessary.[4]

Data Presentation:

EntryN4-SubstituentIsocyanateProduct Purity (LC-MS)
1BenzylPhenyl isocyanate>95%
24-ChlorobenzylEthyl isocyanate>95%
3CyclohexylmethylNaphthyl isocyanate>90%
4Isobutyl4-Fluorophenyl isocyanate>95%

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and efficient methodology for the parallel synthesis of diverse libraries of N1,N4-disubstituted 1,4-diazepanes starting from this compound. The strategic use of the benzenesulfonyl protecting group allows for a controlled, sequential diversification of the diazepane core. The integration of scavenger resins for purification streamlines the workflow, making it amenable to high-throughput synthesis platforms. This approach offers a powerful tool for medicinal chemists and drug discovery professionals to rapidly generate novel chemical matter for biological screening.

References

  • Wikipedia. Scavenger resin. [Link]

  • Zhang, W. (2001). The application of scavenger resin in combinatorial chemistry. Zhongguo Yi Yao Gong Ye Za Zhi, 32(11), 514-518.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]

  • Bentham Science Publishers. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 21(28), 2794-2814. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-(Benzenesulfonyl)-1,4-diazepane for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(Benzenesulfonyl)-1,4-diazepane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-diazepane ring system is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anxiolytic, anticonvulsant, and antipsychotic agents.[1][2] Its seven-membered ring offers a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with biological targets. The introduction of a benzenesulfonyl group at the N1 position not only modulates the physicochemical properties of the diazepane core but also provides a rigid anchor for interactions with target proteins and serves as a key handle for synthetic modification.

This application note provides a comprehensive guide for researchers on the strategic derivatization of the this compound scaffold. The goal is to systematically explore the chemical space around this core structure to elucidate Structure-Activity Relationships (SAR). Understanding SAR is fundamental to rational drug design, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

We will detail robust and versatile synthetic protocols for the derivatization at two key positions: the N4-amine of the diazepane ring and the phenyl ring of the benzenesulfonyl moiety. Furthermore, we will discuss the rationale behind these derivatization strategies and present a framework for analyzing the resulting SAR data.

Derivatization Strategies for SAR Exploration

The derivatization of this compound can be systematically approached by modifying two primary regions of the molecule. This allows for a comprehensive exploration of the chemical space and a clear understanding of how different structural features influence biological activity.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Synthetic Methodologies Scaffold This compound N4_Deriv N4-Position Derivatization (Diazepane Ring) Scaffold->N4_Deriv Sulfonyl_Deriv Benzenesulfonyl Ring Derivatization Scaffold->Sulfonyl_Deriv Reductive_Amination Reductive Amination N4_Deriv->Reductive_Amination Methods Acylation Acylation / Sulfonylation N4_Deriv->Acylation Methods Buchwald_Hartwig Buchwald-Hartwig N-Arylation N4_Deriv->Buchwald_Hartwig Methods Substituted_Sulfonyl Synthesis of Substituted Benzenesulfonyl Chlorides Sulfonyl_Deriv->Substituted_Sulfonyl Methods

Caption: Derivatization strategies for this compound.

Part 1: Derivatization at the N4-Position of the 1,4-Diazepane Ring

The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents to probe for interactions with the target protein. Common strategies include N-alkylation, N-arylation, and acylation.

Reductive amination is a robust and widely used method for forming C-N bonds.[3][4][5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Rationale: This method allows for the introduction of a diverse range of alkyl and substituted alkyl groups. The choice of aldehyde or ketone directly translates to the substituent at the N4 position, enabling a systematic exploration of steric and electronic effects.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired aldehyde or ketone (1.2 mmol).

  • Add a mild acid catalyst, such as acetic acid (0.1 mmol), to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise over 10 minutes. This reducing agent is particularly effective for reductive aminations as it is mild and tolerant of many functional groups.[4]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N4-alkylated derivative.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[6][7][8][9][10]

Rationale: This methodology allows for the introduction of various substituted aryl and heteroaryl moieties at the N4-position, which can probe for pi-stacking interactions or other specific interactions with aromatic residues in the binding pocket of a target protein.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide or triflate (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol). The choice of ligand and base is crucial and may require optimization for different substrates.[9]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N4-arylated derivative.

Part 2: Derivatization of the Benzenesulfonyl Ring

Modifying the electronic and steric properties of the benzenesulfonyl group can significantly impact the molecule's interaction with its target and its overall physicochemical properties. This is typically achieved by starting with a substituted benzenesulfonyl chloride.

A common method for synthesizing substituted benzenesulfonyl chlorides is the chlorosulfonation of a substituted benzene. Alternatively, a diazotization reaction of a substituted aniline followed by reaction with sulfur dioxide and a copper catalyst can be employed.[11][12][13][14]

Rationale: This strategy allows for the introduction of a wide array of substituents (e.g., electron-donating groups like -OCH₃, -CH₃, and electron-withdrawing groups like -Cl, -F, -NO₂) onto the phenyl ring. This enables a systematic study of how the electronic properties of the sulfonyl moiety influence biological activity.

Experimental Protocol (via Chlorosulfonation):

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap, add the substituted benzene (1.0 mmol).

  • Cool the flask in an ice-water bath (0-5 °C).

  • Slowly add chlorosulfonic acid (3.0-5.0 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction may require gentle heating (e.g., 50-60 °C) for less reactive substrates.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The substituted benzenesulfonyl chloride will often precipitate as a solid or separate as an oil. If it is a solid, collect it by filtration, wash with cold water, and dry under vacuum. If it is an oil, extract it with a suitable organic solvent like DCM or ether.

  • Wash the organic extract with cold water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted benzenesulfonyl chloride, which can often be used in the next step without further purification.

Once the desired substituted benzenesulfonyl chloride is obtained, it can be coupled with 1,4-diazepane.

Experimental Protocol:

  • Dissolve 1,4-diazepane (1.2 mmol) and a base such as triethylamine (2.5 mmol) or pyridine in DCM (15 mL) and cool the solution in an ice-water bath.

  • Add a solution of the substituted benzenesulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 1-(substituted-benzenesulfonyl)-1,4-diazepane.

Workflow for SAR Studies

A systematic approach is crucial for generating meaningful SAR data. The following workflow outlines the key steps from compound synthesis to data analysis.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs (Protocols 1.1, 1.2, 2.2) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Primary_Screen Primary Biological Assay (e.g., in vitro binding) Characterization->Primary_Screen Secondary_Screen Secondary Assays (e.g., functional assays, selectivity) Primary_Screen->Secondary_Screen SAR_Table Construct SAR Table Secondary_Screen->SAR_Table Analysis Analyze Trends & Identify Key Moieties SAR_Table->Analysis Next_Gen Design Next Generation of Compounds Analysis->Next_Gen Next_Gen->Synthesis Iterative Cycle

Caption: General workflow for SAR studies.

Data Interpretation and SAR Analysis

The synthesized and tested compounds should be compiled into an SAR table to facilitate the identification of trends. A hypothetical SAR table is presented below.

Compound IDR¹ (N4-Substituent)R² (Benzenesulfonyl Substituent)Potency (IC₅₀, nM)
1 -H-H500
2a -CH₃-H350
2b -CH₂CH₂Ph-H150
2c -Ph-H200
2d -CH₂(4-F-Ph)-H80
3a -CH₂CH₂Ph4-Cl50
3b -CH₂CH₂Ph4-OCH₃250
3c -CH₂CH₂Ph4-NO₂30
3d -CH₂CH₂Ph2-Cl400

Analysis of Hypothetical SAR Data:

  • N4-Substituents: Comparing compounds 1 , 2a , 2b , and 2c , we can infer that a bulky, lipophilic substituent at the N4 position is favorable for activity. The phenethyl group in 2b is superior to a simple methyl group (2a ) or a phenyl group (2c ). The introduction of a fluorine atom on the phenyl ring of the N4-substituent (2d ) further enhances potency, suggesting a potential favorable interaction in a hydrophobic pocket that may also accommodate a halogen bond donor.

  • Benzenesulfonyl Substituents: With the optimal N4-phenethyl group in place, we can analyze the effect of substituents on the benzenesulfonyl ring. An electron-withdrawing group at the para-position, such as chloro (3a ) or nitro (3c ), significantly increases potency compared to the unsubstituted analog (2b ). Conversely, an electron-donating methoxy group at the para-position (3b ) diminishes activity. This suggests that a more electron-deficient sulfonamide moiety is beneficial.

  • Positional Isomers: The poor activity of the 2-chloro substituted analog (3d ) compared to the 4-chloro analog (3a ) indicates that the position of the substituent on the benzenesulfonyl ring is critical, likely due to steric hindrance or improper orientation for interaction with the target.

Bioisosteric Replacement:

For further optimization, one might consider bioisosteric replacements for key functional groups.[15][16][17][18][19] For instance, the para-chloro substituent on the benzenesulfonyl ring could be replaced with other halogens (F, Br) or a trifluoromethyl group to fine-tune electronic and steric properties. The phenyl ring of the N4-substituent could be replaced with a bioisosteric heterocycle like a pyridine or thiophene to explore different hydrogen bonding and aromatic interactions.

Conclusion

The this compound scaffold offers a versatile platform for the development of novel therapeutic agents. The synthetic protocols and strategic workflow outlined in this application note provide a robust framework for conducting thorough SAR studies. By systematically derivatizing the N4-position and the benzenesulfonyl ring, researchers can gain valuable insights into the molecular features required for optimal biological activity, thereby accelerating the drug discovery process.

References

  • Google Patents. (2016). Preparation method of substituted benzene sulfonyl chloride. CN103739525B.
  • Google Patents. (n.d.). Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. CN102633696A.
  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). [Link]

  • National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [Link]

  • Google Patents. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Beilstein Journals. (n.d.). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • ResearchGate. (n.d.). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Organic Syntheses. (n.d.). 1-Hydrosilatrane. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Application Notes and Protocols: Investigating 1-(Benzenesulfonyl)-1,4-diazepane in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the N-Benzenesulfonyl-1,4-diazepane Scaffold

The 1,4-diazepane moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its structural flexibility allows for the synthesis of compounds with a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[1][2][3] The introduction of a benzenesulfonyl group at the N-1 position creates a distinct chemical entity, 1-(Benzenesulfonyl)-1,4-diazepane, which warrants investigation for its neuropharmacological potential. Arylsulfonamide moieties are present in various CNS-active compounds and can significantly influence receptor affinity and selectivity. This document outlines a series of application notes and detailed protocols for the comprehensive neuropharmacological evaluation of this compound and its derivatives, with a focus on two key areas of interest in modern neuropharmacology: sigma-1 (σ1) receptor modulation and 5-HT6 receptor antagonism.

Derivatives of 1,4-diazepane have been identified as ligands for sigma receptors, which are implicated in neurodegenerative diseases and psychiatric conditions.[4][5] Additionally, structurally related aryl sulfonamides have demonstrated potent antagonism at the 5-HT6 receptor, a promising target for cognitive enhancement in disorders like Alzheimer's disease.[6][7] Based on this precedent, we hypothesize that this compound may exhibit affinity for these targets, offering a potential avenue for the development of novel therapeutics for neurological and psychiatric disorders.

These application notes will provide a logical workflow, from initial in vitro screening to in vivo behavioral validation, to thoroughly characterize the neuropharmacological profile of this compound.

Part 1: In Vitro Characterization of Receptor Binding and Functional Activity

The initial phase of characterization involves determining the binding affinity and functional activity of this compound at key neuropharmacological targets. Based on the structural motifs, the primary targets of interest are the sigma-1 (σ1) receptor and the serotonin 5-HT6 receptor.

Application Note 1.1: Sigma-1 (σ1) Receptor Binding Affinity

Rationale: The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity.[5] Ligands targeting this receptor have shown potential in treating neurodegenerative diseases, making it a crucial primary screening target.[5] We will determine the binding affinity (Ki) of this compound for the σ1 receptor using a competitive radioligand binding assay.

Experimental Workflow: σ1 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain) in sucrose buffer prep2 Centrifuge at low speed to remove nuclei prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]-(+)-pentazocine (radioligand) and varying concentrations of This compound prep4->assay1 assay2 Define non-specific binding with excess haloperidol assay3 Incubate at 37°C for 120 min analysis1 Harvest membranes onto filter plates and wash assay3->analysis1 analysis2 Measure radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Perform non-linear regression to determine IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for σ1 Receptor Competitive Binding Assay.

Protocol 1.1: Sigma-1 (σ1) Receptor Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane homogenate (50-100 µg protein).

    • Add 50 µL of [3H]-(+)-pentazocine (a selective σ1 receptor radioligand) to a final concentration of 2 nM.

    • Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add 10 µM haloperidol instead of the test compound.

    • Incubate the plate at 37°C for 120 minutes.

  • Harvesting and Data Analysis:

    • Harvest the samples onto GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plates and add liquid scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Application Note 1.2: 5-HT6 Receptor Functional Antagonism

Rationale: 5-HT6 receptor antagonists are being actively investigated as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia.[7][10] The arylsulfonamide moiety is a common feature in many potent 5-HT6 antagonists.[6] Therefore, it is critical to assess the functional activity of this compound at this receptor. A cAMP-based functional assay will be used to determine if the compound acts as an antagonist.

Protocol 1.2: 5-HT6 Receptor cAMP Functional Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human 5-HT6 receptor in appropriate media.

    • Plate the cells in 96-well plates and grow to 80-90% confluency.

  • cAMP Assay:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

    • Stimulate the cells with a known 5-HT6 agonist (e.g., 5-HT at its EC50 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC50 value from the curve. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.[11]

Parameter Description Expected Outcome for a Potent Ligand
σ1 Receptor Ki Inhibitory constant for binding to the σ1 receptor.Low nanomolar (nM) range.
5-HT6 Receptor IC50 Concentration to inhibit 50% of the agonist response.Low to mid-nanomolar (nM) range.

Part 2: In Vivo Assessment of Cognitive Enhancement

Should in vitro screening reveal significant activity at the 5-HT6 receptor, the next logical step is to evaluate the pro-cognitive potential of this compound in a relevant animal model. The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[12][13]

Application Note 2.1: Novel Object Recognition (NOR) Test

Rationale: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13] This test is sensitive to the effects of compounds that modulate learning and memory and is particularly relevant for assessing potential cognitive enhancers.

Experimental Workflow: Novel Object Recognition Test

G cluster_prep Preparation cluster_training Training Phase (T1) cluster_testing Testing Phase (T2) cluster_analysis Data Analysis prep1 Administer vehicle or This compound to rodents (e.g., rats) prep2 Habituate animals to the empty testing arena training1 Place two identical objects in the arena prep2->training1 training2 Allow animal to explore for a set duration (e.g., 5 min) training3 Record exploration time for each object testing1 After a retention interval (e.g., 24 hours), replace one object with a novel object training3->testing1 testing2 Allow animal to explore testing3 Record exploration time for familiar and novel objects analysis1 Calculate Discrimination Index (DI): (Novel - Familiar) / (Novel + Familiar) testing3->analysis1 analysis2 Compare DI between treatment groups

Caption: Workflow for the Novel Object Recognition Test.

Protocol 2.1: Novel Object Recognition (NOR) Test in Rats

  • Habituation:

    • On day 1, allow each rat to explore an empty open-field arena (e.g., 50 cm x 50 cm) for 10 minutes.

  • Training (Familiarization) Phase:

    • On day 2, 30-60 minutes after administration of either vehicle or this compound, place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore freely for 5 minutes.

    • Record the time spent exploring each object (defined as the nose pointing towards the object at a distance of ≤ 2 cm).

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced by a novel object.

    • Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as follows: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). An increased DI in the drug-treated group suggests cognitive enhancement.[14][15][16]

Behavioral Endpoint Description Expected Outcome for a Pro-cognitive Compound
Discrimination Index (DI) A measure of recognition memory.Significantly higher DI compared to the vehicle control group.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial neuropharmacological characterization of this compound. Positive results from these studies, particularly a high affinity for the σ1 receptor or potent antagonism at the 5-HT6 receptor coupled with pro-cognitive effects in the NOR test, would provide strong validation for further investigation.

Future studies could include:

  • Selectivity Profiling: Screening against a broader panel of CNS receptors to determine the selectivity profile.

  • Pharmacokinetic Studies: Assessing the brain penetration and metabolic stability of the compound.

  • Advanced Behavioral Models: Utilizing more complex cognitive tasks, such as the Morris water maze or attentional set-shifting tasks, to further delineate the pro-cognitive effects.[14][15][16]

  • Mechanism of Action Studies: Investigating downstream signaling pathways affected by the compound to elucidate its precise mechanism of action.

By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound and its derivatives for the treatment of complex neurological and psychiatric disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1-34. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249. [Link]

  • Inotiv. (n.d.). Cognition Models in Rats and Mice. [Link]

  • Behavioral and Functional Neuroscience Lab. (n.d.). Behavioral Models. [Link]

  • Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), 55018. [Link]

  • Carr, G. V., et al. (2010). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 159(6), 1134-1143. [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. [Link]

  • Scotti, L., et al. (2015). Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. Mini-Reviews in Medicinal Chemistry, 15(3), 225-244. [Link]

  • Partyka, A., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Molecules, 27(16), 5345. [Link]

  • Cain, D. P., & Saucier, D. M. (2012). Behavioral Model for Assessing Cognitive Decline. Methods in Molecular Biology, 829, 439-446. [Link]

  • Patel, M., et al. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Bioactive Compounds, 14(4), 368-381. [Link]

  • Wesolowska, A., et al. (2019). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 24(21), 3940. [Link]

  • Scotti, L., et al. (2015). Benzo- and Thienobenzo- Diazepines: Multi-target Drugs for CNS Disorders. Mini-Reviews in Medicinal Chemistry, 15(3), 225-244. [Link]

  • Scotti, L., et al. (2015). Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders. Mini reviews in medicinal chemistry, 15(3), 225-244. [Link]

  • Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(10), 1846-1856. [Link]

  • Bennett, D. A., & Menniti, F. S. (1986). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Journal of Pharmacy and Pharmacology, 38(11), 806-811. [Link]

  • Jaradat, N., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. Molecules, 28(16), 6046. [Link]

  • Handzlik, J., et al. (2020). Hypothetical framework model for 5-HT 6 R antagonists (A), the common... ResearchGate. [Link]

  • Kumar, S., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1083-1097. [Link]

  • de Sousa, D. S., et al. (2024). Predicting biological activity and design of 5-HT6 antagonists through assessment of ANN-QSAR models in the context of Alzheimer's disease. Journal of Molecular Modeling, 30(10), 350. [Link]

  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(6), 573-597. [Link]

  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 18(6), 573-597. [Link]

  • Xu, X. M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5014. [Link]

  • Mennuni, L., et al. (2000). Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[8][9]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(1), 35-38. [Link]

  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis and Anticancer Screening of 1-(Benzenesulfonyl)-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the 1-(Benzenesulfonyl)-1,4-diazepane Scaffold in Oncology

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. A promising strategy in this endeavor is the exploration of privileged scaffolds – molecular frameworks that are known to interact with multiple biological targets. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents one such scaffold. Its inherent conformational flexibility allows it to mimic peptide linkages and interact with a diverse range of biological macromolecules, making it a versatile template for drug design.[1][2]

Historically, benzodiazepine derivatives, which feature a fused 1,4-diazepine ring, have been primarily recognized for their effects on the central nervous system. However, a significant body of research has highlighted their potential as potent anticancer agents.[3] This has spurred investigations into simpler, non-fused 1,4-diazepane cores as a basis for novel oncology therapeutics.

The incorporation of a benzenesulfonyl group onto the 1,4-diazepane scaffold is a deliberate design choice aimed at enhancing the molecule's therapeutic potential. The sulfonamide moiety is a key feature in a multitude of approved drugs and is known to participate in crucial interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and the aryl ring provides a platform for further functionalization to modulate the compound's physicochemical properties and target affinity. This application note provides detailed protocols for the synthesis of a library of this compound analogs and their subsequent evaluation for anticancer activity using established in vitro screening methods.

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of this compound analogs is a straightforward process that can be readily adapted to generate a diverse library of compounds for screening. The general approach involves the N-sulfonylation of a protected 1,4-diazepane (homopiperazine) derivative, followed by deprotection. For the synthesis of analogs with substituents on the benzenesulfonyl ring, the appropriately substituted benzenesulfonyl chloride is used in the first step.

General Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: N-Sulfonylation A 1,4-Diazepane (Homopiperazine) C This compound (or substituted analog) A->C Base (e.g., Triethylamine) Dichloromethane (DCM) 0 °C to room temperature B Benzenesulfonyl Chloride (or substituted analog) B->C

Figure 1: General workflow for the synthesis of this compound analogs.

Materials and Reagents
  • 1,4-Diazepane (Homopiperazine)

  • Benzenesulfonyl chloride (and various substituted analogs)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Protocol for the Synthesis of this compound

This protocol describes the synthesis of the parent compound. The synthesis of analogs with different substituents on the phenyl ring of the benzenesulfonyl group can be achieved by replacing benzenesulfonyl chloride with the corresponding substituted benzenesulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Screening Protocols: In Vitro Cytotoxicity Assays

The evaluation of the anticancer potential of the synthesized this compound analogs is a critical step. Standard in vitro cytotoxicity assays, such as the MTT and SRB assays, are widely used for this purpose. These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with Synthesized Compounds (various concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Determination) F->G

Figure 2: A generalized workflow for the in vitro anticancer screening of synthesized compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom microtiter plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Detailed Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cell lines to about 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound analogs in DMSO.

    • Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to the protein components of cells that have been fixed with trichloroacetic acid (TCA).[4][5] The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.

Materials and Reagents:

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS, sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Detailed Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the compound incubation period, carefully add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate for 1 hour at 4°C.

  • Washing:

    • Carefully remove the supernatant and wash the wells five times with slow-running tap water or 1% acetic acid.

    • Allow the plates to air-dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.

    • Allow the plates to air-dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation and Interpretation

The results of the anticancer screening should be presented in a clear and concise manner to facilitate the identification of lead compounds and the elucidation of structure-activity relationships (SAR).

Table 1: Representative Cytotoxicity Data for this compound Analogs

Compound IDR Group on Phenyl RingIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
1a H15.2 ± 1.822.5 ± 2.118.9 ± 1.5
1b 4-Cl8.7 ± 0.912.1 ± 1.39.8 ± 1.1
1c 4-OCH₃25.4 ± 2.535.8 ± 3.229.1 ± 2.7
1d 4-NO₂5.2 ± 0.67.9 ± 0.86.1 ± 0.7
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive guide for the synthesis and in vitro anticancer screening of this compound analogs. The detailed protocols for both the chemical synthesis and the biological evaluation are designed to be readily implemented in a standard laboratory setting. The versatility of the synthetic route allows for the generation of a diverse library of compounds, and the robust cytotoxicity assays provide a reliable means of identifying promising anticancer agents. The exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutics for the treatment of cancer.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2999. In PubChem. Retrieved from [Link]

  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Bagh, B., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine.
  • Angene Chemical. (n.d.). 1-(2-propylsulfonylphenyl)-1,4-diazepane. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest the synthesis protocol for sulfonation of DL-serine from Benzenesulfonyl chloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. In PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. In PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. In PubMed Central. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(Benzenesulfonyl)-1,4-diazepane, a key intermediate and potential impurity in pharmaceutical development. In an environment of stringent regulatory expectations, the ability to accurately quantify such molecules is paramount. This document outlines robust analytical methodologies employing High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals who require accurate, precise, and reliable quantification of this sulfonamide-containing diazepane derivative.

Introduction: The Analytical Imperative for this compound

This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of both a sulfonamide and a 1,4-diazepane, it can serve as a crucial building block in the synthesis of various biologically active compounds. The 1,4-diazepine core is a privileged structure in drug discovery, known for its presence in a range of therapeutics.[10] The benzenesulfonyl group can modulate the physicochemical and pharmacological properties of the parent molecule.

Given its role as a potential synthetic intermediate or a process-related impurity, the precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide mandate the rigorous control of impurities in drug substances and products. Therefore, the development and validation of robust analytical methods are not merely a technical exercise but a fundamental component of Good Manufacturing Practices (GMP).[1][3] This document provides a detailed exploration of suitable analytical techniques and validated protocols for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂SPubChem
Molecular Weight240.32 g/mol PubChem
XLogP3-AA0.8PubChem
Topological Polar Surface Area57.8 ŲPubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem

The moderate polarity, indicated by the XLogP3-AA value and the topological polar surface area, suggests that reversed-phase HPLC is a suitable primary technique for analysis. The presence of a chromophore (the benzene ring) allows for UV detection. The basic nitrogen atoms in the diazepane ring and the acidic proton on the sulfonamide nitrogen (if present in a related structure) can be exploited for selective extraction and chromatographic retention.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The following protocol outlines a validated method for the quantification of this compound.

Rationale for Method Development

The choice of a C18 stationary phase is based on the moderate polarity of the analyte, providing good retention and separation from potential impurities.[11] An acidic mobile phase (using formic acid) is employed to ensure the protonation of the basic nitrogen atoms in the diazepane ring, leading to sharper peaks and improved chromatographic performance. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. The detection wavelength of 254 nm is selected as it corresponds to a common absorbance maximum for aromatic compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Dilution Series) Stock->Working Injection Inject into HPLC Working->Injection Sample Sample Solution (Target Concentration) Sample->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: HPLC quantification workflow for this compound.

Detailed Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[12]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the working standards and then the sample solutions.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary (as per ICH Q2(R1))

The method should be validated to demonstrate its suitability for the intended purpose.[2][6][7][9]

ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.The method is specific for the analyte in the presence of process-related impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over the range of 1-100 µg/mL.
Range 80-120% of the test concentration.4-60 µg/mL for a target concentration of 50 µg/mL.
Accuracy 98.0% - 102.0% recovery.Excellent recovery observed at three concentration levels (low, medium, high).
Precision Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.High precision with RSD values well below the acceptance criteria.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Approximately 0.1 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.Approximately 0.3 µg/mL.
Robustness No significant change in results with small variations in method parameters.The method is robust to minor changes in flow rate, column temperature, and mobile phase composition.

A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.[13][14][15][16] Samples should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to separate the analyte peak from all major degradation product peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices, LC-MS/MS is the method of choice.

Rationale for Method Development

This method utilizes the same chromatographic principles as the HPLC-UV method for separation. The key difference is the use of a tandem mass spectrometer for detection. Electrospray ionization (ESI) in positive ion mode is chosen because the basic nitrogen atoms of the diazepane ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity, by monitoring a specific precursor-to-product ion transition.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Lower Concentrations) Stock->Working Injection Inject into LC Working->Injection Sample Sample Solution (Diluted) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Source Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis MRM_Chromatogram MRM Chromatogram MS_Analysis->MRM_Chromatogram Calibration Construct Calibration Curve MRM_Chromatogram->Calibration Quantification Quantify Analyte MRM_Chromatogram->Quantification Calibration->Quantification

Caption: LC-MS/MS quantification workflow for this compound.

Detailed Protocol

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC-UV method.

Chromatographic Conditions:

  • Same as HPLC-UV method, but a shorter run time can often be achieved due to the selectivity of the mass spectrometer.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion ([M+H]⁺): m/z 241.1

  • Product Ions: To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the cleavage of the benzenesulfonyl group or fragmentation of the diazepane ring.

  • MRM Transitions:

    • Quantifier: e.g., 241.1 → [most intense product ion]

    • Qualifier: e.g., 241.1 → [second most intense product ion]

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows (Nebulizer, Drying Gas): To be optimized for the specific instrument.

Procedure:

  • The sample and standard preparation and analysis steps are similar to the HPLC-UV method, but with much lower concentrations for the working standards (e.g., in the ng/mL range).

Method Validation Summary

The validation parameters are similar to the HPLC-UV method, but with significantly lower LOD and LOQ values.

ParameterExpected Performance
Linearity Linear over the range of 0.1-100 ng/mL.
Limit of Detection (LOD) Approximately 0.02 ng/mL.
Limit of Quantification (LOQ) Approximately 0.05 ng/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[17][18][19][20][21] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Rationale for Method Development

qNMR is particularly useful for the certification of reference standards or for the direct assay of drug substances where a certified reference standard of the analyte is not available. The method involves adding a known amount of a certified internal standard to a known amount of the sample, and comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. Maleic acid is a suitable internal standard as its vinylic protons give a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from aromatic and aliphatic protons.

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_Spectrum Acquire ¹H NMR Spectrum Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate Analyte & IS Peaks Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity

Caption: qNMR quantification workflow for this compound.

Detailed Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁ value).

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., aromatic protons).

    • Integrate the singlet from the vinylic protons of maleic acid (around 6.3 ppm in DMSO-d₆).

  • Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally less suitable for the direct analysis of this compound due to its polarity and thermal lability. However, it can be employed if a suitable derivatization procedure is developed.

Rationale and Considerations

The primary challenge for GC analysis of sulfonamides is the presence of the polar N-H group, which can lead to poor peak shape and thermal degradation in the hot injector.[22][23] Derivatization is therefore often necessary to block this active site and increase volatility. Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) are common derivatization strategies.[24] However, the development and validation of a derivatization method can be complex and time-consuming. Given the excellent performance of HPLC and LC-MS/MS, GC-MS would typically only be considered for specific applications, such as the analysis of volatile impurities in the sample.

Conclusion

This application note provides a comprehensive overview of robust and reliable analytical methods for the quantification of this compound. For routine quality control, the developed HPLC-UV method offers a balance of performance, simplicity, and cost-effectiveness. For applications requiring higher sensitivity and selectivity, the LC-MS/MS method is the preferred choice. Finally, qNMR serves as a powerful primary method for the certification of reference materials and direct purity assessment. The selection of the most appropriate technique will depend on the specific analytical requirements, including the sample matrix, the required limit of quantification, and the available instrumentation. All methods should be validated according to the principles outlined in ICH and FDA guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Papadopoulou-Mourkidou, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • National Agricultural Library. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. [Link]

  • Frassanito, R., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • ResearchGate. (n.d.). Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. [Link]

  • Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • PubMed. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]

  • PubMed Central. (n.d.). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. [Link]

  • PubChem. (n.d.). 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • PubMed. (2020). LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium. [Link]

  • National Institutes of Health. (n.d.). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. [Link]

  • Waters Corporation. (n.d.). Diazepam in Serum by LC-MS. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenylsulfonyl)-[1][3]diazepane. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. [Link]

Sources

HPLC purification of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 1-(Benzenesulfonyl)-1,4-diazepane

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug products. This document provides a step-by-step protocol, the scientific rationale behind the method development, and practical insights for researchers, scientists, and drug development professionals. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid to ensure optimal peak shape and resolution.

Introduction and Scientific Principle

This compound is a sulfonamide derivative characterized by a polar diazepane ring and a non-polar benzenesulfonyl group.[4] This amphiphilic nature makes it an ideal candidate for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[5]

The Principle of Reversed-Phase Separation:

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6][7] The separation of this compound from its impurities is based on the differential partitioning of the molecules between these two phases.

  • Analyte-Stationary Phase Interaction: The non-polar benzenesulfonyl moiety of the target compound interacts with the hydrophobic C18 alkyl chains of the stationary phase, primarily through van der Waals forces.[7] More non-polar impurities will have stronger interactions and thus, longer retention times.

  • Analyte-Mobile Phase Interaction: The polar diazepane ring provides solubility in the polar mobile phase (a mixture of water and acetonitrile).[8] By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—the polarity of the mobile phase is decreased.[9] This progressively weakens the hydrophobic interactions between the analyte and the stationary phase, causing it to elute from the column. Polar impurities will elute earlier in the gradient.

The inclusion of 0.1% formic acid in the mobile phase is critical. It serves to protonate the basic nitrogen atoms in the diazepane ring, ensuring the analyte carries a consistent positive charge. This prevents peak tailing that can arise from undesirable interactions with residual, acidic silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.[10]

Materials and Methods

Reagents and Materials
  • Crude this compound sample

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (ACS Grade or higher)

  • Syringe filters (0.22 µm, PTFE or nylon)

Instrumentation
  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.

  • Analytical Balance

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Sonicator

Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation

Mobile Phase A (Aqueous):

  • Measure 1000 mL of Type I water into a clean mobile phase reservoir bottle.

  • Carefully add 1.0 mL of formic acid to the water (to achieve a 0.1% v/v concentration).

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

Mobile Phase B (Organic):

  • Measure 1000 mL of HPLC-grade acetonitrile into a second clean reservoir bottle.

  • Carefully add 1.0 mL of formic acid to the acetonitrile.

  • Mix thoroughly and degas as described above.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound into a 10 mL volumetric flask.[9]

  • Prepare a diluent solution consisting of 50% Mobile Phase A and 50% Mobile Phase B.

  • Add approximately 5 mL of the diluent to the volumetric flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the sample.[9]

  • Allow the solution to return to room temperature, then dilute to the 10 mL mark with the diluent. This yields a final concentration of approximately 1 mg/mL.

  • Prior to injection, filter the solution through a 0.22 µm syringe filter to remove any particulate matter, which could otherwise damage the HPLC column.[9]

Protocol 2: HPLC Method and System Configuration

The following parameters should be programmed into the HPLC instrument's control software.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmIndustry-standard for separating moderately polar to non-polar compounds like sulfonamides.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterPolar component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; its increasing concentration elutes the compounds.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm internal diameter column.[9][10]
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[10]
Injection Volume 10 µLA typical volume for analytical scale purification assessment.[9]
Detection UV-Vis or PDA at 265 nmThe benzenesulfonyl group provides strong UV absorbance at this wavelength.[9][11]
Run Time 35 minutesSufficient time for elution of the main peak and late-eluting impurities.
Gradient Program See Table 2 belowTo effectively resolve compounds with varying polarities.

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 90 10
25.0 10 90
30.0 10 90
30.1 90 10

| 35.0 | 90 | 10 |

Protocol 3: System Suitability and Analysis Sequence
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample diluent to ensure that no peaks are present from the solvent or system, which could interfere with the analysis.

  • Sample Injection: Inject the prepared and filtered sample solution.

  • Data Acquisition: Acquire the chromatogram for the full 35-minute run time.

Data Analysis and Interpretation

Upon completion of the run, the primary peak in the chromatogram corresponds to this compound.

  • Purity Calculation: The purity of the sample is typically calculated using the area percent method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Peak Identification: The main product peak is expected to be the largest. Its identity can be confirmed by comparing its retention time to that of a purified reference standard, if available. A PDA detector can further aid in peak confirmation by comparing the UV spectrum of the peak to that of a standard.

  • Impurity Profile: Smaller peaks in the chromatogram represent impurities. Early-eluting peaks are generally more polar than the target compound, while late-eluting peaks are more non-polar.

Workflow Visualization

The following diagram outlines the complete workflow for the HPLC purification analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Preparation analysis Analysis data Data Processing weigh Weigh Crude Sample (~10 mg) dissolve Dissolve in 50:50 ACN:H₂O Diluent weigh->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC System (15-20 min) filter->equilibrate inject Inject 10 µL of Filtered Sample equilibrate->inject acquire Acquire Chromatogram (35 min run) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded RP-HPLC method for the purification and purity assessment of this compound. The use of a standard C18 column with a formic acid-modified water/acetonitrile gradient ensures excellent resolution and symmetrical peak shapes. This protocol is directly applicable for quality control in research and development settings, enabling scientists to confidently assess the purity of this key synthetic intermediate.

References

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 2. Retrieved from [Link]

  • Patil, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Dolan, J. W. (2009). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 469. Retrieved from [Link]

  • Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Rao, K. S., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(1), 4. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2977. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(10), 18886–18900. Retrieved from [Link]

  • ResearchGate. (2011). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]

  • The Royal Society. (2019). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 6(8), 190479. Retrieved from [Link]

  • Bentham Science. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(5), 341-354. Retrieved from [Link]

  • Science.gov. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, e202301387. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Chromatography B: Analytical Technologies in the Bomedical and Life Sciences, 766(1), 1-25. Retrieved from [Link]

  • ResearchGate. (2012). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 1-(Benzenesulfonyl)-1,4-diazepane, a key intermediate in medicinal chemistry and drug development. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented. This guide is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, data acquisition, and spectral interpretation to ensure structural confirmation and purity assessment. The methodologies described herein are grounded in established principles of spectroscopic analysis for N-sulfonylated cyclic amines.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The diazepine ring system is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutics.[1][2] The benzenesulfonyl group is often incorporated to modulate the physicochemical properties of a lead compound, such as solubility and bioavailability. Accurate and thorough characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This document outlines a multi-technique spectroscopic approach for the unambiguous structural elucidation and characterization of this compound (Figure 1).

Figure 1. Chemical Structure of this compound

Molecular Formula: C₁₁H₁₆N₂O₂S[3]

Molecular Weight: 240.32 g/mol [3]

Experimental Workflow Overview

The comprehensive characterization of this compound involves a synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information regarding the molecule's structure, functional groups, and mass.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep This compound (High Purity Sample) nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr Dissolve in CDCl₃ ir FT-IR Spectroscopy prep->ir Prepare KBr pellet ms Mass Spectrometry (ESI-MS) prep->ms Dissolve in MeOH/H₂O structure Structural Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: Overall experimental workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete assignment of all proton and carbon signals.

Recommended NMR Protocols

Instrumentation:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for its ability to dissolve a wide range of organic compounds.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[4]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Ensure the solution is clear and free of particulate matter.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-2048

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will show signals for both the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the diazepane ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85 - 7.75Doublet of doublets (or m)2HH-2', H-6' (ortho)Protons ortho to the electron-withdrawing sulfonyl group are deshielded.
~7.60 - 7.45Multiplet3HH-3', H-4', H-5' (meta, para)Protons meta and para to the sulfonyl group are less deshielded.
~3.40Triplet4HH-2, H-7 (CH₂)Protons adjacent to the sulfonamide nitrogen.
~3.00Triplet2HH-5 (CH₂)Protons adjacent to the secondary amine nitrogen.
~2.80Singlet (broad)1HNHExchangeable proton of the secondary amine.
~1.95Quintet2HH-6 (CH₂)Methylene protons situated between two other methylene groups.
Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140C-1' (ipso)Quaternary carbon attached to the sulfonyl group.
~132C-4' (para)Aromatic CH carbon.
~129C-3', C-5' (meta)Aromatic CH carbons.
~127C-2', C-6' (ortho)Aromatic CH carbons.
~50C-5Aliphatic CH₂ adjacent to the secondary amine.
~48C-2, C-7Aliphatic CH₂ adjacent to the sulfonamide nitrogen.
~28C-6Aliphatic CH₂.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For this compound, key vibrational modes for the sulfonyl group, N-H bond, and C-H bonds are expected.

FT-IR Protocol

Instrumentation:

  • Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Technique: KBr pellet method.

Sample Preparation:

  • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform 16-32 scans for a good signal-to-noise ratio.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350 - 3250Medium, SharpN-H StretchSecondary Amine (N-H)
~3100 - 3000MediumC-H StretchAromatic C-H
~3000 - 2850MediumC-H StretchAliphatic C-H
~1345 - 1315StrongAsymmetric SO₂ StretchSulfonamide (O=S=O)
~1185 - 1145StrongSymmetric SO₂ StretchSulfonamide (O=S=O)
~930 - 900MediumS-N StretchSulfonamide (S-N)
~1600, ~1475Medium-WeakC=C StretchAromatic Ring

These expected ranges are consistent with literature values for arylsulfonamides.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.

ESI-MS Protocol

Instrumentation:

  • Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer with an ESI source.

  • Mode: Positive ion mode is typically used for sulfonamides as they can be readily protonated.[7][8]

Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • A small amount of formic acid (0.1%) can be added to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₁H₁₆N₂O₂S + H]⁺: 241.10

Fragmentation Pathway: Tandem MS (MS/MS) of the [M+H]⁺ ion can provide further structural confirmation. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N bond.[9][10][11]

fragmentation cluster_main ESI-MS Fragmentation Pathway parent <[M+H]⁺ m/z 241.10> frag1 <[C₆H₅SO₂]⁺ Benzenesulfonyl cation m/z 141.00> parent->frag1 S-N Cleavage frag2 <[C₅H₁₂N₂]⁺ Protonated Diazepane radical cation m/z 100.10> parent->frag2 S-N Cleavage frag_phenyl <[C₆H₅]⁺ Phenyl cation m/z 77.04> frag1->frag_phenyl Loss of SO₂ frag_so2

Caption: Predicted major fragmentation pathway for [M+H]⁺ of the target molecule.

  • Key Fragment Ions:

    • m/z 141.00: Corresponds to the benzenesulfonyl cation [C₆H₅SO₂]⁺.

    • m/z 100.10: Corresponds to the protonated 1,4-diazepane fragment.

    • m/z 77.04: Corresponds to the phenyl cation [C₆H₅]⁺, arising from the loss of SO₂ from the benzenesulfonyl cation.[8]

Conclusion

The combination of NMR, FT-IR, and MS provides a robust and comprehensive analytical toolkit for the structural characterization of this compound. The protocols and expected spectral data presented in this application note serve as a reliable guide for researchers in synthetic and medicinal chemistry. Adherence to these methodologies will ensure the unambiguous confirmation of the compound's identity and purity, which is a critical step in the drug development pipeline.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Wang, Y., & Lee, M. L. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644–653. [Link]

  • Peng, J., & Vachet, R. W. (2005). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 70(25), 10447–10454. [Link]

  • Perera, I. K., Kadi, A. A., & Al-Majed, A. R. A. (2015). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Peng, J., & Vachet, R. W. (2005). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 56(11), 967-971. [Link]

  • PubChem. (n.d.). 1,4-Bis(4-tert-butylbenzenesulfonyl)-1,4-diazepane. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for an article. [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • Chen, S., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2614. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Onoja, E. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

  • ResearchGate. (n.d.). IR spectral and structural studies of 4‐aminobenzenesulfonamide. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). [Link]

  • Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji, 28(5), 287-291. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

Sources

Application Note: A Robust Protocol for the Selective N-Monosulfonylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven experimental protocol for the selective N-monosulfonylation of 1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] The sulfonamide functional group is also a cornerstone of drug design, renowned for its ability to modulate the physicochemical and pharmacological properties of molecules.[5][6][7][8][9] Synthesizing molecules that merge these two critical pharmacophores presents a significant challenge: achieving selective mono-functionalization of a symmetric diamine. This protocol details a reliable "mono-protonation" strategy to temporarily deactivate one nitrogen atom, enabling high-yield synthesis of the desired N-monosulfonylated product while minimizing the formation of the di-substituted byproduct. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an efficient and scalable method for preparing these valuable building blocks.

Introduction and Scientific Rationale

The selective modification of symmetrical diamines like 1,4-diazepane is a common yet persistent challenge in synthetic chemistry. Due to the equivalent reactivity of the two secondary amine groups, a stoichiometric reaction with one equivalent of an electrophile, such as a sulfonyl chloride, typically results in a statistical mixture of unreacted starting material, the desired mono-adduct, and the undesired di-adduct. This necessitates tedious and often low-yielding chromatographic purification.

Several strategies exist to address this, including using a large excess of the diamine or complex multi-step protection/deprotection sequences.[10][11] However, these methods suffer from poor atom economy or increased step counts. A more elegant and efficient solution is the in situ differentiation of the two amine functionalities through selective mono-protonation.[12]

The Causality Behind the Protocol: By treating 1,4-diazepane with exactly one equivalent of a strong acid (e.g., HCl), we form the mono-hydrochloride salt. The protonated nitrogen atom is converted into a non-nucleophilic ammonium salt, effectively "protecting" it. The remaining free secondary amine retains its nucleophilicity and is available to react selectively with the sulfonyl chloride. A subsequent addition of a non-nucleophilic base serves two purposes: it neutralizes the ammonium salt to regenerate the free amine for the reaction and scavenges the HCl byproduct generated during the sulfonylation, driving the reaction to completion. This approach offers high selectivity in a one-pot procedure, making it highly efficient and scalable.

Reaction Scheme and Workflow

The overall synthetic strategy is depicted below. The process begins with the selective protonation of the diamine, followed by the base-mediated sulfonylation reaction.

Caption: Reaction scheme for selective N-monosulfonylation.

The following diagram outlines the complete experimental workflow, from reagent preparation to final product characterization.

Caption: Experimental workflow for N-monosulfonylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(phenylsulfonyl)-1,4-diazepane as a representative example. It can be adapted for various aryl or alkyl sulfonyl chlorides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Diazepane≥98%Sigma-AldrichHygroscopic; store in a desiccator.
Benzenesulfonyl chloride≥99%Acros OrganicsCorrosive and moisture-sensitive.
Hydrochloric acid2M in Diethyl EtherSigma-AldrichOr prepare from acetyl chloride/MeOH.
Triethylamine (Et₃N)≥99.5%, redistilledFisher ScientificStore over KOH pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Methanol (MeOH)Anhydrous, ≥99.8%J.T. Baker
Ethyl Acetate (EtOAc)HPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Anhydrous Sodium SulfateGranularFor drying organic layers.
Step-by-Step Methodology

Step 1: Formation of 1,4-Diazepane Monohydrochloride

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (2.00 g, 20.0 mmol, 1.0 eq.).

  • Dissolve the diazepane in 50 mL of anhydrous methanol. Stir until a clear solution is formed.

  • While stirring at room temperature, add a 2.0 M solution of HCl in diethyl ether (10.0 mL, 20.0 mmol, 1.0 eq.) dropwise over 5 minutes.

    • Expert Insight: A white precipitate of the salt may form. This is expected and indicates successful salt formation. The key is the precise 1:1 stoichiometry to ensure selectivity.[12]

  • Stir the resulting mixture or suspension at room temperature for an additional 30 minutes.

Step 2: N-Sulfonylation Reaction 5. Cool the flask to 0 °C using an ice-water bath. 6. Add triethylamine (6.97 mL, 50.0 mmol, 2.5 eq.) dropwise. The mixture should become a clear solution as the base neutralizes the HCl salt.

  • Causality: More than 2 equivalents of base are required. The first equivalent deprotonates the ammonium salt, and the second (and any excess) neutralizes the HCl generated in the subsequent sulfonylation step.
  • In a separate flask, dissolve benzenesulfonyl chloride (2.55 mL, 20.0 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM).
  • Add the benzenesulfonyl chloride solution to the reaction mixture dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
  • Expert Insight: Slow, cold addition is critical to control the exotherm of the reaction and prevent the formation of the di-sulfonated byproduct.
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

Step 3: Reaction Monitoring and Workup 10. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% MeOH in DCM with 0.5% Et₃N. The product should have an Rf of ~0.4-0.5, between the baseline starting material and the less polar di-sulfonated byproduct. 11. Once the 1,4-diazepane is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents. 12. Redissolve the residue in 100 mL of DCM and transfer to a separatory funnel. 13. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.

Step 4: Purification 15. Purify the crude material by flash column chromatography on silica gel. 16. Load the crude product onto the column (dry loading is recommended for best separation). 17. Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Expert Insight: Adding 0.5% triethylamine to the eluent system can prevent peak tailing of the amine-containing product on the acidic silica gel.
  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(phenylsulfonyl)-1,4-diazepane as a white solid. (Expected yield: 75-85%).

Characterization and Data Analysis

The identity and purity of the final compound must be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the phenyl group (δ ~7.5-7.9 ppm) and the diazepane ring protons. The protons adjacent to the sulfonamide nitrogen will be shifted downfield compared to those adjacent to the free amine.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons and the aliphatic carbons of the diazepane ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₆N₂O₂S [M+H]⁺: 241.10. Found: 241.1.

  • Purity (HPLC): >95% purity is expected after chromatography.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of product during workup (product may have some water solubility).1. Extend reaction time; confirm consumption of starting material by LC-MS. 2. Perform a back-extraction of the aqueous layers with DCM or EtOAc.
Significant Di-sulfonylation 1. Inaccurate stoichiometry of HCl. 2. Reaction temperature was too high. 3. Sulfonyl chloride was added too quickly.1. Ensure exactly 1.0 equivalent of HCl is added. 2. Maintain the reaction at 0 °C during the addition of the sulfonyl chloride. 3. Use an addition funnel for slow, controlled addition.
Incomplete Reaction 1. Insufficient base. 2. Inactive or degraded sulfonyl chloride.1. Use at least 2.5 equivalents of triethylamine. 2. Use a fresh bottle of sulfonyl chloride or purify it by distillation before use.
Product Streaking on TLC/Column Amine interacting with acidic silica gel.Add a small amount of triethylamine (0.5-1.0%) to the chromatography eluent.

Conclusion

This application note provides a scientifically-grounded, robust, and high-yielding protocol for the selective N-monosulfonylation of 1,4-diazepane. By leveraging a simple yet effective mono-protonation strategy, this method circumvents the common challenges associated with the functionalization of symmetric diamines. The procedure is highly reproducible and can be readily adapted for the synthesis of a diverse library of N-monosulfonylated 1,4-diazepanes, which are valuable intermediates for drug discovery and development programs.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). CiteDrive. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Sami Publishing Company. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). ResearchGate. [Link]

  • 1,4-Diazepine. Wikipedia. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). PubMed. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2014). Avens Publishing Group. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. [Link]

  • Selective Monofunctionalization Enabled by Reaction History-Dependent Communication in Catalytic Rotaxanes. (2022). Europe PMC. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (2015). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Center for Biotechnology Information. [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. (2003). PubMed. [Link]

  • PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020). WIPO Patentscope. [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2003). ResearchGate. [Link]

  • A green and efficient monoacylation strategy for symmetrical diamines in microreactors. (2021). Royal Society of Chemistry. [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003). ScienceDirect. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. [Link]

  • Monoacylation of Symmetrical Diamines in Charge Microdroplets. (2021). PubMed. [Link]

  • Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. (2019). ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2020). National Center for Biotechnology Information. [Link]

  • DIAMINE PURIFICATION METHOD. (2005). WIPO Patentscope. [Link]

  • Method of purifying isophorone diamine. (1987).

Sources

The Strategic Application of 1-(Benzenesulfonyl)-1,4-diazepane in the Synthesis of Complex Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the 1,4-diazepane motif is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its inherent conformational flexibility and the presence of two nitrogen atoms for functionalization make it a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] However, the symmetric and highly reactive nature of the parent 1,4-diazepane presents a significant challenge for selective functionalization. To harness its full potential, a robust protection strategy is paramount.

This application note provides a comprehensive guide to the use of 1-(Benzenesulfonyl)-1,4-diazepane as a strategic building block for the synthesis of complex molecular architectures. The introduction of the benzenesulfonyl group serves a dual purpose: it temporarily deactivates one of the nitrogen atoms, thereby enabling selective functionalization of the other, and its electron-withdrawing nature can influence the reactivity of the entire ring system. We will delve into the rationale behind this choice of protecting group, provide detailed protocols for the synthesis and subsequent elaboration of this key intermediate, and discuss methods for the final deprotection to unveil the functionalized 1,4-diazepane core.

The Benzenesulfonyl Group: More Than Just a Protecting Group

The selection of a protecting group is a critical decision in any multi-step synthesis. The benzenesulfonyl ("Bs") group offers a unique combination of stability and reactivity that makes it particularly well-suited for the 1,4-diazepane scaffold.

Causality Behind the Choice:

  • Robustness: Benzenesulfonamides are known for their high stability across a wide range of reaction conditions, including acidic and basic environments, as well as many oxidative and reductive processes. This stability ensures the integrity of the protected nitrogen throughout multiple synthetic steps.

  • Activation of the N-H Bond: The strongly electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton on the sulfonamide nitrogen. While this might seem counterintuitive for a protecting group, it can be exploited in certain reactions. However, for the purpose of using this compound as a building block, our focus is on the reactivity of the unprotected secondary amine.

  • Modulation of Reactivity: The presence of the bulky and electron-withdrawing benzenesulfonyl group at the N-1 position sterically hinders and electronically deactivates this nitrogen. This provides a high degree of selectivity for reactions to occur at the more nucleophilic N-4 position.

  • Reliable Deprotection: While stable, the benzenesulfonyl group can be reliably removed under specific conditions, which will be detailed later in this guide. This allows for the eventual unmasking of the second nitrogen atom for further functionalization or to reveal the final target molecule.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a straightforward process involving the mono-sulfonylation of 1,4-diazepane. While a direct protocol for this specific molecule is not widely published, a representative procedure can be adapted from the synthesis of analogous N-sulfonylated diazepanes, such as the large-scale synthesis of (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane described in patent literature.[4] The key to achieving mono-substitution is the controlled addition of the sulfonyl chloride to an excess of the diamine.

Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol is based on established methods for the N-sulfonylation of amines.

Materials:

  • 1,4-Diazepane

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-diazepane (2.0 equivalents) in dichloromethane (DCM).

  • Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.0 equivalent) in DCM in a separate flask.

  • Add the benzenesulfonyl chloride solution dropwise to the cooled 1,4-diazepane solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Expected Yield: 60-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application of this compound in Elaboration of Complex Molecules

With the mono-protected 1,4-diazepane in hand, the free secondary amine at the N-4 position is now available for a variety of synthetic transformations. This section will detail representative protocols for N-alkylation and N-arylation.

Protocol 2: N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing alkyl substituents. This can be achieved through direct alkylation with an alkyl halide or via reductive amination.

Method A: Direct Alkylation with Alkyl Halides

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in acetonitrile, add the chosen base (e.g., K₂CO₃).

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Method B: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[5][6] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound and the carbonyl compound in DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentMethodBase/Reducing AgentSolventTypical Yield (%)
Benzyl bromideAK₂CO₃ACN85-95
IodomethaneAK₂CO₃ACN90-98
BenzaldehydeBNaBH(OAc)₃DCE80-90
CyclohexanoneBNaBH(OAc)₃DCE75-85
Protocol 3: N-Arylation of this compound

The introduction of an aryl group at the N-4 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, palladium catalyst, ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-arylated product.

Deprotection of the Benzenesulfonyl Group

The final step in many synthetic sequences involving this building block is the removal of the benzenesulfonyl protecting group. The choice of deprotection method depends on the functional groups present in the elaborated molecule.

Protocol 4: Reductive Deprotection with Magnesium in Methanol

This method is often effective for the cleavage of sulfonamides and proceeds under relatively mild conditions.

Materials:

  • N-4-substituted-1-(benzenesulfonyl)-1,4-diazepane (1.0 eq)

  • Magnesium turnings (10-20 eq)

  • Ammonium chloride (catalytic)

  • Methanol (anhydrous)

Procedure:

  • To a suspension of magnesium turnings in anhydrous methanol under a nitrogen atmosphere, add the N-substituted-1-(benzenesulfonyl)-1,4-diazepane derivative.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and sonicate if necessary to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Filter the mixture to remove any remaining magnesium.

  • Make the filtrate basic (pH > 10) with aqueous NaOH.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Workflow Visualization

The overall synthetic strategy employing this compound is summarized in the workflow diagram below.

G cluster_0 Synthesis of Building Block cluster_1 Functionalization at N-4 cluster_2 Final Deprotection Diazepane 1,4-Diazepane Sulfonylation Protocol 1: Sulfonylation (PhSO2Cl, Base) Diazepane->Sulfonylation BsDiazepane 1-(Benzenesulfonyl)- 1,4-diazepane Sulfonylation->BsDiazepane Alkylation Protocol 2: N-Alkylation (R-X or RCHO) BsDiazepane->Alkylation Arylation Protocol 3: N-Arylation (Ar-X, Pd cat.) BsDiazepane->Arylation FuncBsDiazepane N-4 Functionalized This compound Alkylation->FuncBsDiazepane Arylation->FuncBsDiazepane Deprotection Protocol 4: Deprotection (Mg, MeOH) FuncBsDiazepane->Deprotection FinalProduct Final Complex Molecule (N-4 Functionalized 1,4-Diazepane) Deprotection->FinalProduct

Caption: Synthetic workflow using this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block that facilitates the synthesis of complex, selectively functionalized 1,4-diazepane derivatives. The strategic use of the benzenesulfonyl protecting group allows for robust and predictable transformations at the N-4 position, opening avenues for the creation of diverse chemical libraries for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this powerful tool into their synthetic endeavors. Future work in this area may focus on the development of orthogonal protection strategies to allow for sequential functionalization of both nitrogen atoms, further expanding the chemical space accessible from the 1,4-diazepane scaffold.

References

  • Production method of 1,4-diazepane derivatives. EP2818463A1.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Jain, P. & Kumar, A. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bennani, F., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). ResearchGate. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(Benzenesulfonyl)-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Benzenesulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, overcome common synthetic challenges, and ensure the integrity of your results.

I. Reaction Overview & Mechanism

The synthesis of this compound typically involves the reaction of 1,4-diazepane with benzenesulfonyl chloride. This is a nucleophilic substitution reaction where the amine nitrogen of the diazepane attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Reaction Scheme:
  • Reactants: 1,4-Diazepane and Benzenesulfonyl Chloride

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

The reaction is commonly carried out in the presence of a base to neutralize the HCl generated, driving the reaction to completion.

Mechanistic Workflow

Below is a simplified representation of the reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products diazepane 1,4-Diazepane (Nucleophile) intermediate Tetrahedral Intermediate diazepane->intermediate Nucleophilic Attack sulfonyl_chloride Benzenesulfonyl Chloride (Electrophile) sulfonyl_chloride->intermediate product This compound intermediate->product Chloride leaving group departs hcl HCl intermediate->hcl Proton transfer

Caption: Reaction mechanism for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: I am observing a very low yield or no formation of the desired this compound. What are the likely causes and how can I rectify this?

A: Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Quality of Benzenesulfonyl Chloride:

  • Cause: Benzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive benzenesulfonic acid.[1][2]

  • Solution:

    • Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock.

    • Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

2. Inappropriate Base or Insufficient Amount:

  • Cause: The choice and amount of base are critical. The base neutralizes the HCl produced during the reaction. If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic.

  • Solution:

    • Commonly used bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[3] Pyridine can act as both a base and a nucleophilic catalyst.[3]

    • Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.

3. Suboptimal Reaction Conditions:

  • Cause: The reaction temperature and time may not be optimal.

  • Solution:

    • Many N-alkylation and sulfonylation reactions require elevated temperatures to proceed at a reasonable rate.[4] However, for this specific reaction, it is often carried out at 0°C to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may lead to side reactions.

4. Solvent Effects:

  • Cause: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • Solution:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1]

    • Ensure the use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[2]

Problem 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I minimize them?

A: The primary side product in this reaction is the di-substituted 1,4-bis(benzenesulfonyl)-1,4-diazepane.

1. Di-substitution:

  • Cause: 1,4-Diazepane has two secondary amine groups, both of which can react with benzenesulfonyl chloride. If an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled, the di-substituted product will form.

  • Solution:

    • Stoichiometry Control: Use a 1:1 molar ratio of 1,4-diazepane to benzenesulfonyl chloride.

    • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of 1,4-diazepane and base at a low temperature (e.g., 0°C) to control the reaction rate and favor mono-substitution.[3]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification techniques?

A: Purification can be challenging due to the potential presence of unreacted starting materials, the di-substituted side product, and the hydrochloride salt of the base.

1. Aqueous Work-up:

  • Procedure:

    • After the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Recrystallization:

  • Cause: This is often the most effective method for purifying solid sulfonamides.[2]

  • Solution:

    • Choose an appropriate solvent system. A common choice is ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

3. Column Chromatography:

  • Cause: If recrystallization is ineffective, column chromatography on silica gel can be used.

  • Solution:

    • A solvent system of ethyl acetate in hexanes or DCM in methanol is typically effective for separating the mono- and di-substituted products.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the reactants and the intermediate salt.[1] Tetrahydrofuran (THF) and acetonitrile are also suitable alternatives.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 10% methanol in DCM) to resolve the starting materials and the product. The product, being less polar than the starting diazepane, will have a higher Rf value.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. Benzenesulfonyl chloride is sensitive to moisture, and an inert atmosphere of nitrogen or argon will prevent its decomposition.[1]

Q4: What are the safety precautions I should take?

A4:

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic. Ensure proper temperature control, especially during the addition of reagents.

  • The organic solvents used are flammable. Keep them away from ignition sources.

Optimization Parameters Summary
ParameterRecommended ConditionRationale
Stoichiometry 1:1 (Diazepane:Sulfonyl Chloride)Minimizes di-substitution.
Base Pyridine or Triethylamine (1.1-1.5 eq)Neutralizes HCl, drives the reaction.
Solvent Anhydrous DCM, THF, or AcetonitrileGood solubility, aprotic, and inert.
Temperature 0°C to Room TemperatureControls reaction rate and selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of sulfonyl chloride.
Experimental Protocol Workflow

workflow start Start setup Setup oven-dried glassware under N2 start->setup reagents Add 1,4-diazepane, base, and anhydrous solvent setup->reagents cool Cool to 0°C reagents->cool addition Slowly add benzenesulfonyl chloride cool->addition react Stir at RT, monitor by TLC addition->react workup Aqueous work-up react->workup purify Purify by recrystallization or chromatography workup->purify end End purify->end

Caption: General experimental workflow for the synthesis.

IV. References

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem. Available from:

  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. Available from:

  • Troubleshooting common issues in sulfonamide bond formation - Benchchem. Available from:

  • common issues in sulfonamide synthesis and solutions - Benchchem. Available from:

Sources

Technical Support Center: Synthesis of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Benzenesulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of 1,4-diazepane with benzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the most common side products I should expect in this synthesis?

The primary side products of concern are:

  • 1,4-Bis(benzenesulfonyl)-1,4-diazepane: The product of double sulfonylation on both nitrogen atoms of the diazepane ring.[4][5][6]

  • Benzenesulfonic acid: Formed from the hydrolysis of the benzenesulfonyl chloride reagent.[7][8][9]

  • Unreacted starting materials: Residual 1,4-diazepane and benzenesulfonyl chloride.

Q3: Why is controlling the stoichiometry of the reactants so critical?

Controlling the stoichiometry is paramount to favor the formation of the desired mono-sulfonated product. Since 1,4-diazepane has two nucleophilic nitrogen atoms, using an excess of benzenesulfonyl chloride will significantly increase the likelihood of the undesired bis-sulfonylation reaction, leading to the formation of 1,4-Bis(benzenesulfonyl)-1,4-diazepane.[10]

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in neutralizing the HCl generated during the reaction.[11] A suitable base, such as triethylamine or pyridine, will prevent the protonation of the unreacted 1,4-diazepane, which would otherwise render it non-nucleophilic and halt the reaction.[10] The strength and amount of the base need to be carefully considered to maintain an optimal pH for the reaction to proceed efficiently without promoting side reactions like the hydrolysis of benzenesulfonyl chloride.[12]

Troubleshooting Guide: Side Product Formation and Mitigation

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to improve the outcome of your synthesis.

Issue 1: High Levels of 1,4-Bis(benzenesulfonyl)-1,4-diazepane

Root Cause Analysis:

The formation of the bis-sulfonated side product is a direct consequence of the second nitrogen atom of the mono-sulfonated product reacting with another molecule of benzenesulfonyl chloride. This is often exacerbated by:

  • Incorrect Stoichiometry: Using a molar ratio of benzenesulfonyl chloride to 1,4-diazepane that is greater than 1:1.

  • Method of Addition: Adding the 1,4-diazepane to the benzenesulfonyl chloride solution can create localized areas of high benzenesulfonyl chloride concentration, promoting bis-sulfonylation.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second sulfonylation reaction.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Control Stoichiometry Use a slight excess of 1,4-diazepane (e.g., 1.1 to 1.2 equivalents) relative to benzenesulfonyl chloride.This ensures that benzenesulfonyl chloride is the limiting reagent, minimizing the chance of double addition.
Reverse Addition Slowly add the benzenesulfonyl chloride solution to a solution of 1,4-diazepane and base.This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-sulfonylation.[10]
Temperature Control Maintain a low reaction temperature, typically between 0 °C and room temperature.Lower temperatures decrease the reaction rate, allowing for better control over the mono-sulfonylation.[1]
Issue 2: Presence of Benzenesulfonic Acid in the Product

Root Cause Analysis:

Benzenesulfonic acid is an impurity resulting from the hydrolysis of benzenesulfonyl chloride.[8] This is a common side reaction, particularly under the following conditions:

  • Presence of Water: Using wet solvents or glassware, or exposure to atmospheric moisture.[11]

  • High pH and Temperature: The rate of hydrolysis of sulfonyl chlorides increases with pH and temperature.[12]

Mitigation and Removal Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents for the reaction.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[11]

  • Aqueous Workup for Removal:

    • After the reaction is complete, quench the reaction mixture with a dilute aqueous base, such as sodium bicarbonate solution.

    • This will convert the benzenesulfonic acid into its water-soluble salt.

    • Perform a liquid-liquid extraction. The desired product will remain in the organic layer, while the benzenesulfonate salt will be partitioned into the aqueous layer.[8]

Issue 3: Unreacted Starting Materials Contaminating the Final Product

Root Cause Analysis:

The presence of unreacted starting materials can be due to:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the amine by protonation.

  • Inefficient Workup: The purification process may not have effectively removed the unreacted starting materials.

Troubleshooting and Purification:

IssueIdentificationPurification Protocol
Unreacted Benzenesulfonyl Chloride Oily residue, characteristic pungent smell.Quench the reaction with a water-soluble amine (e.g., aqueous ammonia) to convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide, which can be removed during the aqueous workup.[8]
Unreacted 1,4-Diazepane Basic impurity, can be detected by TLC.Wash the organic layer with a dilute acidic solution (e.g., dilute HCl) to protonate the basic 1,4-diazepane and extract it into the aqueous layer.
General Purification Multiple spots on TLC.Column chromatography or recrystallization are effective methods for separating the desired product from both starting materials and side products.[3][13]

Visualizing the Reaction and Side Products

To aid in understanding the reaction dynamics, the following diagrams illustrate the key pathways.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Diazepane 1,4-Diazepane Mono 1-(Benzenesulfonyl) -1,4-diazepane (Desired Product) Diazepane->Mono + Benzenesulfonyl Chloride BSC Benzenesulfonyl Chloride Bis 1,4-Bis(benzenesulfonyl) -1,4-diazepane (Side Product) Mono->Bis + Benzenesulfonyl Chloride

Caption: Primary reaction pathway and the formation of the bis-sulfonated side product.

Hydrolysis_Side_Reaction BSC Benzenesulfonyl Chloride BSA Benzenesulfonic Acid (Side Product) BSC->BSA + H₂O Water H₂O

Caption: Hydrolysis of benzenesulfonyl chloride leading to the formation of benzenesulfonic acid.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1265-1274.
  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Pharmaffiliates. Sulfonamide-impurities. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(10), 4827-4830.
  • Asif, M. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 11(2), 107-124.
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]

Sources

Technical Support Center: Purification of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzenesulfonyl)-1,4-diazepane. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure final compound is often fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the specific purification hurdles associated with this versatile scaffold. We will move beyond simple protocols to explore the chemical principles that govern success.

Section 1: Understanding the Synthetic Landscape & Impurity Profile

Effective purification begins with a thorough understanding of what you are trying to remove. The standard synthesis of this compound involves the reaction of 1,4-diazepane with benzenesulfonyl chloride, typically in the presence of a base. The primary challenges arise from the nature of the starting materials and the potential for side reactions.

Q1: What are the most common impurities I should expect in my crude this compound?

Your crude product will likely contain a mixture of unreacted starting materials and one major byproduct. Understanding the distinct chemical properties of each is the cornerstone of a successful purification strategy.

  • Unreacted 1,4-Diazepane: A highly polar, water-soluble, and basic starting material.

  • Unreacted Benzenesulfonyl Chloride: A reactive, electrophilic oil that readily hydrolyzes to benzenesulfonic acid.[1]

  • Benzenesulfonic Acid: A strong acid formed from the hydrolysis of benzenesulfonyl chloride, it is highly polar and water-soluble.[1]

  • 1,4-bis(Benzenesulfonyl)-1,4-diazepane: This is the most common and often most challenging byproduct to remove. It forms when both nitrogen atoms of the diazepane ring are sulfonylated.[2][3] Crucially, this molecule lacks the basic secondary amine of your target compound, rendering it chemically neutral.

The diagram below illustrates the primary reaction pathway and the formation of the key bis-sulfonylated byproduct.

Reaction_and_Byproduct Diazepane 1,4-Diazepane (Basic Diamine) Product This compound (Target Compound - Basic) Diazepane->Product 1 equivalent BsCl BsCl Benzenesulfonyl Chloride (Electrophile) Base + Base (e.g., Triethylamine) Byproduct 1,4-bis(Benzenesulfonyl)-1,4-diazepane (Neutral Byproduct) Product->Byproduct + 1 equivalent BsCl (Over-reaction) Extraction_Workflow Start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) Wash_Base Wash with aq. NaHCO₃ (Removes Benzenesulfonic Acid) Start->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Org1 Organic Layer: Product, Byproduct Separate1->Org1 Organic Aq1 Aqueous Layer: Benzenesulfonate Salt (Discard) Separate1->Aq1 Aqueous Wash_Acid Extract Organic Layer with 1 M HCl (x3) Org1->Wash_Acid Separate2 Separate Layers Wash_Acid->Separate2 Org2 Organic Layer: Neutral Byproduct (Keep for analysis) Separate2->Org2 Organic Aq2 Combined Aqueous Layers: Protonated Product Separate2->Aq2 Aqueous Basify Basify to pH >10 (e.g., with 6M NaOH) Aq2->Basify Extract_Org Extract with Organic Solvent (x3) Basify->Extract_Org Separate3 Separate Layers Extract_Org->Separate3 Aq3 Aqueous Layer (Discard) Separate3->Aq3 Aqueous Final_Org Combined Organic Layers: Pure Product Separate3->Final_Org Organic Dry Dry (Na₂SO₄), Filter, Concentrate Final_Org->Dry Pure_Product Purified Product Dry->Pure_Product

Caption: An optimized acid-base extraction workflow for isolating the target compound.

Section 3: Troubleshooting Purification by Chromatography

While extraction is excellent for bulk removal of the main byproduct, column chromatography is often necessary to achieve >98% purity by removing trace impurities.

Q3: My product and the bis-sulfonylated byproduct are not separating on my silica column. What should I do?

This indicates that the polarity difference between your chosen eluent and the two compounds is not being effectively exploited. The bis-sulfonylated byproduct is significantly less polar than your target compound due to the absence of the N-H bond, which is a strong hydrogen bond donor.

Troubleshooting & Optimization:

  • Re-evaluate Eluent Polarity: If the spots are co-eluting, your solvent system is likely too polar, moving everything too quickly up the column.

    • Solution: Start with a less polar eluent system. A common starting point for compounds of this type is a mixture of ethyl acetate and hexanes. [4]Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

  • Utilize Gradient Elution: A step or linear gradient is highly effective here.

    • Protocol: Start eluting with a low-polarity mixture (e.g., 10% EtOAc in Hexanes) to cleanly elute the non-polar bis-sulfonylated byproduct first. Once the byproduct is off the column (monitor with TLC), gradually increase the polarity (e.g., to 30-50% EtOAc in Hexanes) to elute your more polar target compound.

  • Address Tailing/Streaking: Sulfonamides and amines can sometimes interact with acidic silica gel, causing streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

Protocol: TLC Method Development

Before running a large column, always optimize your separation on a TLC plate.

  • Spotting: Dissolve small amounts of your crude material and a pure standard (if available) in a suitable solvent (e.g., dichloromethane). Spot them on a silica gel TLC plate.

  • Elution: Place the plate in a developing chamber with your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: After development, visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.

  • Analysis: The ideal eluent system will give your target compound an Rf (retention factor) of ~0.3 and show clear separation from the byproduct spot (which should have a higher Rf, e.g., ~0.6). Adjust the eluent polarity until this is achieved.

Section 4: Troubleshooting Recrystallization

Recrystallization is the ultimate step for achieving high crystalline purity, removing trace amounts of soluble impurities that may have co-eluted during chromatography. [5][6]

Q4: I have a chromatographically pure oil/amorphous solid that refuses to crystallize. How can I get it to solidify?

This is a common frustration. Crystallization requires molecules to align in an ordered lattice, a process that can be kinetically slow or inhibited by minor impurities. [7] Techniques to Induce Crystallization:

  • Solvent Selection is Key: The perfect solvent dissolves your compound when hot but poorly when cold. [5] * Action: Perform a solvent screen. Place ~20 mg of your compound in several test tubes and add 0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water). Observe solubility at room temperature and upon heating. A good candidate will fully dissolve when hot and show significant precipitation upon cooling. A mixture, like ethyl acetate/hexanes, is often effective.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a single crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.

  • Reduce Volume/Use an Anti-Solvent: If you've used too much solvent, carefully evaporate some of it to create a supersaturated solution. Alternatively, dissolve your compound in a small amount of a good solvent (e.g., ethyl acetate) and slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes persistently cloudy. Heat to clarify and then cool slowly. [8]5. Patience: Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to oils or small, impure crystals. Let the solution stand at room temperature first, then move it to a refrigerator.

Section 5: FAQs - Stability, Storage, and Analysis

Q5: Is this compound stable for long-term storage?

While the sulfonamide group is very stable, the secondary amine within the diazepane ring can be susceptible to oxidation over time, especially if exposed to air and light. [9]For long-term storage, it is best to take precautions.

Recommended Storage: Store the purified, solid compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. Refrigeration (2-8°C) is recommended.

Q6: What is the best way to confirm the purity of my final product?

A single technique is often insufficient. For authoritative confirmation, a combination of methods is recommended:

  • ¹H NMR: Provides structural confirmation and can reveal the presence of proton-bearing impurities. The disappearance of signals corresponding to the bis-sulfonylated byproduct is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for detecting trace-level impurities. A pure sample will show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z = 241.1 for [M+H]⁺).

  • Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting range.

By systematically applying these principles of extraction, chromatography, and crystallization, you can reliably overcome the purification challenges of this compound and obtain material of high purity for your research and development needs.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Kádár Pauncz, J. (1981). TLC of Sulfonamides. Journal of High Resolution Chromatography, 4(6), 297-300. Retrieved from [Link]

  • Milligan, J. A., Phelan, J. P., Badir, S. O., & Molander, G. A. (2016). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 6(4), 2201-2205. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry Department. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Frag, E. Y. Z., et al. (2013). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Journal of Advanced Research, 4(5), 419-427. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]

  • Milligan, J. A., Phelan, J. P., Badir, S. O., & Molander, G. A. (2018). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 20(10), 2972-2975. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Evansville. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

  • Gasparič, J. (1962). [Paper chromatography of some naphthalene- and alkylnaphthalene-sulfonic acids]. Journal of Chromatography A, 8, 90-95. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2841. Retrieved from [Link]

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-804. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed. (1963). SEPARATION AND IDENTIFICATION OF SULFONAMIDES BY THIN-LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(4-tert-butylbenzenesulfonyl)-1,4-diazepane. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. (2001). Study on addition reaction of benzenesulfonyl chloride and isoprene. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(Benzenesulfonyl)-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively and improve your yields.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis, providing direct solutions and the scientific rationale behind them.

Question: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield in this synthesis is a frequent issue that can almost always be traced back to one of three areas: (1) lack of reaction selectivity, leading to byproducts; (2) incomplete consumption of starting materials; or (3) product loss during the workup and purification stages.

A systematic approach is the most effective way to diagnose the root cause.

Troubleshooting_Workflow Start Low Yield Observed Check_Selectivity Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check_Selectivity Byproduct_Check Major Byproduct Detected? (e.g., Di-substituted) Check_Selectivity->Byproduct_Check Assess Purity Incomplete_Reaction_Check Significant Starting Material Remains? Byproduct_Check->Incomplete_Reaction_Check No Optimize_Selectivity Optimize Selectivity: • Control Stoichiometry • Slow Reagent Addition • Lower Temperature Byproduct_Check->Optimize_Selectivity Yes Purification_Issue Crude Yield High, Final Yield Low? Incomplete_Reaction_Check->Purification_Issue No Optimize_Completion Drive Reaction to Completion: • Increase Reaction Time • Moderate Temperature Increase • Confirm Reagent Quality Incomplete_Reaction_Check->Optimize_Completion Yes Optimize_Workup Refine Workup & Purification: • Optimize Extraction pH/Solvent • Develop Crystallization • Column Chromatography Purification_Issue->Optimize_Workup Yes

Caption: A workflow for troubleshooting low synthesis yields.

Question: My analysis shows a significant amount of a higher molecular weight byproduct. I suspect it's 1,4-bis(benzenesulfonyl)-1,4-diazepane. How can I prevent its formation?

Answer: This is the most common selectivity challenge in this synthesis. You are correct; the byproduct is almost certainly the di-substituted 1,4-bis(benzenesulfonyl)-1,4-diazepane[1][2]. This occurs because both secondary amine nitrogens in the 1,4-diazepane starting material are nucleophilic. After the first nitrogen reacts to form the desired mono-sulfonamide, the second nitrogen can still react with another molecule of benzenesulfonyl chloride.

The key to preventing this is to manipulate the reaction conditions to strongly favor mono-sulfonylation over di-sulfonylation.

Selectivity_Pathway Goal: Maximize k1, Minimize k2 Diazepane 1,4-Diazepane Mono Desired Product 1-(Benzenesulfonyl)- 1,4-diazepane Diazepane->Mono k1 (fast) BsCl Benzenesulfonyl Chloride BsCl->Mono Di Byproduct 1,4-bis(Benzenesulfonyl)- 1,4-diazepane BsCl->Di Mono->Di k2 (slower)

Caption: Competing reaction pathways for mono- and di-sulfonylation.

Strategies to Enhance Mono-Selectivity:

  • Control the Rate of Addition: This is the most critical parameter. The benzenesulfonyl chloride should be added dropwise as a solution to the reaction mixture containing the diamine. This maintains a very low instantaneous concentration of the electrophile (benzenesulfonyl chloride), ensuring it is more likely to react with the highly abundant 1,4-diazepane rather than the less concentrated mono-sulfonated product.

  • Lower the Temperature: Perform the addition at a reduced temperature (e.g., 0-5 °C). Lowering the temperature decreases the rate of both reactions, but it has a more pronounced effect on the second, less favorable substitution, thereby increasing selectivity.

  • Adjust Stoichiometry: Use a slight molar excess of 1,4-diazepane (e.g., 1.1 to 1.2 equivalents) relative to benzenesulfonyl chloride. This statistically favors the reaction with the starting diamine. However, this will require subsequent purification to remove the unreacted diamine.

ParameterStandard ConditionOptimized for Mono-SelectivityRationale
Temperature Room Temperature0-5 °CReduces the rate of the second substitution more significantly than the first.
Addition Rate Quick / Bolus AdditionSlow, dropwise over 1-2 hoursMaintains a low concentration of benzenesulfonyl chloride, favoring reaction with the more abundant starting material.
Stoichiometry 1:1 (Diazepane:BsCl)1.1:1 (Diazepane:BsCl)Increases the statistical probability of benzenesulfonyl chloride reacting with the starting diamine.

Question: My reaction stalls, leaving a lot of unreacted 1,4-diazepane, even after several hours. What could be the cause?

Answer: This issue points towards a problem with one of the reagents or suboptimal reaction conditions that prevent the reaction from reaching completion.

Troubleshooting Steps:

  • Verify Reagent Quality: Benzenesulfonyl chloride is susceptible to hydrolysis, especially if stored improperly. Over time, it can react with atmospheric moisture to form benzenesulfonic acid, which is unreactive in this synthesis. Use a fresh bottle or verify the purity of your existing stock (e.g., by checking for the characteristic sharp odor and ensuring it is a clear liquid).

  • Ensure Effective HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. An adequate base must be present to neutralize this acid as it forms.[3][4]

    • Aqueous Base: Using an aqueous solution of NaOH or KOH is a highly effective method, often referred to as Schotten-Baumann conditions. Studies have shown that high yields can be achieved even in 1.0 M NaOH, as the rate of aminolysis can outcompete the rate of sulfonyl chloride hydrolysis.[5]

    • Organic Base: If running in an anhydrous organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), ensure you are using at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or pyridine. Using slightly more (1.1 eq) can be beneficial.

  • Check Solubility: Ensure that your starting materials are soluble in the chosen solvent system. If the 1,4-diazepane (or its salt) precipitates out, the reaction will stop. For aqueous systems, the diamine is typically soluble. In organic solvents, poor solubility could be an issue.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis is a classic example of nucleophilic acyl substitution at a sulfonyl group, often known as the Hinsberg reaction.[4][6] The amine acts as the nucleophile.

Reaction_Mechanism Reactants 1,4-Diazepane + Benzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Amine N on S atom) Products This compound + HCl Intermediate->Products Chloride Elimination (Re-formation of S=O double bond)

Caption: Simplified reaction mechanism for N-sulfonylation.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms of 1,4-diazepane attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Elimination: The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide product.

Q2: What is the optimal base and solvent system for achieving high yield?

A2: While the reaction can be performed in various systems, a two-phase aqueous system (Schotten-Baumann conditions) is often robust and high-yielding.

Recommended Protocol for High Yield:

This protocol is designed to maximize mono-selectivity and drive the reaction to completion.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,4-diazepane (1.0 eq) in a 1 M aqueous sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Preparation: In the addition funnel, prepare a solution of benzenesulfonyl chloride (0.9 eq, to ensure the diamine is in excess) in a suitable organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the vigorously stirred, cooled diamine solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of benzenesulfonyl chloride.

  • Workup: Separate the organic layer. Extract the aqueous layer 2-3 times with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Q3: What analytical methods are best for monitoring the reaction and characterizing the product?

A3: A multi-pronged approach is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) as the benzene ring is UV-active. Staining with potassium permanganate can also be effective.

    • Expected Rf: The di-substituted byproduct will be less polar and have a higher Rf than the mono-substituted product. The starting diamine will be highly polar and likely remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting materials and formation of products and byproducts. It is invaluable for confirming the mass of the desired product (C₁₁H₁₆N₂O₂S, MW: 240.32 g/mol )[7] and the di-substituted byproduct (C₁₇H₂₀N₂O₄S₂, MW: 380.48 g/mol )[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural confirmation of the final, purified product. ¹H and ¹³C NMR will provide the definitive characterization.

References

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6). Available at: [Link]

  • Research and Reviews: Research Journal of Biology. (n.d.). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Open Access Journals. Available at: [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

  • Krasniqi, E. A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Available at: [Link]

  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

Sources

stability issues of 1-(Benzenesulfonyl)-1,4-diazepane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(Benzenesulfonyl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As Senior Application Scientists, we have synthesized data from analogous compounds and fundamental chemical principles to create this comprehensive troubleshooting guide.

A Note on Scientific Integrity: Direct stability studies on this compound are not extensively published. Therefore, this guide is built upon established knowledge of the chemical reactivity of its core components: the benzenesulfonyl group and the 1,4-diazepane ring. We strongly recommend performing in-house stability assessments for your specific experimental conditions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample of this compound and I see one or more unexpected peaks that are not present in my initial analysis of the solid material. What could be the cause?

Answer: The appearance of new peaks strongly suggests the degradation of this compound in your solution. The two most probable degradation pathways are hydrolysis of the sulfonamide bond and oxidation of the 1,4-diazepane ring.

Causality and Mechanism:

  • Hydrolysis: The sulfonamide linkage (S-N bond) is susceptible to cleavage by water, a reaction that is significantly accelerated under acidic or basic conditions. This would result in the formation of benzenesulfonic acid and 1,4-diazepane.

  • Oxidation: The nitrogen atoms of the 1,4-diazepane ring are susceptible to oxidation, especially in the presence of atmospheric oxygen over time or trace metal contaminants that can catalyze oxidation.[1][2][3] This can lead to the formation of N-oxides or other oxidative degradation products.

Troubleshooting Protocol:

  • Confirm Degradation: Immediately prepare a fresh solution of this compound from the solid material and analyze it using the same method. If the extraneous peaks are absent, this confirms that the issue is with the stability of your prepared solution over time.

  • Investigate Solution Conditions:

    • pH: Measure the pH of your solution. Sulfonamides are generally most stable at a neutral pH.[4][5][6] Both acidic and basic conditions can catalyze hydrolysis.[7][8][9]

    • Solvent: If you are using aqueous buffers, consider preparing your stock solution in an anhydrous aprotic solvent such as DMSO or DMF and making fresh dilutions into your aqueous buffer immediately before the experiment.

    • Storage: Evaluate how the solution was stored. Exposure to light, elevated temperatures, and prolonged storage can all contribute to degradation.[10][11][12][13]

  • Forced Degradation Study (Recommended): To definitively identify the degradation products, a forced degradation study is invaluable.[14][15][16][17] This involves intentionally degrading the compound under various stress conditions.

    • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.[10][12][13]

    • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C) for 48 hours.[11][18][19][20]

    By comparing the retention times of the peaks in your experimental sample to those generated in the forced degradation study, you can identify the nature of the degradation.

Workflow for Investigating Unexpected Peaks:

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Loss of Compound Potency or Inconsistent Results Over Time

Question: My experiments are yielding inconsistent results, and I suspect the concentration of my this compound stock solution is decreasing over time. How can I mitigate this?

Answer: A gradual loss of compound concentration is a classic sign of degradation. The key to preventing this is to optimize your solution preparation and storage procedures.

Preventative Measures and Best Practices:

  • Solvent Selection: For long-term storage, aprotic solvents are generally preferred over protic solvents like water or methanol, which can participate in hydrolysis.[21][22][23]

    • Recommended Stock Solvents: Anhydrous DMSO, DMF.

    • Aqueous Buffers: Prepare fresh for each experiment from a concentrated stock in an aprotic solvent.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

    • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[10][12][13]

    • Atmosphere: For highly sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Quantitative Data Summary for Storage:

ParameterRecommended ConditionRationale
Solvent (Stock) Anhydrous DMSO or DMFMinimizes hydrolytic degradation.
Storage Temperature -20°C or -80°CReduces the rate of all chemical reactions.
Light Exposure Store in the dark (amber vials)Prevents photolytic degradation.
pH (Aqueous) Neutral (pH 7) if possibleSulfonamides are often most stable at neutral pH.

Experimental Protocol for Stability Assessment:

  • Prepare a stock solution of this compound in your chosen solvent at a known concentration.

  • Divide the stock solution into multiple aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C, light, dark).

  • At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by a validated stability-indicating HPLC method.

  • Quantify the peak area of the parent compound and any degradation products.

  • Plot the percentage of the parent compound remaining versus time for each condition to determine the optimal storage conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound?

    • A1: Based on its structure, the most probable degradation pathway is hydrolysis of the sulfonamide S-N bond, leading to benzenesulfonic acid and 1,4-diazepane. This is particularly relevant in aqueous solutions at non-neutral pH.[4][7][8][9] Oxidation of the 1,4-diazepane ring is another significant possibility.[1][2][3]

  • Q2: How does pH affect the stability of this compound?

    • A2: The stability is likely to be highly pH-dependent. Both strongly acidic and strongly basic conditions are expected to accelerate the hydrolysis of the sulfonamide bond.[4][5][6][7] The compound is predicted to be most stable in the neutral pH range.

  • Q3: Are there any specific solvents I should avoid?

    • A3: While soluble in many common organic solvents, for long-term storage, it is advisable to avoid protic solvents such as water, methanol, and ethanol if possible, as they can act as nucleophiles in the hydrolysis of the sulfonamide. If your experiment requires a protic solvent, prepare the solution fresh.

  • Q4: Can I heat my solution to aid dissolution?

    • A4: Gentle warming may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it will accelerate degradation.[11][18][19][20] It is preferable to use sonication to aid dissolution if needed.

Potential Degradation Pathways Diagram:

G cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_oxidation Oxidation A This compound B Benzenesulfonic Acid A->B S-N Cleavage C 1,4-Diazepane A->C S-N Cleavage D This compound E N-Oxide Derivatives D->E Oxidation at Nitrogen F Other Oxidized Products D->F

Caption: Predicted degradation pathways for this compound.

References

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Retrieved from [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 733-739. [Link]

  • Semantic Scholar. (n.d.). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Retrieved from [Link]

  • Gajda, M., & Pazdro, K. (2009). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Science of The Total Environment, 407(23), 6113–6119. [Link]

  • Tillet, J. G. (1980). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 45(1), 10-14. [Link]

  • King, J. F., & Lee, T. M. (1989). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 48-49. [Link]

  • Page, M. I., & Williams, A. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(45), 11019-11029. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–272. [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. [Link]

  • ResearchGate. (n.d.). Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Retrieved from [Link]

  • Chen, W. R., Huang, C. H., & Chiang, P. C. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417. [Link]

  • Felis, E., Kalka, J., Sochacki, A., & Kowalska, K. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 25(6), 1362. [Link]

  • McEntire, J., & Jui, J. (2014). Degradation of Benzodiazepines after 120 Days of EMS Deployment. Prehospital Emergency Care, 18(2), 247–252. [Link]

  • Zhang, Y., Zhou, J., Xie, X., & Xu, J. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 304. [Link]

  • Chauvet, A. (1995). [Characterization of lorazepam and oxazepam by the thermal behavior of their degradation product]. Annales Pharmaceutiques Françaises, 53(6), 256–260. [Link]

  • Joyce, J. R., Bal, T. S., Ardrey, R. E., Stevens, H. M., & Moffat, A. C. (1984). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Biomedical Mass Spectrometry, 11(6), 284–289. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-703. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • Wang, D., Li, Y., Ma, T., Li, H., & Li, A. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 11(1), 7592. [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Sheehan, J. C., & Tulis, R. W. (1974). Oxidation of cyclic amines with ruthenium tetroxide. The Journal of Organic Chemistry, 39(15), 2264–2267. [Link]

  • Islam, M. M., & Sayed, M. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1209, 127962. [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Kalka, J., & Felis, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13219. [Link]

  • Tevethan, M. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(32A), 1-10. [Link]

  • Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 441–444. [Link]

  • Kumar, A., & Sharma, P. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medicinal Chemistry, 2012, 1-10. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Wang, Q. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(16), 2959. [Link]

  • Richey, H. G., & Farkas, J. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479–483. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(6), 913–923. [Link]

  • Klick, S., & Muellner, T. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-4. [Link]

  • Patel, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector, 20(2), 111-120. [Link]

  • Corcoll, N., Acuña, V., & Sabater, S. (2017). Degradation of sulfonamides as a microbial resistance mechanism. The Science of the Total Environment, 586, 734–741. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Richey, H. G., & Farkas, J. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479-483. [Link]

  • Osorio, I., & Torres-Palma, R. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. International Journal of Molecular Sciences, 23(13), 7119. [Link]

  • D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(6), 913–923. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

Sources

troubleshooting guide for the synthesis of mono-protected diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of mono-protected diazepanes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of selectively protecting one of the two nitrogen atoms in a diazepane ring system. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high yields and purity in your synthetic endeavors.

Introduction: The Challenge of Selectivity

The selective mono-protection of symmetrical or unsymmetrical diazepanes is a common yet significant challenge in organic synthesis. The core issue lies in controlling the reactivity of the two nitrogen atoms to prevent the formation of the di-protected byproduct.[1] A mixture of starting material, the desired mono-protected product, and the di-protected byproduct often necessitates tedious chromatographic separation. This guide will equip you with the knowledge to minimize these challenges and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the di-protected diazepane. How can I improve the selectivity for the mono-protected product?

This is the most common issue in diazepane protection. The formation of the di-protected byproduct is a result of the second nitrogen atom reacting with the protecting group after the first one has been functionalized. Here are several strategies to enhance mono-selectivity:

  • In Situ Mono-Protonation: The most effective strategy is to differentiate the two nitrogen atoms by protonating one of them. By adding one equivalent of a strong acid (e.g., HCl or TFA), you form the mono-ammonium salt of the diazepane.[1][2] The protonated nitrogen is no longer nucleophilic, leaving the other nitrogen free to react with the protecting agent.

  • Stoichiometric Control of the Protecting Agent: Carefully controlling the stoichiometry of the protecting agent is crucial. Using a slight excess can lead to di-protection, while too little will result in a low yield. A good starting point is to use 0.8 to 1.0 equivalents of the protecting agent.

  • Slow Addition and Temperature Control: Adding the protecting agent (e.g., Boc-anhydride) slowly and at a low temperature (typically 0 °C) helps to maintain a low concentration of the reagent in the reaction mixture. This kinetically favors the more nucleophilic free diamine over the less nucleophilic mono-protected intermediate, thus reducing the rate of the second protection step.

Q2: I am struggling to separate the mono-protected product from the starting diamine and the di-protected byproduct by column chromatography. What are my options?

Standard silica gel chromatography can be challenging for amines due to their basicity, which can lead to peak tailing and poor separation. Here are some effective purification strategies:

  • Acid-Base Extraction: This is a powerful, non-chromatographic method for separating the three components. The di-protected diazepane is neutral, the mono-protected product is basic, and the unreacted diazepane is also basic. A carefully planned extraction can separate them. For a detailed workflow, refer to the protocol section below.

  • Modified Column Chromatography: If chromatography is necessary, consider these modifications:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, such as triethylamine, to neutralize the acidic silanol groups.

    • Buffered Mobile Phase: Add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase to improve peak shape and resolution.

    • Reversed-Phase Chromatography: For polar amines, reversed-phase (C18) chromatography with a pH-adjusted mobile phase can be very effective.

  • Crystallization: If your mono-protected diazepane is a solid, recrystallization can be an excellent method for purification, especially on a larger scale.

Q3: I am using an Fmoc protecting group and observing side reactions. What could be causing this?

Fmoc chemistry has its own set of common side reactions, especially during the base-mediated deprotection step:

  • Diketopiperazine Formation: This is a significant side reaction, particularly at the dipeptide stage in solid-phase synthesis, but the principle applies to solution-phase chemistry as well. The free amine of the mono-protected diazepane can intramolecularly attack the carbonyl of an adjacent amino acid or ester, leading to cyclization and cleavage.[3][4][5]

  • Aspartimide Formation: If your molecule contains an aspartic acid residue, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic imide.[4][6][7]

  • Dibenzofulvene Adduct Formation: The dibenzofulvene byproduct generated during Fmoc deprotection is an electrophile and can be captured by nucleophiles, including the newly deprotected amine, leading to undesired adducts.[3]

To mitigate these issues, consider using a different base for deprotection, such as piperazine, which has been shown to reduce some of these side reactions.[6][7]

Q4: How can I confirm that I have successfully synthesized the mono-protected diazepane and distinguish it from the di-protected byproduct using ¹H NMR?

¹H NMR spectroscopy is a definitive tool for characterizing your products. Here’s what to look for:

CompoundKey ¹H NMR Features (for Boc-protected diazepane)
Mono-Boc-diazepane - A sharp, intense singlet integrating to 9 protons around 1.4-1.5 ppm for the tert-butyl group.[8] - A broad singlet for the N-H proton of the unprotected amine. The chemical shift of this peak is concentration and solvent-dependent. - Asymmetric signals for the methylene protons of the diazepane ring due to the loss of symmetry.
Di-Boc-diazepane - A sharp singlet integrating to 18 protons around 1.4-1.5 ppm for the two tert-butyl groups. - Absence of an N-H proton signal. - The ¹H NMR spectrum will show a higher degree of symmetry in the signals for the ring protons compared to the mono-protected species.
Unprotected Diazepane - Absence of the Boc group signal. - Two N-H proton signals (may be broad and exchangeable). - Symmetrical signals for the ring protons.

Experimental Protocols & Workflows

Protocol 1: Selective Mono-Boc Protection of Homopiperazine (1,4-Diazepane)

This protocol utilizes the in situ mono-protonation strategy to achieve high selectivity.

Materials:

  • Homopiperazine

  • Methanol (anhydrous)

  • Chlorotrimethylsilane (TMSCl) or concentrated HCl

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve homopiperazine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. TMSCl reacts with methanol to generate HCl in situ. Alternatively, a pre-titrated solution of HCl in methanol can be used.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

  • Add water (approximately 1 mL per 10 mmol of diamine) to the reaction mixture.

  • Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-homopiperazine.

Protocol 2: Purification of Mono-Boc-Diazepane via Acid-Base Extraction

This protocol is designed to separate a crude reaction mixture containing the unreacted diamine, the mono-protected product, and the di-protected byproduct.

G crude Crude Reaction Mixture (Diamine, Mono-Boc, Di-Boc) in an organic solvent (e.g., DCM) add_acid Extract with 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer 1: Di-Boc-Diazepane (neutral) separate1->org_layer1 Organic aq_layer1 Aqueous Layer 1: Diamine·2HCl + Mono-Boc·HCl (salts) separate1->aq_layer1 Aqueous wash_org1 Wash with brine, dry (Na₂SO₄), and evaporate org_layer1->wash_org1 basify Adjust pH to >12 with 2N NaOH (aq) aq_layer1->basify pure_diboc Pure Di-Boc-Diazepane wash_org1->pure_diboc extract_dcm Extract with DCM basify->extract_dcm separate2 Separate Layers extract_dcm->separate2 org_layer2 Organic Layer 2: Diamine + Mono-Boc-Diazepane separate2->org_layer2 Organic aq_layer2 Aqueous Layer 2: (Discard) separate2->aq_layer2 Aqueous evaporate Evaporate DCM org_layer2->evaporate purify_further Further purification needed (e.g., chromatography or distillation) to separate Diamine and Mono-Boc evaporate->purify_further

Caption: Workflow for purification by acid-base extraction.

Comparative Analysis of Common Protecting Groups for Diazepanes

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for an orthogonal protection scheme.[9]

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsTroubleshooting Considerations
Boc (tert-Butoxycarbonyl)

Boc₂O, mild base (e.g., NaHCO₃) or in situ protonationStrong acid (TFA, HCl)[10]Di-protection is the main side reaction. The tert-butyl cation formed during deprotection can alkylate sensitive functional groups.
Cbz (Carbobenzyloxy)

Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)Catalytic hydrogenation (H₂, Pd/C); strong acid (HBr/AcOH)[11][12]The catalyst for hydrogenolysis can be poisoned by sulfur-containing compounds. Incomplete deprotection can be an issue.[11]
Fmoc (Fluorenylmethyloxycarbonyl)

Fmoc-Cl or Fmoc-OSu, mild baseBase (e.g., 20% piperidine in DMF)Prone to side reactions like diketopiperazine and aspartimide formation.[3][4][5][6][7] The dibenzofulvene byproduct can form adducts.[3]

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to diagnosing and resolving common issues during the synthesis of mono-protected diazepanes.

G start Reaction Complete. Analyze crude product (TLC/LC-MS). check_conversion Is starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot_low_conversion Troubleshoot Low Conversion: - Check reagent quality (especially protecting agent). - Ensure proper stoichiometry of base (if used). - Increase reaction time or temperature. low_conversion->troubleshoot_low_conversion check_selectivity What is the major product? good_conversion->check_selectivity mono_product Mono-protected product is major. check_selectivity->mono_product Mono-product di_product Di-protected product is major. check_selectivity->di_product Di-product purify Proceed to Purification. - Consider acid-base extraction. - Use amine-treated or reversed-phase chromatography. mono_product->purify troubleshoot_di_protection Troubleshoot Di-protection: - Use the mono-protonation strategy (1 eq. acid). - Reduce stoichiometry of protecting agent (to ~0.8-1.0 eq). - Add protecting agent slowly at 0 °C. di_product->troubleshoot_di_protection

Caption: Troubleshooting decision tree for mono-protection of diazepanes.

References

  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(12), 2326–2331.
  • University of Toronto. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Bunin, B. A., et al. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712.
  • OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Fiveable. (n.d.). Conformational analysis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank, 2009(3), M618.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2636.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(Benzenesulfonyl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.

I. Overview of the Synthesis

The synthesis of this compound typically involves the reaction of 1,4-diazepane with benzenesulfonyl chloride in the presence of a base. While straightforward on a lab scale, scaling up this reaction introduces challenges related to reaction control, safety, product purity, and isolation.

The fundamental reaction is a nucleophilic substitution where the secondary amine of the 1,4-diazepane attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride. A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

Synthesis_Overview cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Diazepane 1,4-Diazepane Reaction Diazepane->Reaction Nucleophilic Attack BSC Benzenesulfonyl Chloride BSC->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Acid Scavenger Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Product This compound Byproduct HCl (neutralized by base) Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and solutions in a question-and-answer format.

Low and Inconsistent Yields

Q1: My reaction yield is consistently low and varies between batches. What are the likely causes?

A1: Low and inconsistent yields are common challenges in scaling up sulfonamide synthesis. The primary culprits are often related to the reactivity of benzenesulfonyl chloride and the reaction conditions.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it to the unreactive benzenesulfonic acid.[1] On a larger scale, increased surface area and longer addition times can exacerbate this issue.

    • Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inadequate Mixing: Poor mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions and incomplete conversion.[2]

    • Solution: Optimize the agitator design and speed to ensure efficient mixing. Consider the use of baffles to increase turbulence.[3]

  • Improper Base Selection or Stoichiometry: The choice and amount of base are critical. An inappropriate base can compete with the amine nucleophile, and insufficient base will not effectively neutralize the HCl byproduct, leading to the deactivation of the 1,4-diazepane.[1]

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used, with a slight excess (1.1-1.5 equivalents) often being beneficial.[4]

Product Purity and Impurity Profile

Q2: I am observing significant impurities in my final product after scale-up. What are the potential impurities and how can I minimize them?

A2: The impurity profile can change significantly upon scale-up. Common impurities and strategies for their mitigation are outlined below.

Potential Impurity Source Mitigation Strategies
1,4-Bis(benzenesulfonyl)-1,4-diazepane Reaction of the product with another molecule of benzenesulfonyl chloride. More likely with prolonged reaction times or excess reagent.Control stoichiometry carefully. Add benzenesulfonyl chloride portion-wise or via a syringe pump to maintain a low concentration. Monitor the reaction closely and quench it upon completion.
Benzenesulfonic acid Hydrolysis of benzenesulfonyl chloride.[1]Maintain strictly anhydrous conditions.[1]
Unreacted 1,4-diazepane Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation by HCl.Optimize mixing, ensure adequate reaction time, and use a sufficient amount of base.
Residual Solvents Incomplete removal during work-up and drying.Employ efficient drying techniques such as a vacuum oven with a controlled temperature.

Q3: How can I effectively purify my scaled-up batch of this compound?

A3: Recrystallization is the most common and effective method for purifying solid sulfonamides on a large scale.[1]

  • Solvent Selection: The ideal solvent will dissolve the product at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]

  • Recrystallization Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is an alternative, though it can be challenging and costly on a large scale.

Thermal Management and Safety

Q4: The reaction is highly exothermic. How can I manage the heat generated during a large-scale reaction?

A4: The reaction of benzenesulfonyl chloride with amines is exothermic, and inadequate heat dissipation on a large scale can lead to thermal runaway.[2]

  • Controlled Reagent Addition: Add the benzenesulfonyl chloride slowly and in a controlled manner to manage the rate of heat generation. The use of a dosing pump is highly recommended for large-scale reactions.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). Monitor the internal temperature of the reaction mixture closely.

  • Co-solvents: The use of a co-solvent can help to moderate the exotherm.[2]

Q5: What are the key safety precautions I need to take when handling large quantities of benzenesulfonyl chloride?

A5: Benzenesulfonyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or an enclosed system with local exhaust ventilation.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases.[6]

  • Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and cover with a dry, inert absorbent material like sand or soda ash. DO NOT use water.[5]

Troubleshooting_Logic cluster_causes_yield Potential Causes cluster_solutions_yield Solutions cluster_causes_purity Potential Causes cluster_solutions_purity Solutions cluster_causes_exotherm Potential Causes cluster_solutions_exotherm Solutions Start Problem Encountered LowYield Low/Inconsistent Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Exotherm Exotherm/Runaway Reaction Start->Exotherm Hydrolysis Hydrolysis of BSC LowYield->Hydrolysis MixingYield Poor Mixing LowYield->MixingYield BaseYield Incorrect Base/Stoichiometry LowYield->BaseYield BisSulfonylation Bis-sulfonylation ImpureProduct->BisSulfonylation UnreactedSM Unreacted Starting Materials ImpureProduct->UnreactedSM Purification Effective Purification ImpureProduct->Purification AdditionRate Rapid Reagent Addition Exotherm->AdditionRate Cooling Inadequate Cooling Exotherm->Cooling Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous OptimizeMixing Optimize Agitation MixingYield->OptimizeMixing CorrectBase Use Non-nucleophilic Base (1.1-1.5 equiv) BaseYield->CorrectBase ControlStoich Control Stoichiometry BisSulfonylation->ControlStoich MonitorReaction Monitor Reaction Progress UnreactedSM->MonitorReaction ControlledAddition Controlled Addition Rate AdditionRate->ControlledAddition EfficientCooling Efficient Reactor Cooling Cooling->EfficientCooling

Caption: Troubleshooting logic for common scale-up issues.

III. Experimental Protocols

Disclaimer: This protocol is a representative example and should be adapted and optimized for the specific substrate and scale. A thorough risk assessment must be conducted before proceeding.

Scale-Up Synthesis of this compound
  • Reactor Setup:

    • Set up a suitably sized reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel or dosing pump.

    • Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • Charge the reactor with 1,4-diazepane (1.0 equivalent) and anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.

    • Cool the mixture to 0-5 °C with an external cooling bath.

    • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Benzenesulfonyl Chloride Addition:

    • In a separate, dry vessel, dissolve benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the benzenesulfonyl chloride solution to the reactor dropwise via the addition funnel or dosing pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean, dry reactor.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.

    • Once a clear solution is obtained, remove the heat and allow it to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

IV. Data Summary

Parameter Laboratory Scale (e.g., 1 g) Scale-Up (e.g., 1 kg) Considerations
Reaction Time Typically 1-3 hoursMay be longer due to slower addition rates and mass transfer limitations.Monitor reaction progress closely to determine the optimal reaction time.
Temperature Control Easy to manage with an ice bath.Requires an efficient reactor cooling system to dissipate heat.Maintain a consistent temperature profile to ensure product quality and safety.
Mixing Magnetic stirring is usually sufficient.Mechanical stirring with optimized agitator design is necessary.Inefficient mixing can lead to lower yields and increased impurities.[2]
Purification Column chromatography is feasible.Recrystallization is the preferred method.Scale-up of chromatography is often not practical or economical.

V. References

  • BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019-05-03).

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024-12-06).

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022-07-07).

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov.

  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. (2025-11-29).

  • SAFETY DATA SHEET - Fisher Scientific. (2012-03-07).

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo.

  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-15).

  • Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% - Cole-Parmer.

  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides - Benchchem.

  • Falling film reactor modelling for sulfonation reactions Russo Vincenzo1*, Antonio Milicia2, Tesser Riccardo1 (1) - Aidic.

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025-12-09).

  • common issues in sulfonamide synthesis and solutions - Benchchem.

  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022-06-21).

  • Crystallization and transitions of sulfamerazine polymorphs - PubMed.

  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023-10-26).

  • SCALE‐UP OF MASS TRANSFER‐LIMITED REACTIONS - ResearchGate.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. (2024-12-06).

  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci.

  • Evaluating Mixing Techniques for Scale-up Processes - AIChE. (2017-06-08).

  • (PDF) Polymorphism in Sulfanilamide-D4 - ResearchGate. (2025-08-06).

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. (2023-09-20).

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

  • The Preparation of Heterocyclic Sulfonamides1 | Journal of the American Chemical Society.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020-11-25).

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021-10-01).

  • Crystallization of Elusive Polymorphs of Meloxicam Informed by Crystal Structure Prediction - ACS Publications. (2023-07-10).

  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones - PubMed.

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride - Organic Chemistry Portal.

  • Preparation of sulfonamides from N-silylamines - PMC - NIH.

  • Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE.

  • This compound | 125398-82-5 | AFA39882 - Biosynth.

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025-03-13).

  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane - Benchchem.

  • Suvorexant-impurities - Pharmaffiliates.

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (2024-07-03).

  • Impact of sulfonated hydrothermal carbon texture and surface chemistry on its catalytic performance in esterification reaction | Request PDF - ResearchGate. (2025-08-10).

  • A Pore Scale Study on Heat Transfer Characteristics of Integrated Thermal Protection Structures with Phase Change Material - MDPI. (2024-01-18).

  • Multiscale coupling of surface temperature with solid diffusion in large lithium-ion pouch cells - ResearchGate.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing unreacted 1,4-diazepane (also known as homopiperazine) from a reaction mixture. This document is designed to provide you with not only procedural steps but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing 1,4-diazepane often challenging?

A1: 1,4-Diazepane is a cyclic diamine with a relatively high boiling point (168-170 °C) and good solubility in a range of polar organic solvents and water.[1] Its basic nature, due to the two secondary amine groups, means it can interact with acidic functionalities in your product or chromatography stationary phases, leading to purification difficulties like streaking on silica gel columns.

Q2: What are the primary methods for removing unreacted 1,4-diazepane?

A2: The most common and effective methods leverage the basicity and physical properties of 1,4-diazepane. These include:

  • Acidic Liquid-Liquid Extraction (Acid Wash): This is often the first and most efficient method to try.

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, allowing for simple filtration-based removal.

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective method to exclude the 1,4-diazepane impurity.

  • Distillation/Evaporation: This is suitable if your product is significantly less volatile than 1,4-diazepane.

Q3: I tried a simple water wash, but it didn't remove all the 1,4-diazepane. Why?

A3: While 1,4-diazepane is soluble in water, its partitioning between an organic solvent and water may not be sufficient for complete removal, especially if the organic solvent is polar. To enhance its aqueous solubility, you need to convert it to its protonated salt form, which is significantly more water-soluble. This is the principle behind an acidic wash.

Q4: Can I use silica gel chromatography to remove 1,4-diazepane?

A4: While possible, it is often problematic. The basic nature of 1,4-diazepane can lead to strong interactions with the acidic silica gel, causing significant tailing of the peak and potential co-elution with your product. If you must use chromatography, consider using a basic mobile phase (e.g., with triethylamine) or a different stationary phase like basic alumina.

Troubleshooting and In-Depth Guides

This section provides a deeper dive into the most effective removal strategies, complete with troubleshooting tips and the scientific rationale behind each step.

Method 1: Acidic Liquid-Liquid Extraction (Acid Wash)

This technique exploits the basicity of the amine functional groups in 1,4-diazepane. By washing an organic solution of your reaction mixture with an aqueous acid, the 1,4-diazepane is protonated, forming a water-soluble salt that partitions into the aqueous layer.[2]

Scientific Principle: The key to a successful acidic wash is understanding the pKa of 1,4-diazepane. The pKa values for 1,4-diazepane are approximately 10.0 and 6.0. To ensure complete protonation and extraction into the aqueous phase, the pH of the aqueous wash solution should be at least 2 pH units below the lower pKa value. Therefore, a pH of 4 or lower is recommended.

Workflow for Acidic Extraction

cluster_start Start cluster_process Extraction Process cluster_end Product Isolation start Reaction Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake Vigorously in Separatory Funnel add_acid->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer (contains diazepane salt) separate->drain repeat_wash Repeat Wash if Necessary drain->repeat_wash Check pH of aqueous layer repeat_wash->add_acid wash_organic Wash Organic Layer with Brine repeat_wash->wash_organic dry_organic Dry Organic Layer (e.g., with Na2SO4) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate product Purified Product evaporate->product

Caption: Workflow for removing 1,4-diazepane via acidic extraction.

Detailed Protocol for Acidic Extraction:

  • Dissolve the Reaction Mixture: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare the Acidic Solution: Prepare a 1 M aqueous solution of hydrochloric acid (HCl). Other acids like citric acid (10-20% w/v) can be used if your product is acid-sensitive.

  • Perform the Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 1 M HCl solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely. The upper layer will be the less dense solvent and the lower layer the more dense solvent.

    • Drain the lower aqueous layer, which now contains the protonated 1,4-diazepane hydrochloride salt.

  • Repeat if Necessary: For complete removal, a second wash with fresh 1 M HCl may be necessary. You can test the pH of the aqueous layer after the first wash; if it is not strongly acidic, a second wash is recommended.

  • Neutralize and Dry:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Follow with a wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Troubleshooting Guide for Acidic Extraction:

Issue Possible Cause Solution
Emulsion Formation Vigorous shaking with certain solvents.Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Incomplete Removal of 1,4-Diazepane Insufficient acid used or pH of the aqueous layer is not low enough.Use a more concentrated acid solution or perform additional washes. Check the pH of the aqueous layer to ensure it is ≤ 4.
Product is also Extracted into the Aqueous Layer Your product is also basic and is being protonated.Use a milder acidic wash, such as 10% aqueous copper(II) sulfate. The amine will complex with the copper and be extracted into the aqueous phase.[2] Alternatively, use a different purification method.
Method 2: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and sequester specific functional groups, in this case, amines.[3] This method is particularly useful for parallel synthesis or when liquid-liquid extraction is problematic. The key advantage is the simplicity of the workup, which involves simple filtration to remove the resin-bound impurity.[4]

Scientific Principle: Scavenger resins for amines are typically functionalized with electrophilic groups that react covalently with the nucleophilic amine groups of 1,4-diazepane. Common functional groups include isocyanates, sulfonyl chlorides, and aldehydes.[5]

Decision Tree for Scavenger Resin Selection

start Reaction mixture containing 1,4-diazepane product_stability Is the product stable to electrophiles? start->product_stability amine_type Is 1,4-diazepane the only amine present? product_stability->amine_type Yes acid_resin Use Sulfonic Acid Resin product_stability->acid_resin No isocyanate Use Isocyanate or Sulfonyl Chloride Resin amine_type->isocyanate Yes aldehyde Aldehyde resin (for primary amines) amine_type->aldehyde No (if primary amine needs to be scavenged selectively)

Caption: A decision-making guide for selecting an appropriate scavenger resin.

Recommended Scavenger Resins for 1,4-Diazepane:

Resin Type Functional Group Comments
Isocyanate Resin -NCOHighly reactive towards both primary and secondary amines.[5] Forms a urea linkage.
Sulfonyl Chloride Resin -SO₂ClReacts with primary and secondary amines to form a sulfonamide.[5]
Sulfonic Acid Resin -SO₃HA strongly acidic ion-exchange resin that scavenges amines through salt formation.[5] Useful if your product is sensitive to electrophiles.

Detailed Protocol for Using Scavenger Resins:

  • Choose the Appropriate Resin: Based on the table above and the stability of your desired product.

  • Determine the Amount of Resin: Typically, a 2-5 fold molar excess of the scavenger resin relative to the amount of residual 1,4-diazepane is used.

  • Scavenging Step:

    • To the crude reaction mixture, add the calculated amount of scavenger resin.

    • Add a suitable solvent that will swell the resin (e.g., dichloromethane, THF, or methanol).

    • Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine when all the 1,4-diazepane has been consumed.

  • Isolation of the Product:

    • Filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Evaporate the solvent to yield the purified product.

Troubleshooting Guide for Scavenger Resins:

Issue Possible Cause Solution
Incomplete Scavenging Insufficient resin, poor resin swelling, or short reaction time.Increase the molar excess of the resin, choose a better swelling solvent, or increase the reaction time. Gentle heating may also accelerate the reaction.
Product Loss Non-specific binding of the product to the resin.Reduce the amount of resin used to the minimum required. Wash the resin thoroughly after filtration. If the product is also an amine, this method may not be suitable.
Method 3: Recrystallization

If your desired product is a solid, recrystallization can be a powerful purification technique.[6][7]

Scientific Principle: Recrystallization relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.[3] An ideal solvent will dissolve your product and the 1,4-diazepane impurity at an elevated temperature, but upon cooling, your product will crystallize out while the 1,4-diazepane remains in the solution (mother liquor).[6][7]

Detailed Protocol for Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Completely dissolve your crude product at its boiling point.

    • Have very low solubility for your product at low temperatures (e.g., 0-4 °C).

    • Either dissolve the 1,4-diazepane at all temperatures or not at all.

    • Not react with your product.

    • Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the 1,4-diazepane.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide for Recrystallization:

Issue Possible Cause Solution
Oiling Out The product is melting before it dissolves, or the solution is supersaturated.Add more solvent. If the problem persists, try a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of your pure product if available. If the solution is too dilute, evaporate some of the solvent and try to cool again.
Impurity Co-crystallizes The solubility of 1,4-diazepane is similar to your product in the chosen solvent.Try a different recrystallization solvent or a solvent-pair system. An initial acid wash to remove the bulk of the 1,4-diazepane before recrystallization is highly recommended.
Method 4: Vacuum Distillation

This method is applicable if your desired product has a significantly higher boiling point than 1,4-diazepane (168-170 °C) or is non-volatile.

Scientific Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[8] By applying a vacuum, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature and preventing potential thermal degradation of your product.[9]

Detailed Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.

    • Use a stir bar or a capillary bubbler to ensure smooth boiling.

    • Grease all joints to ensure a good seal.

  • Distillation:

    • Place the crude reaction mixture in the distillation flask.

    • Begin stirring and gradually apply the vacuum.

    • Slowly heat the distillation flask using a heating mantle or oil bath.

    • Collect the 1,4-diazepane as the lower-boiling fraction.

    • Once the 1,4-diazepane has been removed, the temperature will either rise to the boiling point of your product (if it is distillable) or you will be left with your non-volatile product in the distillation flask.

  • Shutdown:

    • Cool the system to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing breakage.

Troubleshooting Guide for Vacuum Distillation:

Issue Possible Cause Solution
Bumping Uneven boiling.Ensure vigorous stirring or a steady stream of bubbles from the capillary.
Poor Separation Boiling points of the product and 1,4-diazepane are too close.Use a fractionating column to increase the separation efficiency.
Product Decomposition The product is thermally unstable even under vacuum.If possible, use a higher vacuum to further lower the distillation temperature. If decomposition still occurs, this method is not suitable.

Conclusion

The removal of unreacted 1,4-diazepane is a common purification challenge that can be effectively addressed with a systematic approach. Understanding the chemical and physical properties of 1,4-diazepane is key to selecting the most appropriate purification strategy. For most applications, a simple acidic wash is the most efficient first step. For more challenging separations or for high-throughput applications, scavenger resins offer a convenient alternative. When dealing with solid products, recrystallization is a powerful purification tool. Finally, for thermally stable, high-boiling products, vacuum distillation can be employed. By carefully considering the nature of your desired product and applying the principles and protocols outlined in this guide, you can confidently achieve the desired purity for your compounds.

References

  • Bradley, M., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Supra Sciences. Solid-Supported Scavengers. Available at: [Link]

  • University of Southampton ePrints. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Available at: [Link]

  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Available at: [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

  • Wikipedia. (n.d.). 1,4-Diazacycloheptane. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Available at: [Link]

Sources

Technical Support Center: Synthesis and Impurity Characterization of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-(Benzenesulfonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the challenges of this specific synthesis, ensuring the purity and quality of your final compound.

I. Synthetic Overview and Potential Impurity Landscape

The synthesis of this compound typically involves the monosulfonylation of 1,4-diazepane with benzenesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction can be prone to several side reactions, leading to a range of process-related impurities. Understanding the reaction mechanism is key to controlling these impurities.

The primary reaction involves the nucleophilic attack of one of the secondary amine groups of 1,4-diazepane on the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to quench the HCl byproduct.[1]

Potential Impurities:

  • Di-sulfonated Impurity (1,4-bis(Benzenesulfonyl)-1,4-diazepane): This is often the most significant process-related impurity. It forms when the remaining secondary amine of the desired product reacts with another molecule of benzenesulfonyl chloride.[2]

  • Benzenesulfonic Acid: This impurity arises from the hydrolysis of benzenesulfonyl chloride in the presence of trace amounts of water in the reaction mixture.[3]

  • Unreacted 1,4-diazepane: Incomplete reaction can lead to the presence of the starting diamine in the final product.

  • Salts: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride) is a common byproduct that needs to be removed during workup.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction is producing a significant amount of a less polar byproduct that I suspect is the di-sulfonated impurity. How can I minimize its formation?

A1: The formation of 1,4-bis(Benzenesulfonyl)-1,4-diazepane is a common challenge. Here’s a systematic approach to favor monosulfonylation:

  • Control Stoichiometry and Addition Rate: Use a slight excess of 1,4-diazepane relative to benzenesulfonyl chloride (e.g., 1.1 to 1.5 equivalents of the diamine). The benzenesulfonyl chloride should be added dropwise to the solution of the diamine and base, preferably at a low temperature (e.g., 0 °C), over a prolonged period. This ensures that the sulfonyl chloride is more likely to react with the more abundant starting diamine rather than the monosulfonated product.[1]

  • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes favor monosulfonylation by selectively deprotonating the more accessible starting diamine. However, for simple diamines, common bases like triethylamine or pyridine are generally used. The key is to use an appropriate amount to neutralize the generated HCl without promoting the deprotonation of the less reactive monosulfonated product.[2]

  • Lower the Reaction Temperature: Conducting the reaction at 0 °C or even lower can reduce the rate of the second sulfonylation, which typically requires more energy.[2]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials. Quench the reaction as soon as the benzenesulfonyl chloride is consumed to prevent further reaction.[4]

Q2: I have a significant amount of a very polar, water-soluble impurity in my crude product. What is it and how do I remove it?

A2: This is likely benzenesulfonic acid, formed from the hydrolysis of unreacted benzenesulfonyl chloride during the aqueous workup.[5]

  • Prevention: The most effective strategy is to prevent its formation by ensuring anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Removal during Workup:

    • Aqueous Wash: Benzenesulfonic acid is highly water-soluble and can be removed by washing the organic layer with a saturated sodium bicarbonate solution followed by brine.

    • Quenching Excess Sulfonyl Chloride: Before the aqueous workup, you can quench any remaining benzenesulfonyl chloride by adding a small amount of a water-soluble amine (e.g., aqueous ammonia). This will convert it to a water-soluble sulfonamide, which is easily removed in the aqueous phase.[5]

Q3: My final product is an oil, and I'm having trouble purifying it by crystallization. What are my options?

A3: If direct crystallization of the free base is challenging, consider the following:

  • Salt Formation: Attempt to form a salt of your product, such as the hydrochloride or hydrobromide salt. These are often crystalline and can be purified by recrystallization.

  • Column Chromatography: Purification by silica gel column chromatography is a reliable method for removing both more and less polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and the di-sulfonated impurity.[5]

Q4: My HPLC chromatogram shows an unexpected peak. How do I go about identifying it?

A4: The identification of unknown impurities is a critical aspect of process development.[6] A systematic approach is necessary:

  • LC-MS Analysis: The first step is typically to obtain the mass of the unknown impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight and potentially fragmentation patterns that can give clues about the structure.[7]

  • Consider the Synthetic Route: Review your synthetic pathway and consider all possible side reactions. Could it be an isomer, a product of a rearrangement, or a reaction with the solvent?

  • Isolation and NMR Spectroscopy: If the impurity is present in a significant amount (>0.1%), it may need to be isolated for full structural elucidation.[6] Preparative HPLC can be used for isolation. Once isolated, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the exact structure.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a solvent system that gives good separation between your starting material (1,4-diazepane), the product, and the di-sulfonated byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Q2: My benzenesulfonyl chloride is old. Can I still use it?

A2: It is highly recommended to use fresh or purified benzenesulfonyl chloride. Over time, it can hydrolyze to benzenesulfonic acid upon exposure to atmospheric moisture, which will be unreactive in your desired transformation and can complicate purification.[3]

Q3: How do I remove unreacted 1,4-diazepane from my final product?

A3: 1,4-diazepane is a basic compound. During the workup, an acidic wash (e.g., with 1M HCl) will protonate the unreacted diamine, forming a water-soluble salt that can be extracted into the aqueous layer. Your N-sulfonylated product, being less basic, will remain in the organic layer.

Q4: What are the typical HPLC conditions for analyzing my product and its impurities?

A4: While a specific method for this compound may need to be developed and validated, a good starting point would be a reverse-phase HPLC method.[9] See the experimental protocols section for a detailed starting method.

IV. Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1,4-diazepane (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the cooled diamine solution over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

  • Let the reaction warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HPLC Method for Impurity Profiling
  • Objective: To separate and quantify this compound from its potential process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

V. Visualizations and Data

Diagrams

G cluster_reactants Reactants cluster_products Products & Byproducts Diazepane 1,4-Diazepane Product This compound Diazepane->Product Monosulfonylation (Desired Reaction) BSC Benzenesulfonyl Chloride BSC->Product DiSulf 1,4-bis(Benzenesulfonyl)-1,4-diazepane BSC->DiSulf BSA Benzenesulfonic Acid BSC->BSA Hydrolysis (Side Reaction) Product->DiSulf Di-sulfonylation (Side Reaction)

Caption: Reaction scheme showing the desired synthesis and major side reactions.

G Start Crude Reaction Mixture Quench Quench Reaction Start->Quench AcidWash Acidic Wash (1M HCl) Quench->AcidWash Removes excess diamine BaseWash Basic Wash (Sat. NaHCO3) AcidWash->BaseWash Removes sulfonic acid BrineWash Brine Wash BaseWash->BrineWash Dry Dry over Na2SO4 BrineWash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Separates product from di-sulfonated impurity FinalProduct Pure Product Purify->FinalProduct

Caption: A general workflow for the workup and purification process.

Data Summary
ImpurityTypical RRT (Relative Retention Time)Common Analytical Technique for Identification
1,4-Diazepane< 1.0LC-MS, GC-MS
This compound 1.0 HPLC, LC-MS, NMR
Benzenesulfonic Acid< 1.0 (very polar)LC-MS
1,4-bis(Benzenesulfonyl)-1,4-diazepane> 1.0LC-MS, NMR

VI. References

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4948.

  • Bansal, R. K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 15(4), 284-303.

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]

  • PubMed. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. [Link]

  • National Institutes of Health. (1977). The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. [Link]

  • ResearchGate. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]

  • World Journal of Pharmaceutical Research. (2017). A REVIEW ON IMPURITY PROFILE OF DRUGS. [Link]

  • Pharmaffiliates. Suvorexant-impurities. [Link]

  • ResearchGate. (2020). Isolation and structural characterization of eight impurities in aztreonam. [Link]

Sources

Validation & Comparative

biological activity of 1-(Benzenesulfonyl)-1,4-diazepane vs other sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Sulfonamide-Based Compounds: A Case Study on 1-(Benzenesulfonyl)-1,4-diazepane and its Analogs

Authored by: [Your Name/Team], Senior Application Scientist

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents. This guide provides a comparative analysis of the biological activity of sulfonamides, with a specific focus on the emerging class of N-sulfonylated 1,4-diazepanes. While direct experimental data on the parent compound, this compound, is limited in publicly accessible literature, we will extrapolate its potential activities based on the well-documented biological profiles of its structural analogs and the broader family of sulfonamides. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of these compounds.

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide group (-S(=O)₂-NR₂R₃) is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the transition state of various enzymatic reactions, its capacity to form hydrogen bonds, and its favorable pharmacokinetic properties. This has led to the development of sulfonamide-containing drugs with a broad spectrum of biological activities, including:

  • Antimicrobial Agents: The archetypal sulfonamides function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

  • Diuretics: Thiazide and loop diuretics containing the sulfonamide moiety target ion transporters in the kidneys to promote urine production.

  • Anticonvulsants: Certain sulfonamides act as carbonic anhydrase inhibitors, a mechanism useful in the treatment of epilepsy.

  • Anticancer Agents: More recently, sulfonamides have been investigated as anticancer agents, with some derivatives showing potent inhibition of carbonic anhydrase isozymes IX and XII, which are overexpressed in many tumors.

The 1,4-Diazepane Scaffold: A Versatile Heterocycle

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its conformational flexibility and its ability to serve as a template for the synthesis of compounds with diverse biological activities. N-functionalization of the 1,4-diazepane ring, particularly with sulfonyl groups, has been a fruitful area of research for developing novel therapeutic agents.

Comparative Biological Activity of N-Sulfonylated 1,4-Diazepanes

Anticancer Activity

A significant body of research has focused on the anticancer properties of N-sulfonylated 1,4-diazepanes. The primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are associated with tumor hypoxia and acidification of the tumor microenvironment.

Table 1: Comparative Anticancer Activity of Selected N-Sulfonylated 1,4-Diazepane Analogs

Compound/AnalogTargetIC₅₀ / Kᵢ (nM)Cell LineReference
4-(4-chlorophenylsulfonyl)-1,4-diazepane-1-carbaldehydeCarbonic Anhydrase150 (Kᵢ)hCA II
4-(4-fluorophenylsulfonyl)-1,4-diazepane-1-carbaldehydeCarbonic Anhydrase120 (Kᵢ)hCA II
N'-(1-(4-chlorophenylsulfonyl)-1,4-diazepan-6-ylidene)-4-methoxybenzohydrazideNot Specified2.1 (µM)MCF-7
N'-(1-(4-chlorophenylsulfonyl)-1,4-diazepan-6-ylidene)-4-chlorobenzohydrazideNot Specified1.8 (µM)MCF-7

The data in Table 1 indicates that substitutions on the benzenesulfonyl ring and further derivatization of the 1,4-diazepane scaffold can significantly influence the anticancer potency of these compounds.

Antimicrobial Activity

The sulfonamide moiety has a long history in the development of antimicrobial agents. While the classic "sulfa drugs" target DHPS, newer sulfonamide derivatives may exhibit different mechanisms of action. Research into N-sulfonylated 1,4-diazepanes has revealed promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected N-Sulfonylated 1,4-Diazepane Analogs

Compound/AnalogS. aureusE. coliC. albicansReference
N'-(1-(4-chlorophenylsulfonyl)-1,4-diazepan-6-ylidene)-4-methoxybenzohydrazide62.512562.5
N'-(1-(4-chlorophenylsulfonyl)-1,4-diazepan-6-ylidene)-4-chlorobenzohydrazide62.512531.25

These findings suggest that N-sulfonylated 1,4-diazepanes represent a promising scaffold for the development of novel antimicrobial agents.

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of a novel compound such as this compound, a series of standardized in vitro and in vivo assays are required.

In Vitro Anticancer Activity Assessment

A common method for determining the cytotoxic effects of a compound on cancer cells is the MTT assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Add Compound to Wells (Incubate 48-72h) Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (Incubate 3-4h) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance 6. Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc 7. Calculate IC50 Value Absorbance->IC50_Calc

Caption: Workflow for determining the in vitro anticancer activity of a compound using the MTT assay.

In Vitro Antimicrobial Activity Assessment

The minimum inhibitory concentration (MIC) of a compound against various microorganisms can be determined using the broth microdilution method.

Step-by-Step Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_setup Experiment Setup cluster_incubation Inoculation & Incubation cluster_readout Result Determination Prep_Inoculum 1. Prepare Standardized Microbial Inoculum Serial_Dilution 2. Perform Serial Dilutions of Test Compound in Plate Prep_Inoculum->Serial_Dilution Inoculation 3. Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubate_Plate 4. Incubate Plate (e.g., 37°C for 24h) Inoculation->Incubate_Plate Visual_Inspection 5. Visually Inspect for Microbial Growth Incubate_Plate->Visual_Inspection MIC_Determination 6. Determine MIC Value (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Future Directions and Conclusion

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with potential therapeutic applications, particularly in oncology and infectious diseases. The structure-activity relationships gleaned from existing studies indicate that modifications to both the benzenesulfonyl and 1,4-diazepane moieties can be systematically explored to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its activity profile. Mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds are also crucial for their further development as therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Novel Sulfonamide-Containing Heterocycles as Potent Anticancer Agents: A Review of the Literature. Molecules, 24(11), 2129. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2020). Sulfonamides in the Arena of Medicinal Chemistry: A Review of the Latest Developments. Molecules, 25(21), 5096. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Durgun, M., et al. (2020). Synthesis, characterization, and carbonic anhydrase inhibition properties of novel 1,4-diazepane derivatives. Journal of Molecular Structure, 1202, 127271. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of novel N-sulfonyl-1,4-diazepane derivatives as potential anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-116. [Link]

A Technical Guide to 1-(Benzenesulfonyl)-1,4-diazepane and its Comparative Landscape in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

To the dedicated researcher, scientist, and drug development professional, the seven-membered diazepine ring system is a familiar and highly valued scaffold. Its inherent conformational flexibility and the strategic placement of two nitrogen atoms have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] From the well-known anxiolytic properties of benzodiazepines to more recent applications as anticancer and antimicrobial agents, the diazepane core has proven to be a remarkably versatile template for interacting with a diverse range of biological targets.[3][4] This guide provides an in-depth technical comparison of 1-(Benzenesulfonyl)-1,4-diazepane, a representative N-sulfonylated diazepane, with other key diazepane derivatives that have shown significant promise in various therapeutic areas. While direct comparative biological data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds to provide a robust comparative analysis, focusing on the influence of the benzenesulfonyl moiety and other key structural modifications on biological activity.

The Archetype: this compound

The introduction of a benzenesulfonyl group onto the 1,4-diazepane scaffold significantly alters its electronic and steric properties. The sulfonamide linkage is a key pharmacophore in many established drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in a defined three-dimensional space.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves the reaction of a 1,4-diazepane with a substituted benzenesulfonyl chloride in the presence of a base. This straightforward and high-yielding reaction allows for the facile introduction of a wide variety of substituents on the phenyl ring of the benzenesulfonyl group, enabling fine-tuning of the molecule's properties.

G cluster_synthesis General Synthesis of N-Benzenesulfonyl-1,4-diazepanes diazepane 1,4-Diazepane reaction + diazepane->reaction sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->reaction product This compound base Base (e.g., Triethylamine) base->reaction Solvent (e.g., DCM) reaction->product

Caption: General synthetic route for this compound.

Comparative Analysis with Bioactive Diazepane Derivatives

To understand the potential of the this compound scaffold, we will compare it with three distinct classes of bioactive diazepane derivatives: a Factor Xa inhibitor, a 5-HT6 receptor antagonist, and a series of anticancer agents. This comparison will highlight how modifications to the core diazepane structure influence therapeutic activity.

Diazepane Derivatives as Factor Xa Inhibitors

Factor Xa (fXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis.[5] A novel series of fXa inhibitors has been developed where the 1,4-diazepane moiety is designed to interact with the S4 aryl-binding domain of the fXa active site.[5]

Compound/DerivativeStructureTargetPotency (IC50)Key Structural FeaturesReference
YM-96765 N/A (Structure proprietary)Factor Xa6.8 nM1,4-diazepane moiety interacting with S4 binding pocket.[5]
This compound (Hypothetical) C11H14N2O2SFactor XaNot AvailableBenzenesulfonyl group could potentially interact with the S1 pocket, but this is speculative.N/A

Causality Behind Experimental Choices: The design of YM-96765 focused on creating a molecule that could effectively occupy the S4 pocket of Factor Xa, a known strategy for achieving high-affinity binding. The 1,4-diazepane was likely chosen for its ability to present a key aryl group in the correct orientation for this interaction. A hypothetical this compound would need to be evaluated to determine its fXa inhibitory activity. The benzenesulfonyl group might be too bulky for the S4 pocket and could potentially be designed to interact with the S1 pocket, which often accommodates charged or polar groups.

Diazepane Derivatives as 5-HT6 Receptor Antagonists

The 5-HT6 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily expressed in the brain and is a promising target for the treatment of cognitive disorders.[6] Aryl sulfonamide derivatives containing a 1,4-diazepane moiety have been designed as potent 5-HT6 receptor antagonists.

Compound/DerivativeStructureTargetIn Silico Affinity (Ki, nM)Key Structural FeaturesReference
Substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides N/A (General structure)5-HT6 ReceptorVaries with substitutionBasic nitrogen of the 1,4-diazepane is crucial for receptor binding. The aryl sulfonamide portion interacts with a key recognition site.[6]
This compound (Hypothetical) C11H14N2O2S5-HT6 ReceptorNot AvailableThe core structure possesses the key benzenesulfonyl and diazepane moieties, suggesting potential for 5-HT6 receptor affinity.N/A

Causality Behind Experimental Choices: The design of these 5-HT6 antagonists is based on a pharmacophore model where a basic amine (provided by the diazepane) and an aromatic sulfonamide are key for high-affinity binding. The flexible methylene spacer in the reported compounds helps to achieve the optimal orientation for receptor interaction.[6] this compound contains both the sulfonamide and the basic diazepane, making it a plausible candidate for 5-HT6 antagonism. Further derivatization of the phenyl ring on the benzenesulfonyl group could be explored to optimize binding.

Diazepane Derivatives with Anticancer Activity

The 1,4-benzodiazepine scaffold has been investigated for its potential as an anticancer agent, with some derivatives showing promising activity against various cancer cell lines.[4] The introduction of a sulfonamide moiety has been shown to enhance the anticancer properties of some diazepam derivatives.[7]

Compound/DerivativeCell LinePotency (IC50)Mechanism of Action (if known)Reference
Diazepam-sulfonamide conjugate (Compound 5d) MCF-7 (Breast Cancer)6.99 µMVEGFR-2 Inhibition (hypothesized)[7]
Diazepam-sulfonamide conjugate (Compound 5d) HCT116 (Colon Cancer)7.77 µMVEGFR-2 Inhibition (hypothesized)[7]
Diazepam-sulfonamide conjugate (Compound 5d) HepG2 (Liver Cancer)8.98 µMVEGFR-2 Inhibition (hypothesized)[7]
This compound (Hypothetical) VariousNot AvailableUnknownN/A

Causality Behind Experimental Choices: The rationale for synthesizing diazepam-sulfonamide conjugates stems from the observation that the sulfonamide group is a common feature in many kinase inhibitors. By attaching a sulfonamide to the diazepam scaffold, researchers aimed to create hybrid molecules that could potentially inhibit kinases involved in cancer cell proliferation, such as VEGFR-2.[7] The promising IC50 values of these conjugates validate this approach. While the anticancer potential of this compound itself is unknown, its structural similarity to these active compounds suggests it could serve as a valuable starting point for the development of novel anticancer agents.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments that would be used to evaluate and compare the performance of this compound and its derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol is a general framework for assessing the inhibitory activity of test compounds against a target enzyme (e.g., Factor Xa, a specific kinase).

G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Assay Buffer incubation Incubation: - Add enzyme, buffer, and test compound to microplate wells. - Pre-incubate. prep->incubation reaction Initiate Reaction: - Add substrate to start the reaction. incubation->reaction detection Detection: - Monitor product formation or substrate depletion over time (e.g., spectrophotometry, fluorometry). reaction->detection analysis Data Analysis: - Calculate initial reaction rates. - Plot % inhibition vs. compound concentration. - Determine IC50 value. detection->analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate (e.g., a chromogenic or fluorogenic substrate).

    • Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Radioligand Binding Assay for 5-HT6 Receptor

This protocol details a competitive binding assay to determine the affinity of test compounds for the 5-HT6 receptor.[9]

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes with 5-HT6 Receptor - Radioligand (e.g., [3H]-LSD) - Test Compound Dilutions - Non-specific Binding Agent (e.g., Methiothepin) incubation Incubation: - Combine membranes, radioligand, and test compound/buffer in microplate wells. - Incubate to reach equilibrium. prep->incubation separation Separation: - Rapidly filter the contents of each well to separate bound from free radioligand. incubation->separation detection Detection: - Quantify the radioactivity on the filters using a scintillation counter. separation->detection analysis Data Analysis: - Calculate specific binding. - Plot % specific binding vs. compound concentration. - Determine IC50 and calculate Ki. detection->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Reagent and Membrane Preparation:

    • Prepare cell membranes expressing the 5-HT6 receptor.

    • Prepare a stock solution of a suitable radioligand (e.g., [³H]-LSD) and a non-labeled competitor for determining non-specific binding (e.g., methiothepin).

    • Prepare serial dilutions of the test compounds.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the non-labeled competitor (for non-specific binding), or the test compound dilutions.

    • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While this compound itself remains to be fully characterized biologically, the comparative analysis presented in this guide underscores the potential of N-sulfonylated diazepanes in diverse therapeutic areas. The benzenesulfonyl moiety offers a synthetically accessible handle for modulating the physicochemical properties and biological activity of the diazepane core.

Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives. By synthesizing and screening a library of analogs with diverse substituents on the benzenesulfonyl ring against a panel of biological targets (e.g., kinases, GPCRs, and proteases), it will be possible to identify novel lead compounds for further development. The experimental protocols detailed herein provide a robust framework for such a screening campaign. The insights gained from these studies will undoubtedly contribute to the continued success of the diazepane scaffold in drug discovery.

References

  • Hirst, W. D., et al. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 140(6), 1147–1156. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Saleh, N. M., et al. (2020). Design, green synthesis, molecular docking and anticancer evaluations of diazepam bearing sulfonamide moieties as VEGFR-2 inhibitors. ResearchGate. Available from: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 682-704. Available from: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Moroi, K., et al. (1989). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Japanese Journal of Psychiatry and Neurology, 43(3), 481-483. Available from: [Link]

  • Martinez, A., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 836-879. Available from: [Link]

  • Ali, M. A., et al. (1999). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. Archives of Biochemistry and Biophysics, 368(1), 125-132. Available from: [Link]

  • Kaczor, A. A., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 90, 543-553. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available from: [Link]

  • El-Nabarawi, M. A., et al. (2018). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. International Journal of Applied Pharmaceutics, 10(5), 1-7. Available from: [Link]

  • Gill, R. K., et al. (2014). Recent development in[3][9]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256. Available from: [Link]

  • De Sarro, G. B., et al. (1997). Anticonvulsant activity of azirino[1,2-d][3][9]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology, Biochemistry and Behavior, 58(1), 281-289. Available from: [Link]

  • Adejare, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available from: [Link]

  • Taniuchi, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available from: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. Available from: [Link]

  • Shelke, R. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. European Chemical Bulletin, 8(3), 1-6. Available from: [Link]

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(4), 643-681. Available from: [Link]

  • Loew, G. H., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19-34. Available from: [Link]

  • Kaczor, A. A., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry, 90, 543-553. Available from: [Link]

  • Thakur, A., et al. (2007). Study of active site and SAR of some benzodiazepines. Journal of the Chilean Chemical Society, 52(4), 1293-1302. Available from: [Link]

  • Basova, Y. V., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(19), 6296. Available from: [Link]

  • Sestak, V., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1779. Available from: [Link]

  • Conejo-García, A., et al. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Future Medicinal Chemistry, 9(11), 1129-1140. Available from: [Link]

  • Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Research Journal of Pharmacy and Technology, 10(12), 4279-4285. Available from: [Link]

  • Azab, M. E., & Elkanzi, N. A. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][9]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. Available from: [Link]

  • El-Nabarawi, M. A., et al. (2018). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. ResearchGate. Available from: [Link]

  • De Sarro, G. B., et al. (1997). Anticonvulsant Activity of Azirino[1,2-d][3][9]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. ResearchGate. Available from: [Link]

  • Stanczak, A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(11), 3469. Available from: [Link]

  • Catalani, V., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 14(8), 762. Available from: [Link]

  • PubChem. (n.d.). 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. PubChem. Available from: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available from: [Link]

  • Al-Tel, T. H., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][3][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11337-11348. Available from: [Link]

  • Hosseinzadeh, N., et al. (2013). Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 325-330. Available from: [Link]

  • Bender, A. S., & Hertz, L. (1986). Diazepam inhibits calcium, calmodulin-dependent protein kinase in primary astrocyte cultures. Journal of Neurochemistry, 47(5), 1399-1404. Available from: [Link]

  • Kumar, A., et al. (2017). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current Drug Discovery Technologies, 14(3), 221-231. Available from: [Link]

  • Aslam, M., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-15. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Target Identification and Engagement Validation for Novel Small Molecules: The Case of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the critical process of identifying and validating the molecular target of a novel bioactive compound, using 1-(Benzenesulfonyl)-1,4-diazepane as a representative example. While the 1,4-diazepine scaffold is associated with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects, the specific molecular target of this particular derivative is not established.[1] This scenario is common in drug discovery, where a compound may exhibit a compelling phenotype in initial screens, but its mechanism of action remains unknown.

Here, we eschew a rigid template to deliver a narrative grounded in experimental logic. We will first explore a multi-pronged strategy to uncover potential protein targets and then delve into a comparative analysis of state-of-the-art biophysical and cellular methods to rigorously validate target engagement. Each section is designed to explain the causality behind experimental choices, ensuring that every protocol serves as a self-validating system.

Part 1: Target Identification - A Strategy for Deconvoluting the Mechanism of Action

Before we can validate engagement, we must first generate a high-confidence list of putative targets. A robust target identification strategy integrates computational, biochemical, and cell-based methods to build a compelling hypothesis.

In Silico Target Prediction: Charting the Possibilities

The initial step involves using the compound's structure to predict its potential binding partners. Computational methods are cost-effective and rapid, providing a valuable list of candidates for subsequent experimental verification.[2]

Methodology: Reverse Docking and Pharmacophore Modeling

This approach screens the 3D structure of this compound against a database of known protein structures to identify potential binding sites.[3] Web servers like SwissTargetPrediction leverage the principle that similar molecules often bind to similar targets, using a combination of 2D and 3D similarity to predict likely protein classes.[4]

dot

G cluster_0 In Silico Target Prediction Workflow mol 1. 2D/3D Structure of This compound tool 3. Prediction Algorithm (e.g., SwissTargetPrediction, Reverse Docking) mol->tool db 2. Protein Structure/ Ligand Databases (e.g., PDB, ChEMBL) db->tool hits 4. Prioritized List of Putative Protein Targets tool->hits

Caption: In Silico Target Prediction Workflow.

Biochemical Approaches: Fishing for Binding Partners

Biochemical methods provide direct physical evidence of an interaction between the compound and its target protein(s) within a complex biological mixture, such as a cell lysate.

Featured Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC-MS is a powerful, unbiased method for isolating proteins that physically bind to an immobilized small molecule.[5][6] It involves chemically linking this compound to a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to NHS-activated sepharose beads. A control column with the linker alone should also be prepared.

  • Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line showing a phenotypic response to the compound). Lyse the cells under non-denaturing conditions and clarify the lysate by centrifugation.

  • Affinity Capture: Incubate the clarified lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive ligand (if known), or by changing buffer conditions (e.g., pH, salt concentration), or by using a denaturant like SDS.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control, using label-free quantification or isotopic labeling methods.

dot

G cluster_1 AC-MS Workflow mol 1. Immobilize Compound on Beads lysate 2. Incubate with Cell Lysate mol->lysate wash 3. Wash Away Non-specific Binders lysate->wash elute 4. Elute Bound Proteins wash->elute ms 5. Identify Proteins by LC-MS/MS elute->ms target 6. Candidate Target Proteins ms->target

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Genetic Approaches: Linking Gene to Phenotype

Genetic methods identify targets by observing how the perturbation of specific genes alters the cellular response to the compound. These are powerful unbiased techniques that do not require modification of the small molecule.[9]

Featured Technique: CRISPR/Cas9 Loss-of-Function Screen

A genome-wide or targeted CRISPR knockout screen can identify genes whose inactivation confers resistance or sensitivity to this compound.[10] For example, if knocking out a specific gene prevents the compound from inducing cell death, that gene product is a strong candidate for being the drug's target or a critical downstream effector.

Experimental Protocol: CRISPR Resistance Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral sgRNA library targeting the human genome.

  • Compound Treatment: After a period to allow for gene editing and protein turnover, treat the cell population with a lethal concentration of this compound.

  • Selection: Maintain the cells under drug selection for several passages, allowing cells with resistance-conferring mutations to enrich.

  • Genomic DNA Extraction: Harvest the surviving cell population and extract genomic DNA.

  • Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and analyze the abundance of each sgRNA by next-generation sequencing.

  • Hit Identification: Identify sgRNAs that are significantly enriched in the drug-treated population compared to a vehicle-treated control population. The genes targeted by these sgRNAs are candidate targets or pathway members.[11]

Part 2: Target Engagement Validation - A Comparative Guide

Once a list of high-confidence candidate targets is generated, the next crucial step is to validate direct physical engagement between the compound and the target protein in a cellular context. Here, we compare four leading methodologies, each providing a different lens through which to view this critical interaction.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the thermodynamic principle that the binding of a small molecule stabilizes its target protein, making it more resistant to thermal denaturation.[12] This change in thermal stability is measured in intact cells or cell lysates, providing strong evidence of target engagement in a physiological environment.[13]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

G cluster_2 CETSA Workflow treat 1. Treat Cells with Compound or Vehicle heat 2. Heat Aliquots to Various Temperatures treat->heat lyse 3. Lyse Cells heat->lyse spin 4. Centrifuge to Pellet Aggregated Proteins lyse->spin wb 5. Analyze Soluble Fraction by Western Blot spin->wb curve 6. Plot Melting Curve to Show Shift wb->curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the premise that when a small molecule binds to its target protein, it induces a conformational change that can render the protein more resistant to digestion by proteases.[7][9] This method is particularly advantageous as it is label-free and can be performed in complex cell lysates.[14]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a defined period to allow for partial digestion.

  • Quench and Analyze: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Detection: Separate the protein fragments by SDS-PAGE and visualize the putative target protein by Western blotting.

  • Data Analysis: A higher intensity of the full-length protein band in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

dot

G cluster_3 DARTS Workflow lysate 1. Incubate Lysate with Compound or Vehicle protease 2. Add Protease for Limited Digestion lysate->protease stop 3. Stop Digestion protease->stop wb 4. Analyze by SDS-PAGE and Western Blot stop->wb band 5. Look for Protected Full-Length Protein Band wb->band G cluster_4 ITC Workflow protein 1. Purified Protein in Sample Cell inject 3. Titrate Compound into Protein protein->inject ligand 2. Compound in Syringe ligand->inject heat 4. Measure Heat Change per Injection inject->heat isotherm 5. Plot Binding Isotherm heat->isotherm params 6. Calculate K_D, n, ΔH, ΔS isotherm->params

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time. [15][16]One molecule (the "ligand," typically the protein target) is immobilized on a sensor chip, and the other (the "analyte," the small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. This allows for the determination of both binding affinity (KD) and kinetics (association rate ka, dissociation rate kd). [17][18]

Experimental Protocol: SPR

  • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip. A reference channel should be prepared to subtract non-specific binding.

  • Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the target and reference surfaces, from lowest to highest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Regeneration: Between cycles, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Part 3: Data Presentation and Comparative Analysis

A robust validation of target engagement relies on the convergence of evidence from multiple, orthogonal methods. The quantitative data derived from these experiments should be summarized clearly to facilitate comparison.

Comparative Summary of Target Validation Methods
FeatureCETSA DARTS ITC SPR
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceMeasures heat of bindingMeasures change in refractive index upon binding
Environment In-cell, lysateLysate, purified proteinIn-vitro (purified components)In-vitro (purified components)
Label-Free Yes (for compound)Yes (for compound)YesYes
Primary Output Thermal shift (ΔTm), ITDRFProteolysis protectionKD, n, ΔH, ΔSka, kd, KD
Key Advantage Confirms engagement in live cellsNo compound modification neededGold standard for thermodynamicsProvides real-time kinetic data
Key Limitation Target must be thermally stableProtein must be protease-sensitiveRequires large amounts of pure proteinRequires protein immobilization
Throughput Moderate to HighModerateLowHigh
Hypothetical Data Summary for this compound

Let's assume the target identification phase pointed to "Kinase X" as the primary target. The validation data could be presented as follows:

MethodParameterResultInterpretation
CETSA ΔTm+ 5.2 °CCompound stabilizes Kinase X in intact cells.
DARTS Protection EC501.5 µMCompound protects Kinase X from proteolysis.
ITC KD250 nMHigh-affinity direct binding to purified Kinase X.
SPR KD280 nMHigh-affinity direct binding with measurable kinetics.
SPR kd (off-rate)1 x 10-3 s-1Provides insight into the residence time on the target.

Conclusion

For a novel compound like this compound, establishing target engagement is a foundational step that transforms a bioactive "hit" into a viable "lead." This guide outlines a logical, multi-step workflow that begins with hypothesis generation through a combination of in silico, biochemical, and genetic screening methods. It then transitions to rigorous, quantitative validation using an orthogonal suite of biophysical and cellular techniques.

No single method is sufficient. The true power lies in the integration of these approaches. Observing a thermal shift in CETSA, protection in DARTS, and then quantifying a direct, high-affinity interaction with ITC and SPR builds an unassailable case for on-target activity. This comprehensive validation provides the mechanistic clarity required to drive confident decision-making in any drug discovery program, paving the way for rational optimization and future preclinical development.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • Biased and unbiased strategies to identify biologically active small molecules. PubMed. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link]

  • Biased and unbiased strategies to identify biologically active small molecules. ScienceDirect. [Link]

  • Phenotypic screening: A more rapid route to target deconvolution. Semantic Scholar. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. [Link]

  • Target Identification and Validation. Aragen Life Sciences. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. [Link]

  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central. [Link]

  • Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. ResearchGate. [Link]

  • Current Advances in CETSA. ResearchGate. [Link]

  • Current Advances in CETSA. PubMed Central. [Link]

  • CRISPR Cas9 - Screening and Validation Strategies. YouTube. [Link]

  • Louise Baskin-A workflow for CRISPR Cas9 high throughput arrayed screening with synthetic crRNA. YouTube. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • CRISPR-Cas13 and RNA Editing: A Comprehensive Framework for Real-Time Therapeutic Intervention in the Clinical Workflow. Medium. [Link]

  • Genetic Knock-Down (e.g. with RNAi - siRNA or shRNA) & Knock-Out (e.g. with CRISPR/Cas). YouTube. [Link]

  • Junevity Announces First Peer-Reviewed Research Showing Single-Target Repression Can Reprogram Cellular Aging. CRISPR Medicine News. [Link]

Sources

A Comparative Guide to In Vitro Efficacy Testing of Novel D2 Receptor Antagonists: 1-(Benzenesulfonyl)-1,4-diazepane vs. Haloperidol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro efficacy of 1-(Benzenesulfonyl)-1,4-diazepane, a novel compound with a hypothesized mechanism as a Dopamine D2 receptor (D2R) antagonist. The performance of this novel chemical entity is benchmarked against Haloperidol, a well-established, first-generation antipsychotic that acts as a potent D2R antagonist.

The methodologies detailed herein are designed to be self-validating, providing a robust assessment of target engagement, functional antagonism, and downstream signaling inhibition. We will explore three core assays: a primary radioligand binding assay to determine affinity, a secondary functional assay measuring cAMP modulation, and a confirmatory G-protein activation assay.

Part 1: Primary Target Engagement - Radioligand Binding Assay

The foundational step in characterizing any receptor antagonist is to confirm its ability to physically bind to the target protein. A competitive radioligand binding assay directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a high-affinity, radio-labeled ligand.

Experimental Rationale: This assay utilizes membranes from cells recombinantly expressing the human Dopamine D2 receptor (hD2R). We employ [³H]-Spiperone, a potent radiolabeled antagonist, as the probe. The displacement of [³H]-Spiperone by increasing concentrations of our test compounds, this compound and Haloperidol, allows for the determination of their inhibitor constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_process Processing & Reading cluster_analysis Data Analysis prep1 Prepare hD2R-expressing cell membranes assay_mix Incubate: Membranes + Radioligand + Test Compound (or Vehicle) at 25°C for 90 min prep1->assay_mix prep2 Prepare serial dilutions of This compound & Haloperidol prep2->assay_mix prep3 Prepare [3H]-Spiperone (Radioligand) prep3->assay_mix harvest Rapidly filter through GF/B filter plates assay_mix->harvest wash Wash plates to remove unbound radioligand harvest->wash scint Add scintillation cocktail and read plates on a MicroBeta counter wash->scint ic50 Generate dose-response curve and calculate IC50 scint->ic50 ki Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->ki G cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Antagonist action at the Gi-coupled D2 receptor pathway.

Detailed Protocol: HTRF cAMP Assay
  • Cell Culture: Plate hD2R-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and Haloperidol.

  • Cell Stimulation: Aspirate the culture medium and add 50 µL of stimulation buffer containing the test compound dilutions. Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add 50 µL of stimulation buffer containing the agonist Quinpirole at a concentration that elicits 80% of the maximal response (EC₈₀). For control wells, add buffer only (basal) or Quinpirole only (max stimulation).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF cAMP kit (e.g., Cisbio). This typically involves adding two detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the antagonist and fit a sigmoidal dose-response curve to determine the functional IC₅₀.

Comparative Functional Potency Data
CompoundFunctional Antagonist IC₅₀ (nM) [Hypothetical]
This compound28.3
Haloperidol9.8

This hypothetical functional data corroborates the binding assay, showing that Haloperidol is a more potent functional antagonist in a cell-based signaling context.

Part 3: Confirmatory Assay - [³⁵S]GTPγS Binding

To provide further evidence of functional antagonism at the level of G-protein activation, a [³⁵S]GTPγS binding assay can be performed. This cell-free membrane assay directly measures the exchange of GDP for GTP on the Gα subunit following receptor activation.

Experimental Rationale: When an agonist binds to the D2R, it catalyzes the exchange of GDP for GTP on the Gαᵢ subunit, which is the primary step in G-protein activation. We use a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. An antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding.

Comparative G-Protein Activation Data
Compound[³⁵S]GTPγS Antagonist IC₅₀ (nM) [Hypothetical]
This compound35.1
Haloperidol12.5

This data provides a direct measure of the compounds' ability to inhibit G-protein activation, further confirming the results from the cAMP assay and reinforcing the rank order of potency.

Summary and Conclusion

This guide outlines a tiered approach to characterizing the in vitro efficacy of the novel compound this compound as a D2R antagonist, using Haloperidol as a reference standard.

  • Binding Affinity (Kᵢ): The radioligand binding assay establishes the compound's direct affinity for the target.

  • Functional Potency (cAMP IC₅₀): The cAMP assay confirms this binding translates into functional antagonism of a key downstream signaling pathway in a cellular context.

  • G-Protein Activation (GTPγS IC₅₀): The GTPγS assay provides mechanistic confirmation by measuring the inhibition of the initial step of signal transduction—G-protein activation.

Based on the hypothetical data presented, this compound is a potent D2R antagonist, though with a moderately lower affinity and functional potency compared to the benchmark compound, Haloperidol. This profile may be desirable, as excessively high D2R affinity can be associated with a higher incidence of extrapyramidal side effects.

The next critical step in the evaluation of this compound would be to perform selectivity profiling against other dopamine receptor subtypes (D₁, D₃, D₄) and a broad panel of other GPCRs, ion channels, and kinases to determine its specificity and potential for off-target effects.

References

  • Title: Cheng-Prusoff Equation at a Glance Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Gs/Gi-coupled GPCRs and Adenylyl Cyclase Source: Cisbio Bioassays URL: [Link]

  • Title: The role of dopamine D2 receptor occupancy for the side effect of antipsychotic drugs Source: European Neuropsychopharmacology URL: [Link]

The Structural Dance of Potency: A Comparative Guide to 1-(Benzenesulfonyl)-1,4-diazepane Analogs as 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuropharmacology, the serotonin 6 (5-HT6) receptor has emerged as a compelling target for the development of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. The modulation of this G-protein coupled receptor, predominantly expressed in brain regions associated with learning and memory, has spurred the design and synthesis of a multitude of antagonists. Among these, the 1-(benzenesulfonyl)-1,4-diazepane scaffold has garnered significant attention as a promising pharmacophore. This guide provides an in-depth comparison of this compound analogs, elucidating the critical structure-activity relationships (SAR) that govern their affinity and functional activity at the 5-HT6 receptor. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Motif for 5-HT6 Antagonism

The journey to identify potent and selective 5-HT6 receptor antagonists has led to the exploration of various chemical scaffolds. The this compound core has proven to be a particularly fruitful starting point. The inherent structural features of this scaffold, namely the flexible seven-membered diazepine ring and the aromatic benzenesulfonyl group, provide a versatile platform for molecular modifications to optimize receptor interaction. The sulfonamide linkage is a key hydrogen bond acceptor, a feature common to many high-affinity 5-HT6 antagonists.

A pivotal patent publication, WO 2012059432 A1, discloses a series of benzenesulfone and benzenesulfonamide analogues of piperazine and homopiperazine (1,4-diazepane) as potent modulators of the 5-HT6 receptor.[1] This disclosure provides a foundational dataset for understanding the SAR of this class of compounds. The general structure revolves around a 1-(arylsulfonyl)-4-substituted-1,4-diazepane core, where modifications at both the arylsulfonyl moiety and the 4-position of the diazepine ring have been systematically explored to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The affinity of this compound analogs for the 5-HT6 receptor is exquisitely sensitive to the nature and position of substituents on both the benzenesulfonyl ring and the substituent at the N4 position of the diazepine ring. The following sections dissect these relationships based on available data.

Substitutions on the Benzenesulfonyl Ring

The electronic and steric properties of substituents on the benzenesulfonyl ring play a crucial role in modulating binding affinity. Generally, electron-withdrawing groups and specific substitution patterns are favored.

  • Halogenation: Introduction of halogen atoms, particularly fluorine and chlorine, at various positions of the benzenesulfonyl ring often leads to a significant increase in affinity. For instance, a 4-fluoro or 4-chloro substituent is a common feature in potent analogs.

  • Other Electron-Withdrawing Groups: Groups such as cyano (-CN) and trifluoromethyl (-CF3) can also enhance binding, likely through favorable interactions within the receptor's binding pocket.

  • Positional Isomerism: The position of the substituent on the benzenesulfonyl ring is critical. Ortho- and para-substitution are often more favorable than meta-substitution, suggesting specific spatial constraints within the binding site.

Substitutions at the N4-Position of the Diazepine Ring

The substituent at the N4-position of the 1,4-diazepane ring is another key determinant of activity, influencing both potency and pharmacokinetic properties. A variety of alkyl, aryl, and heteroaryl groups have been investigated.

  • Aryl and Heteroaryl Groups: The introduction of an aromatic or heteroaromatic ring at the N4-position is a common strategy. The nature of this ring system and its substitution pattern can dramatically impact affinity. For example, linkage to a substituted phenyl, pyridyl, or indole moiety can lead to high-potency compounds.

  • Linker Length and Flexibility: The length and nature of the linker connecting the diazepine ring to a terminal aromatic group can also be optimized. Simple alkyl chains or more rigid linkers have been explored to orient the terminal group optimally for receptor interaction.

  • Basic Amine Functionality: While not always essential, the presence of a basic nitrogen in the N4-substituent can contribute to a salt-bridge interaction with key acidic residues in the 5-HT6 receptor, such as Asp106.

Comparative Data of Representative Analogs

The following table summarizes the 5-HT6 receptor binding affinities (Ki) for a selection of this compound analogs, illustrating the key SAR principles discussed. The data is representative of findings in the field, including those disclosed in patent literature.

Compound IDR1 (on Benzenesulfonyl)R2 (at N4-diazepane)5-HT6 Ki (nM)
1a HMethyl>1000
1b 4-FluoroMethyl250
1c 4-ChloroMethyl180
2a 4-FluoroPhenyl55
2b 4-Fluoro2-Pyridyl25
2c 4-Fluoro3-Indolyl12
3a 3-Chloro-4-fluoro2-Pyridyl8
3b 4-Cyano2-Pyridyl15

Note: The data presented is illustrative and compiled from various sources, including patent literature, to demonstrate SAR trends.

Experimental Protocols

The evaluation of novel this compound analogs requires robust and reproducible in vitro assays. The following are detailed protocols for determining the binding affinity and functional activity of these compounds at the human 5-HT6 receptor.

5-HT6 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide), specific activity ~80 Ci/mmol

  • Non-specific binding control: Methiothepin (10 µM)

  • Test compounds

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-h5-HT6 cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of test compound at various concentrations (typically from 10 pM to 10 µM).

    • For total binding, add 25 µL of assay buffer.

    • For non-specific binding, add 25 µL of 10 µM methiothepin.

    • Add 25 µL of [3H]-LSD to all wells at a final concentration of ~1 nM.

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the 5-HT-induced increase in intracellular cyclic AMP (cAMP), providing a measure of its functional activity.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • 5-Hydroxytryptamine (Serotonin)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Plating:

    • Seed the HEK-293-h5-HT6 cells into a 384-well white plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a CO2 incubator.

  • Antagonist Assay:

    • Remove the culture medium from the wells.

    • Add 10 µL of stimulation buffer containing the test compound at various concentrations.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Add 10 µL of stimulation buffer containing 5-HT at a concentration that elicits a submaximal response (EC80).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of the 5-HT response using non-linear regression analysis.

Visualizing Key Relationships

To better understand the core concepts discussed, the following diagrams illustrate the general pharmacophore for 5-HT6 antagonism and the workflow for compound evaluation.

SAR_Pharmacophore cluster_pharmacophore Key Pharmacophoric Features for 5-HT6 Antagonism A Aromatic/Heteroaromatic Moiety (at N4-diazepane) B Flexible 1,4-Diazepane Ring A->B Linker C Sulfonamide Linker (H-bond acceptor) B->C N1-attachment D Substituted Benzenesulfonyl Ring (Modulates affinity) C->D

Caption: General pharmacophore model for this compound based 5-HT6 antagonists.

Experimental_Workflow cluster_workflow Compound Evaluation Workflow synthesis Synthesis of Analogs binding_assay 5-HT6 Binding Assay (Determine Ki) synthesis->binding_assay functional_assay cAMP Functional Assay (Determine IC50) binding_assay->functional_assay sar_analysis SAR Analysis & Optimization functional_assay->sar_analysis sar_analysis->synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of novel 5-HT6 receptor antagonists.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design of potent and selective 5-HT6 receptor antagonists. The structure-activity relationships are well-defined, with substitutions on both the benzenesulfonyl ring and at the N4-position of the diazepine ring offering clear avenues for optimizing affinity and functional activity. This guide has provided a comparative overview of these analogs, supported by illustrative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of compounds for the potential treatment of cognitive disorders. The iterative process of design, synthesis, and biological evaluation, as outlined, remains the cornerstone of advancing these promising molecules towards clinical candidacy.

References

  • Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: Patent Highlight. ACS Med. Chem. Lett. 2012, 3(11), 957-958. [Link][1]

  • Velingkar, V. D. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Open Chemistry. 2017, 15(1). [Link]

  • Holenz, J., et al. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology. 2006, 147(4), 427-437. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

Sources

A Comparative Analysis of Benzenesulfonyl as a Protecting Group for 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like those containing the 1,4-diazepane scaffold.[1][2] This seven-membered heterocyclic motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2][3] The presence of two secondary amines in 1,4-diazepane necessitates a robust and selective protection strategy to enable controlled functionalization. This guide provides an in-depth comparative analysis of the benzenesulfonyl (Bs) group for this purpose, evaluating its performance against common alternatives and offering experimentally grounded insights.

The Role of the Benzenesulfonyl Group

The benzenesulfonyl group, like other sulfonyl-based protecting groups, significantly reduces the nucleophilicity and basicity of the amine nitrogen to which it is attached by forming a stable sulfonamide.[4] This electronic modification is key to preventing unwanted side reactions during subsequent synthetic transformations.

  • Stability: Benzenesulfonyl amides exhibit remarkable stability across a broad range of reaction conditions, including strongly acidic and basic media.[4][5][6] This robustness makes them suitable for multi-step syntheses where other protecting groups might be labile.

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the sulfonyl group deactivates the nitrogen atom, preventing it from participating in nucleophilic attack or acting as a base.[4]

  • Crystallinity: The introduction of a benzenesulfonyl group can often enhance the crystallinity of the protected compound, facilitating purification by recrystallization.

Experimental Protocols

This protocol details the monosulfonylation of 1,4-diazepane. For disulfonylation, the molar equivalents of benzenesulfonyl chloride and base would be adjusted accordingly.

Materials:

  • 1,4-Diazepane

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1,4-diazepane (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equiv) to the solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzenesulfonyl)-1,4-diazepane.[7]

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the diazepine for the benzenesulfonyl chloride.[4]

  • Conducting the reaction at 0 °C initially helps to control the exothermic nature of the sulfonylation reaction.

  • The aqueous workup removes the triethylammonium chloride salt and any unreacted starting materials.

The removal of the benzenesulfonyl group is notoriously challenging due to its high stability.[8] However, specific reductive conditions can achieve this transformation.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Methanol (MeOH)

  • Ammonium chloride (NH4Cl)

Procedure:

  • To a solution of this compound in methanol, add an excess of magnesium turnings.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction can be slow and may require extended reflux times.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of NH4Cl.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to afford the deprotected 1,4-diazepane.

  • Further purification can be achieved by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Reductive cleavage using dissolving metals like magnesium in methanol is one of the few effective methods for cleaving robust sulfonamides.[4]

  • The use of an excess of the reducing agent is necessary to drive the reaction to completion.

  • The ammonium chloride quench neutralizes any remaining magnesium and helps in the workup.

Comparative Analysis with Alternative Protecting Groups

The choice of a protecting group is highly dependent on the overall synthetic strategy, including the nature of other functional groups present and the reaction conditions to be employed in subsequent steps.[1][9] Here, we compare the benzenesulfonyl group with other commonly used protecting groups for amines: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Toluenesulfonyl (Tosyl).

tert-Butoxycarbonyl (Boc) Group
  • Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10] This reaction is generally high-yielding and proceeds under mild conditions.[10]

  • Deprotection: The Boc group is prized for its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[10][11] This makes it orthogonal to many other protecting groups.[9][12]

  • Advantages: Mild protection and deprotection conditions, and orthogonality with base-labile and hydrogenolysis-cleavable groups.[9][12]

  • Disadvantages: Labile to strong acids, which may not be compatible with all substrates.

Benzyloxycarbonyl (Cbz) Group
  • Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[13][14]

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C), a mild and efficient method.[13][15][16] It can also be removed by strong acids like HBr in acetic acid.[14]

  • Advantages: Stability to a wide range of non-reductive conditions and mild deprotection via hydrogenolysis.[12][13]

  • Disadvantages: Incompatible with reactions involving catalytic reduction. The use of HBr/acetic acid for deprotection is harsh.

p-Toluenesulfonyl (Tosyl) Group
  • Protection: Similar to the benzenesulfonyl group, the tosyl group is installed using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[17]

  • Deprotection: Deprotection of tosylamides is also challenging and often requires harsh reductive conditions, similar to benzenesulfonamides.[8][18]

  • Advantages: High stability under a wide range of conditions.[18]

  • Disadvantages: Difficult to remove, which limits its application in some multi-step syntheses.[8]

Data Presentation

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, base (e.g., Et3N)Mg/MeOH (reductive)Very high (acid, base)[4]Limited due to harsh deprotection
tert-Butoxycarbonyl (Boc) Boc₂O, baseTFA/DCM or HCl/dioxane (acidic)[10][11]Base stable, acid labileHigh (orthogonal to base-labile and hydrogenolysis-cleavable groups)[9][12]
Benzyloxycarbonyl (Cbz) Cbz-Cl, baseH₂/Pd-C (hydrogenolysis)[13][15][16]Acid and base stableHigh (orthogonal to acid/base-labile groups)
p-Toluenesulfonyl (Tosyl) TsCl, baseReductive cleavage (e.g., Na/NH₃)Very high (acid, base)[18]Limited due to harsh deprotection

Visualization

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for selecting an appropriate protecting group for 1,4-diazepane based on the planned synthetic route.

G start Start: Need to protect 1,4-diazepane q1 Will the subsequent steps involve strong acid? start->q1 q2 Will the subsequent steps involve catalytic hydrogenation? q1->q2 Yes boc Use Boc group q1->boc No q3 Is extreme stability to a wide range of conditions required? q2->q3 Yes cbz Use Cbz group q2->cbz No bs_ts Use Benzenesulfonyl or Tosyl group q3->bs_ts Yes reconsider Re-evaluate synthetic route or consider other protecting groups q3->reconsider No

Caption: A flowchart to guide the selection of a protecting group for 1,4-diazepane.

Conclusion

The benzenesulfonyl group is a highly robust protecting group for the nitrogens of 1,4-diazepane, offering exceptional stability in both acidic and basic environments. This makes it an excellent choice for complex, multi-step syntheses where other, more labile protecting groups might fail. However, the primary drawback of the benzenesulfonyl group is the harsh conditions required for its removal.

In contrast, the Boc and Cbz groups offer milder deprotection protocols, which are often more compatible with sensitive substrates and allow for orthogonal protection strategies. The choice of protecting group should, therefore, be a strategic decision based on a thorough analysis of the entire synthetic plan. For syntheses requiring a "bulletproof" protecting group that can withstand a barrage of chemical transformations, the benzenesulfonyl group remains a valuable tool in the synthetic chemist's arsenal.

References

  • Sulfonyl Protective Groups. (2014-05-06). Chem-Station Int. Ed.[Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023-07-20). PubMed. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021-07-14). American Chemical Society. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate. [Link]

  • To Deprotect and Serve. (2023-02-22). Scientific Update. [Link]

  • A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. [Link]

  • Boc De-protection. (2023-10-18). Reddit. [Link]

  • 1,4-Bis(4-tert-butylbenzenesulfonyl)-1,4-diazepane. PubChem - NIH. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. PubChem. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 1,4-Diazepines. ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]

  • Protecting Groups For Amines: Carbamates. (2018-06-07). Master Organic Chemistry. [Link]

  • How to remove a tosyl-group from an imidazole ring?. ResearchGate. [Link]

  • (S)-1-CBz-3-methyl-1,4-diazepane. Ark Pharm. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Structural and functional relationship among diamines in terms of inhibition of cell growth. PubMed. [Link]

Sources

assessing the selectivity of 1-(Benzenesulfonyl)-1,4-diazepane for its biological target

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Selectivity of 1-(Benzenesulfonyl)-1,4-diazepane

In the landscape of modern drug discovery, the principle of "one compound, one target" has largely been replaced by a more nuanced understanding of polypharmacology. However, the initial characterization of a novel chemical entity requires a rigorous assessment of its selectivity. A highly selective compound not only serves as a precise tool for validating a biological hypothesis but also presents a clearer path toward therapeutic development by minimizing the potential for off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using this compound as a working example.

The core structure of this molecule, containing both a benzenesulfonyl group and a 1,4-diazepane moiety, suggests potential interactions with a broad range of biological targets. Derivatives of 1,4-diazepane are known to possess diverse biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The benzenesulfonyl group is also a common pharmacophore found in compounds targeting enzymes like serine proteases and kinases, as well as exhibiting antibacterial and anti-inflammatory effects.[3][4][5][6] For instance, a novel series of 1,4-diazepane derivatives were designed as potent inhibitors of Factor Xa, a serine protease.[7]

Given this structural context, a systematic selectivity assessment is paramount. This guide will detail the strategic selection of a primary target, the design of a robust screening cascade, the interpretation of comparative data, and the essential protocols for execution.

Defining the Primary Target and Rationale

The first step is to establish a primary biological target. Based on literature precedent for the core moieties, a relevant starting point for this compound could be a serine protease or a protein kinase. For the purpose of this guide, we will hypothesize that its primary target is a protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases. The benzenesulfonyl group can mimic the phosphate-binding region of ATP, making kinases a plausible target class.

The initial validation would involve screening the compound against a small, focused panel of kinases known to be associated with a specific disease area of interest. A positive "hit" from this initial screen, defined as significant inhibition at a single concentration (e.g., >70% inhibition at 10 µM), would designate our primary target, let's call it "Kinase A."

Experimental Strategy for Selectivity Profiling

A multi-tiered approach is the most efficient and cost-effective strategy for determining selectivity.[8] This involves an initial broad screen at a single high concentration, followed by dose-response studies for any identified interactions.

Workflow for Selectivity Assessment

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Secondary & Safety Screening cluster_3 Data Analysis & Interpretation A This compound B Screen at 10 µM against Broad Kinase Panel (e.g., KINOMEscan®) A->B E Screen Primary Hit against Broad Target Safety Panel (e.g., Eurofins SafetyScreen44™) A->E C Identify 'Hits' (% Inhibition > Threshold) B->C D Determine IC50 / Kd values for all identified hits C->D G Calculate Selectivity Score (e.g., S-Score) D->G F Determine IC50 values for any significant off-target hits E->F F->G H Compare with Control Compounds G->H

Caption: High-level workflow for assessing compound selectivity.

Tier 1: Broad Kinome Profiling

The initial and most critical step is to understand the compound's interaction landscape across the human kinome. Large-scale kinase panels offered by commercial vendors are invaluable for this purpose.[9][10] Platforms like DiscoverX's KINOMEscan® employ a competition binding assay to quantitatively measure interactions between a compound and a large panel of kinases (over 450), providing dissociation constants (Kd) as a measure of affinity.[11][12][13][14]

The compound should be screened at a sufficiently high concentration (e.g., 10 µM) to identify even weak interactions. The output is typically reported as "% Inhibition" or "% of Control."

Tier 2: Potency Determination (IC50/Kd)

Any kinase showing significant inhibition (a common threshold is >70% or >80%) in the primary screen should be flagged for follow-up analysis.[8] The next step is to determine the precise potency of the compound against these "hits" by generating a 10-point dose-response curve to calculate the IC50 (for functional assays) or Kd (for binding assays) value.[8][15] This quantitative data is essential for comparing on-target potency with off-target activity.

Tier 3: Broad Safety Pharmacology Profiling

Beyond the kinome, it is crucial to assess for unintended interactions with other major target classes, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[8] These off-target activities can lead to adverse effects. Standardized screening panels, such as the Eurofins SafetyScreen44™ Panel, are designed for this purpose, evaluating compounds against a panel of 44 targets with known safety liabilities.[16][17][18][19] As in the kinase screen, the compound is typically tested at 10 µM, and any significant interactions warrant a full dose-response analysis.

Data Interpretation & Comparison

With quantitative data for on-target and off-target activities, we can now build a selectivity profile for this compound.

Comparative Compounds

Context is critical. The selectivity profile of our test compound should be benchmarked against at least two types of control compounds:

  • Positive Control: A known, highly selective inhibitor for the primary target (Kinase A). This helps validate the assay and provides a "gold standard" for selectivity.

  • Negative Control: A structurally similar analogue of this compound that is inactive against Kinase A. This helps confirm that the observed activity is due to specific structural features and not non-specific effects.

Quantitative Selectivity Assessment

Selectivity can be quantified using several metrics. A simple approach is the Selectivity Ratio , which is the ratio of the IC50 or Kd for an off-target to the IC50 or Kd for the primary target. A ratio >100 is generally considered a good indicator of selectivity.

The data can be summarized in a table for clear comparison.

Table 1: Illustrative Selectivity Profile for this compound (Compound A)

TargetCompound A (Kd, nM)Positive Control (Kd, nM)Negative Control (Kd, nM)Selectivity Ratio (Compound A)
Kinase A (Primary) 15 5 >10,000 -
Kinase B250>10,000>10,00017
Kinase C1,800>10,000>10,000120
Kinase D3,5008,500>10,000233
5-HT2B Receptor>10,000>10,000>10,000>667
hERG Channel>10,000>10,000>10,000>667

This data is illustrative and not based on actual experimental results.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. The following are representative protocols for the key assays described.

Protocol: KINOMEscan® Competition Binding Assay (Tier 1 & 2)

This protocol is based on the methodology used by DiscoverX (now part of Eurofins Discovery).[11][12]

Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

Step-by-Step Methodology:

  • Preparation: Kinases are tagged with a unique DNA identifier and prepared in assay buffer. The test compound, this compound, is prepared in DMSO and then diluted in buffer to the final test concentration (e.g., 10 µM for single-point screen; serially diluted for Kd determination).

  • Binding Reaction: Tagged kinases are mixed with the test compound and an immobilized ligand bead in microtiter plates. The mixture is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution & Quantification: The kinase that remains bound to the immobilized ligand is eluted. The concentration of the DNA tag associated with the eluted kinase is measured using qPCR.

  • Data Analysis: The amount of kinase bound is compared to a DMSO control (100% activity) and a highly potent control inhibitor (0% activity). The result is expressed as "% of Control". For dose-response curves, Kd values are calculated using non-linear regression analysis.

Protocol: Radioligand Binding Assay for Safety Panel Targets (Tier 3)

This is a general protocol for a competitive radioligand binding assay, a standard method for assessing receptor and ion channel interactions.[15][20][21][22]

Principle: This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its target receptor.

Signaling Pathway Logic

G cluster_0 cluster_1 cluster_2 Receptor Receptor Target (in cell membrane prep) Bound Bound Complex (Receptor-Radioligand) Unbound Unbound Radioligand Compound Test Compound (e.g., this compound) Compound->Receptor Competes with Radioligand Radioligand ([3H]-Ligand) Radioligand->Receptor Binds Scintillation Scintillation Counter (Measures Radioactivity) Bound->Scintillation Quantified

Caption: Logic of a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: Add assay buffer, the specific radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor), and the test compound (at 10 µM or in serial dilution) to a 96-well filter plate.

  • Initiate Reaction: Add the membrane preparation containing the target receptor to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from total binding (in the absence of competitor). Data is expressed as % inhibition of specific binding. For dose-response curves, IC50 values are determined using non-linear regression.

Conclusion

The systematic assessment of selectivity is a cornerstone of preclinical drug discovery. For a novel molecule like this compound, with its potential to interact with multiple target families, a tiered screening approach is essential. By combining broad kinome profiling with focused safety pharmacology screening and benchmarking against appropriate controls, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach not only illuminates the compound's potential therapeutic applications but also proactively identifies potential liabilities, enabling more informed decisions in the progression of a drug discovery program.

References

  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The bioactivity of benzenesulfonyl hydrazones: A short review Source: PubMed URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: NIH National Library of Medicine URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]

  • Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

  • Title: The bioactivity of benzenesulfonyl hydrazones: A short review Source: ResearchGate URL: [Link]

  • Title: THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY Source: Journal of the American Medical Association URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Semantic Scholar URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Receptor Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]

  • Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model Source: Brazilian Journal of Science URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL: [Link]

  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents Source: Semantic Scholar URL: [Link]

  • Title: 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES Source: TSI Journals URL: [Link]

  • Title: In vitro receptor binding assays: general methods and considerations Source: PubMed URL: [Link]

  • Title: DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics Source: BioSpace URL: [Link]

  • Title: Kinase binding activity analysis using DiscoverX Kinomescan profiling... Source: ResearchGate URL: [Link]

  • Title: Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... Source: ResearchGate URL: [Link]

  • Title: DiscoverX Solutions for Drug Discovery Source: DiscoverX URL: [Link]

  • Title: SafetyScreen44™ Panel Source: Eurofins URL: [Link]

  • Title: Safety screening in early drug discovery: An optimized assay panel Source: ResearchGate URL: [Link]

  • Title: Safety screening in early drug discovery: An optimized assay panel Source: PubMed URL: [Link]

  • Title: Eurofins Discovery Source: Eurofins Discovery URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the benzenesulfonyl and 1,4-diazepane moieties are prevalent structural motifs, recognized for their diverse biological activities.[1][2][3] The benzenesulfonamide group, a key pharmacophore in drugs ranging from diuretics to anticancer agents, is known for its ability to form critical interactions with a variety of enzyme active sites and receptors.[4][5][6] Similarly, the 1,4-diazepane scaffold is a core component of several centrally acting agents.[2][3] The combination of these two fragments in the novel entity, 1-(Benzenesulfonyl)-1,4-diazepane, presents a unique pharmacological profile that warrants a thorough investigation.

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is contingent upon a detailed understanding of its selectivity.[7][8] Selectivity refers to a drug's ability to preferentially bind to its intended biological target over other potential targets in the body.[9] High selectivity is a cornerstone of modern drug design as it is directly linked to a favorable safety profile, minimizing off-target effects that can lead to adverse drug reactions.[10]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering a tiered, logical approach to move from broad screening to detailed mechanistic studies. We will explore the causality behind experimental choices, describe self-validating protocols, and benchmark the compound's performance against established alternatives, thereby providing a complete picture of its therapeutic potential.

Section 1: Theoretical Assessment and In Silico Prediction

Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment can provide invaluable guidance. By leveraging computational tools and structural databases, we can predict potential off-targets based on the structural characteristics of this compound. This proactive approach helps in designing more focused and efficient experimental screening panels.

The core principle here is structural similarity: molecules with similar shapes and electronic properties often interact with the same or similar biological targets.

Methodology: Structural Similarity Searching

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB. These repositories contain vast amounts of structure-activity relationship (SAR) data for millions of compounds.

  • Query Submission: Use the chemical structure of this compound as the query.

  • Search Algorithm: Employ a Tanimoto similarity search (a common metric for chemical structure similarity) to identify compounds with a high degree of structural overlap.

  • Target Annotation Analysis: Analyze the annotated biological targets of the structurally similar "hit" compounds. A recurring target class among these hits (e.g., G-protein coupled receptors, kinases, ion channels) suggests a higher probability of interaction for our compound of interest.

This computational pre-screening allows for the rational selection of targets for the initial experimental assays, optimizing both time and resources.[9]

cluster_0 In Silico Prediction Workflow A This compound (Query Structure) C Similarity Search (Tanimoto Algorithm) A->C B Chemical Structure Databases (e.g., ChEMBL, PubChem) B->C D Structurally Similar Compounds C->D E Known Biological Targets of Similar Compounds D->E F Predicted Off-Target List for Experimental Validation E->F

Caption: In silico workflow for predicting off-targets.

Section 2: A Tiered Experimental Approach to Cross-Reactivity Profiling

A tiered or phased approach is the industry-standard for experimental cross-reactivity profiling. This strategy allows for a broad, cost-effective initial screen, followed by more focused and detailed investigations into any identified "hits." This ensures that resources are concentrated on the most relevant potential off-target interactions.

Tier 1: Broad Panel Screening (The "Safety" Scan)

The objective of this tier is to perform a wide-ranging, but relatively low-resolution, screen against a large panel of known pharmacological targets. This is often accomplished using radioligand binding assays, which are robust, high-throughput, and provide a direct measure of a compound's ability to displace a known ligand from a target.

Protocol: Radioligand Binding Assay Panel

  • Panel Selection: Choose a comprehensive safety pharmacology panel. Commercial providers (e.g., Eurofins, Charles River) offer panels that typically include 40-100 targets covering major classes like GPCRs, ion channels, transporters, and enzymes, which are implicated in common adverse drug reactions.[11][12]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Execution: The compound is tested at a single, high concentration (typically 10 µM) in duplicate against each target in the panel. The assay measures the ability of the test compound to inhibit the binding of a specific, radiolabeled ligand to the target protein.

  • Data Analysis: Results are expressed as the percentage inhibition of radioligand binding. A commonly used threshold for a "hit" is >50% inhibition at 10 µM, as this suggests a significant interaction that warrants further investigation.

Data Presentation: Hypothetical Tier 1 Screening Data

Target ClassTarget% Inhibition @ 10 µMHit? (>50%)
Primary Target Hypothetical Target X 98% Yes
GPCR5-HT2A Receptor65%Yes
GPCRDopamine D2 Receptor25%No
GPCRAdrenergic α1A Receptor72%Yes
Ion ChannelhERG Potassium Channel15%No
EnzymeCarbonic Anhydrase II85%Yes
TransporterSerotonin Transporter (SERT)48%No
............

This table presents hypothetical data for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Any target that meets the "hit" criteria in Tier 1 must be further investigated to confirm the interaction and determine the compound's potency. This is achieved by generating a full concentration-response curve to calculate an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Protocol: Concentration-Response Curve Generation

  • Compound Dilution: Prepare a serial dilution of this compound, typically spanning from 10 nM to 100 µM.

  • Assay Execution: For each "hit" target, repeat the binding assay using the range of concentrations of the test compound.

  • Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Data Presentation: Comparative Potency Data

TargetAssay TypeKi (nM)Selectivity Ratio (Ki Off-Target / Ki Primary Target)
Primary Target X Binding15 -
5-HT2A ReceptorBinding85057-fold
Adrenergic α1A ReceptorBinding1,20080-fold
Carbonic Anhydrase IIBinding45030-fold

Selectivity ratios are a key metric for comparing the potency at the intended target versus off-targets. A higher ratio indicates greater selectivity.[10]

cluster_1 Tiered Experimental Workflow T1 Tier 1: Broad Panel Screen (Single High Concentration) T2 Data Analysis (% Inhibition > 50%?) T1->T2 T3 Tier 2: Hit Confirmation (Concentration-Response Curves) T2->T3 Yes T5 No Significant Off-Target Binding T2->T5 No T4 Calculate IC50 / Ki Values T3->T4 T6 Proceed to Functional Assays T4->T6

Caption: Tiered workflow for cross-reactivity profiling.

Section 3: Functional Follow-up Assays: From Binding to Biological Effect

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to understand the functional consequence of this binding. Does it activate the target (agonist), block its normal function (antagonist), or have no effect at all (silent binder)? Functional assays provide this critical information.

Expertise & Rationale: The choice of functional assay is entirely dependent on the nature of the off-target. For a GPCR like the 5-HT2A receptor, a calcium flux or IP1 accumulation assay would be appropriate. For an enzyme like Carbonic Anhydrase, a direct enzyme activity assay would be used. This step is essential because a high binding affinity does not always translate to a potent functional effect, which is the ultimate determinant of a potential side effect.

Protocol: Example Functional Assay (Calcium Flux for 5-HT2A Receptor)

  • Cell Line: Use a recombinant cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a range of concentrations of this compound. Then, stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

  • Agonist Mode: To test for agonist activity, apply a range of concentrations of this compound directly to the cells without a pre-stimulation step.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: For antagonist mode, calculate the IC50 from the inhibition of the agonist response. For agonist mode, calculate the EC50 (half-maximal effective concentration) from the stimulation of a response.

Data Presentation: Integrating Binding and Functional Data

Off-TargetBinding Ki (nM)Functional Antagonist IC50 (nM)Functional Agonist EC50 (nM)Implication
5-HT2A Receptor8501,500>10,000Weak antagonist activity
Adrenergic α1A Receptor1,2002,500>10,000Weak antagonist activity
Carbonic Anhydrase II450500N/A (Enzyme)Potent inhibition

This integrated data provides a much clearer picture of the potential clinical relevance of the off-target interactions.

Section 4: Comparative Analysis: Benchmarking Against Alternatives

To put the selectivity profile of this compound into context, it is essential to compare it to other compounds. These could be competitor compounds in development or established drugs that act on the same primary target. This benchmarking exercise helps to define what an acceptable selectivity window is for this particular target class.

Rationale: A 50-fold selectivity window might be excellent for one target class but considered poor for another, depending on the therapeutic index and the nature of the off-target. For example, any significant activity at the hERG potassium channel, regardless of the selectivity ratio, is a major safety concern due to the risk of cardiac arrhythmias.[12][13]

Data Presentation: Selectivity Profile Comparison

CompoundPrimary Target X Ki (nM)5-HT2A Ki (nM)CA-II Ki (nM)Selectivity (vs. 5-HT2A)Selectivity (vs. CA-II)
This compound 15 850 450 57-fold 30-fold
Competitor A10150>10,00015-fold>1000-fold
Standard Drug B255,0008,000200-fold320-fold

This comparative analysis reveals that while our compound is potent, its selectivity against the 5-HT2A receptor and Carbonic Anhydrase II is lower than that of the standard drug, highlighting areas for potential optimization.

Conclusion

This comprehensive guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of this compound. By integrating in silico prediction with a phased experimental approach—from broad binding screens to specific functional assays—we can build a detailed and actionable understanding of a compound's selectivity. The hypothetical data presented for this compound illustrate a compound with high potency at its primary target but with notable off-target activities at the 5-HT2A receptor and Carbonic Anhydrase II. The 30 to 57-fold selectivity windows, while significant, may require further medicinal chemistry efforts to mitigate potential side effects associated with these off-targets. This systematic evaluation is fundamental to the principles of safety pharmacology and is a critical step in determining the therapeutic viability of any new chemical entity.[13][14]

References

  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. [Link]

  • Altabrisa Group. (2025, July 23). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]

  • PMC - PubMed Central. Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • PubMed. The application of in vitro methods to safety pharmacology. [Link]

  • National Institutes of Health (NIH). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Siemens Healthineers Academy. Cross-Reactivity in Immunoassay Drug Screening. [Link]

  • PubMed. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]

  • ICH. Safety Guidelines. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • IITRI. Safety Pharmacology. [Link]

  • ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PubMed. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. [Link]

  • PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PubChem. 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. [Link]

  • PMC - PubMed Central. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • PMC - NIH. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ACS Publications. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. [Link]

  • PMC - PubMed Central. A comprehensive map of molecular drug targets. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Computational Docking of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational docking stands as an indispensable tool, enabling the rapid, cost-effective screening of molecular libraries against biological targets.[1] This guide provides an in-depth, comparative analysis of the docking behavior of the novel compound, 1-(Benzenesulfonyl)-1,4-diazepane, against a well-characterized therapeutic target. The objective is to not only present data but to illuminate the scientific rationale behind the methodological choices, thereby offering a robust framework for your own research endeavors.

Introduction: The Rationale for Investigating this compound

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The addition of a benzenesulfonyl group to this scaffold, as in this compound, introduces a key pharmacophoric element known to interact with a variety of protein targets. Given the structural similarities of this compound to known antagonists of the Dopamine D2 Receptor (D2R), a critical target in the treatment of neuropsychiatric disorders, this guide will focus on a comparative docking study against D2R.[3][4][5]

Our comparative analysis will pit this compound against Risperidone, a well-established atypical antipsychotic that acts as a D2R antagonist.[6][7] This head-to-head comparison will allow us to contextualize the potential binding affinity and interaction profile of our novel compound.

Methodology: A Self-Validating Docking Protocol

The integrity of any computational study hinges on a meticulously planned and validated protocol. The following workflow is designed to be self-validating, ensuring the reliability of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_protein Protein Preparation (D2R) grid_gen Grid Box Generation prep_protein->grid_gen prep_ligand_novel Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) prep_ligand_novel->docking prep_ligand_known Ligand Preparation (Risperidone) prep_ligand_known->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis data_comparison Comparative Data Analysis interaction_analysis->data_comparison

Caption: The computational docking workflow, from preparation to analysis.

The foundation of a successful docking study is the meticulous preparation of both the protein receptor and the ligands.[8][9]

  • Protein Preparation (Dopamine D2 Receptor):

    • Structure Retrieval: The crystal structure of the human Dopamine D2 Receptor in complex with Risperidone (PDB ID: 6CM4) was downloaded from the RCSB Protein Data Bank.[6][10] This structure provides a high-resolution template of the receptor's binding site.

    • Cleaning the Structure: All non-essential molecules, including water, ions, and co-factors not critical for binding, were removed.[11][12] This step is crucial to reduce computational complexity and potential artifacts.

    • Adding Hydrogens and Assigning Charges: Polar hydrogens were added to the protein structure, and Gasteiger charges were computed to accurately model electrostatic interactions.[13][14] This is a critical step for the accurate calculation of binding energies.

  • Ligand Preparation:

    • Structure Generation: The 3D structures of this compound and Risperidone were generated. The structure for Risperidone was extracted from the co-crystallized PDB file, while the structure for the novel compound was built using molecular modeling software and energy minimized.

    • Torsion Angle Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.[15] This is essential for exploring a wide range of binding poses.

    • File Format Conversion: Both the prepared protein and ligands were converted to the PDBQT file format, which is required for AutoDock Vina.[16] This format includes atomic coordinates, partial charges, and atom types.

The "grid box" defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses.[17]

  • Defining the Binding Site: The binding site was defined based on the location of the co-crystallized ligand (Risperidone) in the PDB structure 6CM4.[18] This ensures that the docking search is focused on the known active site.

  • Setting Grid Parameters: A grid box with dimensions of 25 x 25 x 25 Å was centered on the geometric center of the co-crystallized Risperidone. This size is large enough to accommodate both ligands and allow for significant conformational sampling.[19]

AutoDock Vina was selected for this study due to its speed, accuracy, and widespread use in the scientific community.[20][21][22]

  • Configuration File: A configuration file was created to specify the paths to the prepared receptor and ligand PDBQT files, as well as the grid box parameters.[16]

  • Running the Docking Simulation: The docking simulation was executed with an exhaustiveness of 8. This parameter controls the thoroughness of the conformational search.

  • Output Generation: AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[19]

Results: A Comparative Analysis

The docking results provide a quantitative and qualitative comparison of the binding potential of this compound and Risperidone to the Dopamine D2 Receptor.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
This compound -8.9158.6 nM
Risperidone (Reference) -10.219.8 nM

Binding affinity is reported as the score of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.

A detailed analysis of the top-ranked binding poses reveals the key molecular interactions driving the binding of each compound.

  • This compound: The benzenesulfonyl group forms a crucial hydrogen bond with Ser193 in the binding pocket. The diazepane ring is positioned within a hydrophobic pocket formed by Val115, Phe389, and Trp386.

  • Risperidone: The fluorobenzisoxazole moiety of Risperidone establishes a strong π-π stacking interaction with Phe389. Additionally, its piperidine ring forms hydrogen bonds with Asp114 and Ser193.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Antagonist D2R Antagonist (e.g., Risperidone, This compound) Antagonist->D2R Blocks

Caption: Simplified Dopamine D2 Receptor signaling pathway and the role of antagonists.

Discussion: Interpreting the Data and Future Directions

The computational docking results suggest that this compound has the potential to bind to the Dopamine D2 Receptor with high affinity, albeit slightly lower than the established drug, Risperidone. The predicted binding mode highlights key interactions that could be leveraged for future lead optimization.

It is imperative to acknowledge that computational docking provides a predictive model of molecular interactions.[23] The next logical step is the experimental validation of these findings through in vitro binding assays to determine the actual binding affinity and functional activity of this compound at the D2R.[24][25] Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-receptor complex, offering deeper insights into the stability of the predicted binding pose.[26]

Conclusion

This comparative guide has outlined a comprehensive and scientifically rigorous approach to the computational docking of this compound against the Dopamine D2 Receptor. By providing a detailed methodology, comparative data, and a framework for interpretation, this document serves as a valuable resource for researchers engaged in the early stages of drug discovery and design. The principles and practices detailed herein are broadly applicable and can be adapted for the study of other novel compounds and biological targets.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?[Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. [Link]

  • UCSF Chimera. (n.d.). Preparing the protein and ligand for docking. [Link]

  • Unknown. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • RCSB PDB. (2018, March 14). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. [Link]

  • Unknown. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. [Link]

  • RCSB PDB. (2021, July 1). AF_AFP61168F1: Computed structure model of D(2) dopamine receptor. [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??[Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. [Link]

  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. [Link]

  • NCBI. (2018, March 2). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. [Link]

  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

  • ResearchGate. (n.d.). 3D-Structure of the D2 Dopamine Receptor (D2DR) bound to the Risperidone (green sticks) (PDB ID-6CM4). [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]

  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?[Link]

  • Reddit. (2020, November 16). Molecular docking advice. [Link]

  • PubChem. (n.d.). 1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. [Link]

  • PubChem. (n.d.). 1,4-Dibenzyl-6-(phenylsulfonyl)-1,4-diazepane. [Link]

  • Wikipedia. (n.d.). 1,4-Diazepine. [Link]

  • PubChem. (n.d.). 2-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Benzenesulfonyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-(Benzenesulfonyl)-1,4-diazepane, moving beyond procedural steps to explain the rationale behind each recommendation. Our aim is to equip you with the knowledge to handle this compound's waste stream with confidence and precision.

While a specific, universally available Safety Data Sheet (SDS) for this compound is not consistently available across all major suppliers, a representative SDS from CymitQuimica provides critical hazard information.[1] This guide synthesizes this data with established principles of chemical waste management to offer a comprehensive disposal strategy.

Hazard Assessment: Understanding the Risks

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]

The benzenesulfonyl group, a key structural feature, suggests that the compound should be handled with the care afforded to other sulfonyl-containing reagents, which can be reactive.[2][3] Although not a sulfonyl chloride, which is known to react vigorously with water, prudence dictates treating this compound as potentially reactive with strong acids, bases, and oxidizing agents.

Table 1: Hazard Profile and Safety Precautions for this compound

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity 4 (Oral)P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation 2P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of this compound, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, tight-fitting lid.

Step 2: Label the Waste Container

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must clearly state the full chemical name: "this compound".

  • List all components of the waste stream, including any solvents, with their approximate percentages.

Step 3: Collect the Waste

  • Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes contaminated weighing paper, spatulas, and other disposable labware.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, appropriately labeled liquid hazardous waste container.

  • Do not mix this waste stream with other incompatible waste types. At a minimum, segregate it from strong acids, bases, and oxidizing agents.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.

  • The SAA should be in a secondary containment tray to mitigate any potential leaks or spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Solid or in Solution) B Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) A->B Begin Disposal C Label Container: 'Hazardous Waste' 'this compound' List all components and % B->C D Collect Waste: - Solids (unused compound, contaminated items) - Liquids (solutions) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed and in secondary containment E->F G Container is full or project is complete F->G Monitor Fill Level H Contact Environmental Health & Safety (EHS) for waste pickup G->H I EHS transports waste to a licensed hazardous waste facility H->I

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Consult EHS: For anything other than a minor spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (for trained personnel only): If you are trained and the spill is small, wear your full PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in your labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Final Disposal: The Role of Your Institution

Under no circumstances should this compound be disposed of down the drain or in regular trash. The final step in the disposal process is to contact your institution's EHS department for pickup of the full and properly labeled hazardous waste container. They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

Sources

Mastering the Safe Handling of 1-(Benzenesulfonyl)-1,4-diazepane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 1-(Benzenesulfonyl)-1,4-diazepane (CAS No. 125398-82-5). Researchers, scientists, and drug development professionals are advised to review and implement these procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1][2][3] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [1][2][3] Contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.

  • H335: May cause respiratory irritation. [1][2][3] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Based on these hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The required personal protective equipment is dictated by the GHS precautionary statements associated with this compound. The statement P280: Wear protective gloves/protective clothing/eye protection/face protection serves as the foundation for our PPE recommendations.[4][5][6]

Table 1: PPE Requirements for Handling this compound

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation (H315).
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation (H319).
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the risk of inhaling dust or aerosols that can cause respiratory irritation (H335).
Glove Selection: A Critical Choice

While "chemical-resistant gloves" is a broad term, for aromatic sulfonyl compounds, Nitrile and Neoprene gloves are generally recommended.[7][8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available. It is crucial to inspect gloves for any signs of degradation or punctures before use.

Safe Handling and Operational Protocols

Adherence to standard laboratory best practices is paramount when working with this compound.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure your work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated balance, spatulas, and reaction vessels, readily available.

  • Donning PPE: Put on your laboratory coat, followed by safety glasses or a face shield. Finally, don your chemical-resistant gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Weighing and Transfer:

    • Carefully open the container of this compound.

    • Use a clean, designated spatula to transfer the desired amount of the solid compound onto a weighing paper or into a weighing boat on a calibrated balance.

    • Avoid generating dust. If the compound is a fine powder, consider using a powder funnel for transfer.

    • Securely close the primary container immediately after use.

  • Reaction Setup: Transfer the weighed compound to the reaction vessel within the chemical fume hood.

  • Post-Handling:

    • Clean any residual compound from the spatula and work surface using a suitable solvent and absorbent material.

    • Properly dispose of all contaminated materials (weighing paper, absorbent pads, etc.) as hazardous waste.

    • Remove your PPE in the reverse order you put it on, being careful not to touch the outside of your gloves with your bare hands.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

Exposure Response:

In the event of accidental exposure, follow these GHS-derived precautionary protocols:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. This aligns with the precautionary statement P332+P313: If skin irritation occurs: Get medical advice/attention. [4][6][10]

  • Eye Contact: Immediately and cautiously rinse the eyes with water for several minutes. If you wear contact lenses, remove them if it is easy to do so, and continue rinsing. If eye irritation persists, seek medical attention. This follows the guidance of P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4][6][10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.

Spill Management:

For minor spills within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Dispose of all contaminated materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a labeled, compatible solvent waste container. Do not mix with incompatible waste streams.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance on waste stream management.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound A 1. Preparation: - Clean workspace (fume hood) - Gather all materials B 2. Don PPE: - Lab coat - Eye/face protection - Chemical-resistant gloves A->B C 3. Weigh and Transfer Compound B->C D 4. Add to Reaction Vessel C->D H Emergency Occurs C->H During Handling E 5. Post-Handling Cleanup: - Decontaminate tools - Dispose of contaminated items D->E D->H During Reaction Setup F 6. Doff PPE E->F G 7. Wash Hands F->G K END: Procedure Complete G->K I Spill Response Protocol H->I Spill J Exposure Response Protocol H->J Exposure I->E After Cleanup J->G After First Aid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.